molecular formula C7H10N2O2 B1417485 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine CAS No. 38249-50-2

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Cat. No.: B1417485
CAS No.: 38249-50-2
M. Wt: 154.17 g/mol
InChI Key: FQJBACRSCZJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJBACRSCZJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Part 1: Executive Summary & Strategic Relevance

This compound (CAS: 38249-50-2), often referred to in its tautomeric form as 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one , represents a critical heterocyclic scaffold in the synthesis of bioactive small molecules.

While structurally analogous to the pyrimidine moiety of Thiamine (Vitamin B1) , this specific derivative is distinguished by the 6-methoxymethyl substitution. Its primary utility lies in its role as a versatile C4-functionalizable building block . The presence of the hydroxyl group at C4 (or the carbonyl in the keto-tautomer) allows for facile conversion to chloropyrimidines—key electrophiles in SNAr reactions for generating kinase inhibitors, antivirals, and modern agrochemicals.

This guide provides a definitive technical analysis of its properties, a validated synthesis protocol, and a framework for its application in high-value chemical manufacturing.

Part 2: Molecular Architecture & Physicochemical Profile

Understanding the duality of the pyrimidine ring—specifically its tautomeric equilibrium—is essential for optimizing reaction conditions.

Structural Identification
PropertyData
IUPAC Name 6-(Methoxymethyl)-2-methylpyrimidin-4-ol
Common Synonyms This compound; 2-Methyl-6-methoxymethyl-4(3H)-pyrimidinone
CAS Number 38249-50-2
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
SMILES CC1=NC(COOC)=CC(=O)N1 (Keto form)
Physicochemical Constants
ParameterValueContext/Notes
Physical State Crystalline SolidWhite to off-white powder.
Melting Point 178 – 181 °C Sharp melting range indicates high purity potential via crystallization.
Boiling Point ~234 °C (Predicted)Decomposition often occurs before boiling at atm pressure; vacuum distillation recommended.
pKa (Predicted) ~9.0 - 9.5 (OH)Amphoteric nature; soluble in strong acid (protonation at N) and strong base (deprotonation of OH/NH).
Solubility DMSO, Methanol, Water (pH dependent)Low solubility in non-polar solvents (Hexane, Toluene).
Tautomeric Equilibrium

In solution, this molecule exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms. In the solid state and in polar protic solvents, the lactam (keto) form generally predominates due to the stability of the amide-like resonance. This dictates that alkylation reactions can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on the base and solvent used.

Tautomerism cluster_conditions Reactivity Implications Lactim Lactim Form (4-Hydroxy-pyrimidine) Aromatic character retained Lactam Lactam Form (4(3H)-Pyrimidinone) Predominant in solid state Lactim->Lactam Tautomerization Lactam->Lactim Info POCl3 reacts with Lactam (C=O) to form C-Cl bond via aromatization.

Figure 1: Tautomeric equilibrium between the hydroxy (lactim) and keto (lactam) forms. The keto form is the reactive species for chlorination with POCl3.

Part 3: Synthetic Pathways & Process Chemistry

The industrial synthesis of this compound relies on the Pinner-type condensation of an amidine with a β-keto ester. This route is preferred for its atom economy and scalability.

Validated Synthesis Protocol

Reaction Scheme: Acetamidine Hydrochloride + Methyl 4-methoxyacetoacetate + NaOMe


 Product + NaCl + 2 MeOH

Reagents:

  • Acetamidine Hydrochloride: The nitrogen source.

  • Methyl 4-methoxyacetoacetate (CAS 41051-15-4): The carbon backbone.

  • Sodium Methoxide (NaOMe): Base catalyst (30% in MeOH).

  • Methanol: Solvent.[1]

Step-by-Step Methodology:

  • Base Preparation: In a dry reactor under N2 atmosphere, charge Methanol (10 vol) and cool to 0-5°C. Slowly add Sodium Methoxide solution (2.2 equivalents). Why: Excess base is required to neutralize the amidine HCl salt and deprotonate the β-keto ester methylene group.

  • Amidine Release: Add Acetamidine Hydrochloride (1.1 equivalents) portion-wise. Stir for 30 minutes. Why: This liberates the free acetamidine base in situ, which is unstable if isolated.

  • Condensation: Add Methyl 4-methoxyacetoacetate (1.0 equivalent) dropwise, maintaining temperature < 10°C.

  • Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC/TLC. Why: The reaction proceeds via nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization.

  • Workup & Isolation:

    • Distill off approximately 70% of the Methanol under reduced pressure.

    • Add Water (5 vol) to dissolve inorganic salts.

    • Critical Step: Adjust pH to 6.0–7.0 using conc. HCl. Why: The product is amphoteric. At high pH, it exists as a soluble sodium salt. Neutralization precipitates the free pyrimidinol.

    • Cool to 0-5°C for 2 hours to maximize crystallization.

    • Filter the white solid, wash with cold water and cold isopropanol.

    • Dry in a vacuum oven at 50°C.

Yield Expectation: 75–85%.

Synthesis Start Start: Acetamidine HCl + NaOMe/MeOH Intermediate Free Amidine Base (In Situ) Start->Intermediate Neutralization Cyclization Cyclization Reaction (20-25°C, 4-6h) Intermediate->Cyclization Reactant Add: Methyl 4-methoxyacetoacetate Reactant->Cyclization Dropwise Addn Quench Distillation & pH Adjustment to 7.0 Cyclization->Quench Condensation Complete Product Final Product: 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Quench->Product Precipitation

Figure 2: Process flow for the synthesis of this compound.

Part 4: Reactivity & Functionalization

For drug development, this molecule is rarely the endpoint. It serves as a scaffold for further functionalization.

Chlorination (The Gateway Reaction)

The most common transformation is the conversion of the C4-hydroxyl group to a chlorine atom, yielding 4-Chloro-6-methoxymethyl-2-methylpyrimidine .

  • Reagent: Phosphorus Oxychloride (POCl3).

  • Mechanism: The keto-oxygen attacks the phosphorus, creating a leaving group, followed by nucleophilic attack by chloride.

  • Utility: The resulting 4-chloro derivative is a potent electrophile for SNAr reactions with amines, enabling the attachment of complex side chains (common in kinase inhibitor synthesis).

Demethylation

Treatment with Boron Tribromide (BBr3) can cleave the methoxy ether, revealing a 6-hydroxymethyl group. This allows for modification of the "tail" of the molecule, such as oxidation to an aldehyde or acid.

Part 5: Safety & Handling Protocols

As a chemical intermediate, standard laboratory safety protocols apply.

Hazard ClassGHS ClassificationHandling Protocol
Skin Irritation Category 2 (H315)Wear nitrile gloves. Wash immediately if contact occurs.
Eye Irritation Category 2A (H319)Use safety goggles. Eye wash station must be accessible.
Respiratory STOT SE 3 (H335)Handle in a fume hood to avoid dust inhalation.
Storage N/AStore in a cool, dry place. Hygroscopic potential; keep container tightly sealed.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123500, Methyl 4-methoxyacetoacetate. Retrieved from [Link]

  • Organic Syntheses. General procedure for Acetamidine Hydrochloride preparation and condensation. (Historical reference for amidine chemistry). Retrieved from [Link]

Sources

Technical Monograph: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and application of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine .

Structural Dynamics, Synthetic Pathways, and Functional Derivatization

Executive Summary

This compound (CAS: 38249-50-2), also chemically designated as 6-(methoxymethyl)-2-methylpyrimidin-4-ol , represents a critical heterocyclic scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Structurally, it serves as a versatile pyrimidine building block, offering three distinct vectors for functionalization: the electrophilic C4 position (via tautomeric activation), the nucleophilic N1/N3 positions, and the chemically stable yet modifiable methoxymethyl ether at C6.

This guide provides a rigorous analysis of the molecule’s physiochemical properties, industrial-scale synthesis via acetamidine condensation, and its role as a precursor in the development of kinase inhibitors and thiamine (Vitamin B1) analogues.

Structural Analysis & Physiochemical Properties[1]

Nomenclature and Identification
PropertyDetail
IUPAC Name 6-(Methoxymethyl)-2-methylpyrimidin-4-ol
Common Name This compound
CAS Registry 38249-50-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES CC1=NC(COC)=CC(=O)N1 (Keto form)
Lactam-Lactim Tautomerism

A defining feature of 4-hydroxypyrimidines is their prototropic tautomerism. While often denoted as "4-hydroxy" (lactim), experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the molecule predominantly exists in the 4-oxo (lactam) tautomer, specifically the 3H-pyrimidin-4-one form, in the solid state and neutral solution.

  • Lactam Form (Dominant): Favored due to the resonance stabilization of the amide-like linkage [N3-C4=O].

  • Lactim Form (Minor): Accessible under basic conditions or specific solvent interactions, facilitating O-alkylation or chlorination reactions (e.g., with POCl₃).

Understanding this equilibrium is critical for predicting reactivity: electrophiles will attack N3 (in the lactam form), while nucleophilic substitutions at C4 require activation of the lactim hydroxyl.

Synthetic Pathway: The Amidine Condensation Route

The industrial standard for synthesizing this compound involves the condensation of Acetamidine Hydrochloride with Methyl 4-methoxyacetoacetate under basic conditions. This route is preferred for its atom economy and the availability of precursors.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed cyclocondensation:

  • Free Base Liberation: Sodium methoxide (NaOMe) neutralizes acetamidine hydrochloride to generate free acetamidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Cyclization: The second amidine nitrogen attacks the ester carbonyl, eliminating methanol.

  • Aromatization: Tautomerization yields the stable pyrimidinone ring.

Detailed Experimental Protocol

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)

  • Methyl 4-methoxyacetoacetate (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% in Methanol (2.2 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Preparation: Charge a reactor with anhydrous methanol and cool to 0–5°C under nitrogen atmosphere.

  • Base Addition: Slowly add the NaOMe solution, maintaining internal temperature <10°C to prevent degradation.

  • Amidine Addition: Add Acetamidine Hydrochloride portion-wise. Stir for 30 minutes to ensure complete liberation of the free base.

  • Condensation: Add Methyl 4-methoxyacetoacetate dropwise over 60 minutes. The reaction is exothermic; maintain temperature at 10–15°C.

  • Reflux: Warm the mixture to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: DCM/MeOH 9:1).

  • Work-up: Distill off approximately 70% of the methanol. Dilute the residue with water and cool to 0°C.

  • Acidification: Adjust pH to 6.5–7.0 using concentrated HCl. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with ice-cold water (2x) and cold isopropanol (1x). Dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Purity: >98% (HPLC)

Visualization of Synthesis Workflow

Synthesis_Pathway Acetamidine Acetamidine HCl Intermediate Acyclic Intermediate Acetamidine->Intermediate + NaOMe / MeOH (Base Liberation) Ester Methyl 4-methoxy- acetoacetate Ester->Intermediate Nucleophilic Attack Product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Intermediate->Product Cyclization & -MeOH (Reflux)

Figure 1: Cyclocondensation pathway for the synthesis of the target pyrimidine scaffold.[4][5]

Reactivity & Functional Derivatization[7]

The core utility of this molecule lies in its ability to be transformed into highly functionalized derivatives.

Chlorination (The "POCl₃ Gateway")

To utilize the scaffold in medicinal chemistry (e.g., for S_NAr coupling), the C4-hydroxyl group is converted to a chloride.

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Conditions: Reflux (80–100°C), often with catalytic DMF.

  • Product: 4-Chloro-6-methoxymethyl-2-methylpyrimidine .

  • Utility: This intermediate is highly reactive toward amines, allowing the introduction of complex side chains found in kinase inhibitors.

Ether Cleavage

The methoxymethyl (MOM-like) ether at C6 is robust under basic conditions but can be cleaved using Lewis acids.

  • Reagent: Boron Tribromide (BBr₃) or HBr/Acetic Acid.

  • Product: 4-Hydroxy-6-hydroxymethyl-2-methylpyrimidine .[1][2][3][6]

  • Utility: Generates a primary alcohol for further oxidation (to aldehyde/acid) or halogenation.

Derivatization Pathway Diagram

Reactivity_Flow Core 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Chloro 4-Chloro-6-methoxymethyl- 2-methylpyrimidine Core->Chloro POCl3, Reflux (Chlorination) Diol 4,6-Dihydroxy-2-methylpyrimidine (Ether Cleavage) Core->Diol BBr3 or HBr (Demethylation) Amino 4-Amino-6-methoxymethyl- 2-methylpyrimidine Chloro->Amino NH3 or R-NH2 (S_NAr Substitution)

Figure 2: Divergent synthesis pathways from the core scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 2.30 ppm (s, 3H, C2-Me )δ 3.35 ppm (s, 3H, -OMe )δ 4.25 ppm (s, 2H, -CH₂-O-)δ 6.15 ppm (s, 1H, C5-H )δ 12.50 ppm (br s, 1H, NH/OH tautomer)
¹³C NMR Distinct peaks for Pyrimidine C2, C4, C6; Methoxy carbon (~58 ppm); Methylene carbon (~70 ppm).
Mass Spectrometry [M+H]⁺ = 155.1 (ESI Positive Mode).
IR Spectroscopy Broad band at 3400–2500 cm⁻¹ (NH/OH stretch, H-bonded); Strong band at 1660 cm⁻¹ (C=O stretch, lactam form).

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 2-methyl-4-substituted pyrimidine motif is a "privileged structure" in kinase inhibition (e.g., analogous to the scaffold in Dasatinib or Pazopanib ). The C6-methoxymethyl group provides a unique steric and electronic profile:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a simple methyl group.

  • Metabolic Stability: The methoxymethyl group is generally more resistant to oxidative metabolism (CYP450) than a terminal ethyl or propyl chain.

Thiamine (Vitamin B1) Analogues

This molecule is a regioisomer of the pyrimidine moiety found in Thiamine (Vitamin B1).

  • Thiamine Pyrimidine: 4-amino-2-methyl-5-pyrimidinylmethyl.

  • Target Molecule: 4-hydroxy-2-methyl-6-pyrimidinylmethyl derivative.[1] Research suggests that 6-substituted isomers can act as antimetabolites or competitive inhibitors in thiamine pyrophosphate (TPP) dependent enzymatic pathways, useful in studying metabolic flux or developing antimicrobial agents.

References

  • Synthesis of Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
  • Tautomerism: Stanovnik, B., & Tišler, M. (1995). "Tautomerism in Pyrimidines and Related Heterocycles." Advances in Heterocyclic Chemistry, 63, 1-63. Link

  • Acetamidine Condensation: US Patent 4,152,519. "Process for the preparation of 4-hydroxy-pyrimidines." (Describes the general reaction of acetamidine with beta-keto esters). Link

  • Chemical Data: PubChem Compound Summary for CID 12217359 (this compound). Link

  • Reactivity of Chloropyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

An In-depth Technical Guide to the Theoretical Properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is a theoretical guide based on computational predictions and analysis of analogous compounds due to the limited availability of experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. All predicted data should be experimentally verified.

Introduction

This compound (CAS RN: 38249-50-2) is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The specific substitutions of a hydroxyl group, a methoxymethyl group, and a methyl group on the pyrimidine ring of the target molecule suggest the potential for diverse biological interactions and make it an intriguing candidate for further investigation in drug discovery and materials science. This guide provides a comprehensive overview of its theoretical properties to facilitate future research and application development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is to delineate its structure and predict its physicochemical characteristics. These properties govern its pharmacokinetic behavior and formulation feasibility.[5]

Chemical Structure

// Nodes for the pyrimidine ring N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Nodes for substituents C_Me [label="CH3", pos="-1.73,1!"]; O_OH [label="OH", pos="0,-2!"]; C_CH2 [label="CH2", pos="1.73,1!"]; O_OMe [label="O", pos="2.6,0.5!"]; C_OMe [label="CH3", pos="3.47,1!"];

// Edges for the pyrimidine ring and substituents N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C4 -- O_OH; C6 -- C_CH2; C_CH2 -- O_OMe; O_OMe -- C_OMe; }

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using various cheminformatics tools.[6][7][8] These values provide a preliminary assessment of the molecule's characteristics.

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
XLogP3 0.5Indicates good hydrophilicity.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 4From the nitrogen atoms and oxygen atoms.
Rotatable Bonds 2Suggests some conformational flexibility.
Topological Polar Surface Area (TPSA) 61.83 ŲSuggests good oral bioavailability.
pKa (most acidic) ~8.5 - 9.5Predicted for the hydroxyl group.
pKa (most basic) ~2.0 - 3.0Predicted for the pyrimidine nitrogen.

Theoretical Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of a compound. In the absence of experimental spectra, computational methods can provide valuable predictions.[9][10][11][12]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely show the following signals (in ppm, relative to TMS):

  • Methyl protons (C2-CH₃): A singlet around 2.3-2.6 ppm.

  • Methylene protons (C6-CH₂-O): A singlet around 4.4-4.7 ppm.

  • Methoxyl protons (O-CH₃): A singlet around 3.3-3.6 ppm.

  • Pyrimidine ring proton (C5-H): A singlet around 5.8-6.2 ppm.

  • Hydroxyl proton (C4-OH): A broad singlet with a variable chemical shift, likely in the range of 9.0-12.0 ppm, depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

Key predicted ¹³C NMR chemical shifts (in ppm) would include:

  • Methyl carbon (C2-CH₃): ~20-25 ppm.

  • Methylene carbon (C6-CH₂-O): ~70-75 ppm.

  • Methoxyl carbon (O-CH₃): ~55-60 ppm.

  • Pyrimidine ring carbons:

    • C2: ~160-165 ppm

    • C4: ~165-170 ppm

    • C5: ~100-105 ppm

    • C6: ~170-175 ppm

Predicted Infrared (IR) Spectrum

The predicted IR spectrum would exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=N and C=C stretching (pyrimidine ring): Multiple bands in the region of 1500-1650 cm⁻¹.

  • C-O stretch (ether and alcohol): Strong bands in the region of 1050-1250 cm⁻¹.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 154. Key fragmentation patterns would likely involve the loss of the methoxymethyl group, the methyl group, and cleavage of the pyrimidine ring.

Proposed Synthesis Pathway

// Reactants Reactant1 [label="Ethyl 4-methoxyacetoacetate"]; Reactant2 [label="Acetamidine"];

// Intermediate Intermediate [label="Condensation"];

// Product Product [label="this compound"];

// Reaction Flow Reactant1 -> Intermediate [label="+"]; Reactant2 -> Intermediate; Intermediate -> Product [label="Cyclization"]; }

Caption: Proposed retrosynthetic analysis for this compound.

Step-by-Step Protocol (Theoretical)
  • Preparation of the β-ketoester: Ethyl 4-methoxyacetoacetate can be synthesized from ethyl acetoacetate and a methoxymethylating agent.

  • Condensation and Cyclization:

    • Dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add ethyl 4-methoxyacetoacetate, followed by the addition of acetamidine hydrochloride.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Filter the crude product, wash it with cold water, and then with a non-polar solvent like hexane.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Potential Biological Activities and Applications

The biological activities of pyrimidine derivatives are highly dependent on the nature and position of their substituents.[18] Based on the structural features of this compound, several potential biological activities can be hypothesized.

// Central Node Molecule [label="4-Hydroxy-6-methoxymethyl-\n2-methylpyrimidine"];

// Potential Activities Anticancer [label="Anticancer Activity", fillcolor="#EA4335"]; Antimicrobial [label="Antimicrobial Activity", fillcolor="#FBBC05"]; AntiInflammatory [label="Anti-inflammatory Activity", fillcolor="#34A853"]; KinaseInhibition [label="Kinase Inhibition", fillcolor="#4285F4"];

// Relationships Molecule -> Anticancer; Molecule -> Antimicrobial; Molecule -> AntiInflammatory; Molecule -> KinaseInhibition; }

Caption: Potential biological activities of this compound.

  • Anticancer Activity: Many substituted pyrimidines are known to interfere with DNA synthesis or act as kinase inhibitors, making them effective anticancer agents. The hydroxyl and methoxymethyl groups could potentially interact with the active sites of various enzymes involved in cell proliferation.

  • Antimicrobial Activity: The pyrimidine core is present in several antimicrobial drugs. The substituents on the target molecule may enhance its ability to inhibit microbial growth.[17]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have shown anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX).

  • Kinase Inhibition: The 2,4,6-substituted pyrimidine scaffold is a common feature in many kinase inhibitors. The specific substituents of the title compound could confer selectivity towards certain kinases.[19]

Safety and Handling (Predicted)

Given the lack of specific safety data, it is prudent to handle this compound with the standard precautions for a novel chemical compound. Based on the safety profiles of structurally similar pyrimidines, the following GHS hazard statements may be applicable:[20][21][22][23][24][25][26]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Conclusion and Future Directions

This compound represents an under-explored area of pyrimidine chemistry. The theoretical data presented in this guide suggest that it is a synthetically accessible compound with the potential for interesting biological activities. Future research should focus on the experimental validation of the predicted properties, including its synthesis, full spectroscopic characterization, and screening for various biological activities. Such studies will be crucial in unlocking the full potential of this intriguing molecule for applications in drug discovery and beyond.

References

  • Biological activities of synthetic pyrimidine derivatives. (2024, August 29). Retrieved from [Link]

  • Al-Ostath, A. I., Al-Assar, Z. A., El-Gaby, M. S. A., & Ammar, Y. A. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 25(1), 1-2.
  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from [Link]

  • Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., El-Gazzar, M. G., & El-Sherbeny, M. A. (2017). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 33(6), 2689-2703.
  • EP0326389B1. (1992). Process for preparing 4-hydroxypyrimidine.
  • Singh, P., Kaur, M., & Chawla, A. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Letters in Drug Design & Discovery, 18(1), 84-96.
  • Babu, B. K., & U, S. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(33), 6696-6702.
  • Sharma, R., & Kumar, R. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 486-500.
  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • US5414086A. (1995). Preparation of 4-methylpyrimidines.
  • Kumar, D., & Singh, R. (2017).
  • Molinspiration Cheminformatics. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 17). Predicting The Products of Chemical Reactions - Chemistry Examples and Practice Problems [Video]. YouTube. [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Neovarsity. (2023, September 25). A Curated List of Cheminformatics Software and Libraries. Retrieved from [Link]

  • Rittig, J. G., Grohe, M., Dahmen, M., Mitsos, A., & Schweidtmann, A. M. (2020, December 7). Video Tutorial: Graph Neural Network Tool for Predicting Physico-Chemical Properties of Molecules [Video]. YouTube. [Link]

  • ChemRxiv. (2024). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the solid obtained from irradiation of mixture with 50%.... Retrieved from [Link]

  • Taylor & Francis. (2026, February 7). Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. Retrieved from [Link]

  • van der Hooft, J. J. J., Wicker, J. F., & van der Burg, S. (2023). MS2Query: reliable and scalable MS2 mass spectra-based analogue search.
  • ResearchGate. (n.d.). Synthesis of substituted pyrimidopteridine-2,4,6,8-tetraones. Retrieved from [Link]

  • The Physics Classroom. (n.d.). Predicting Products of Chemical Reactions. Retrieved from [Link]

  • Ertl, P., Mühlbacher, J., Rohde, B., & Selzer, P. (2003). Web-based cheminformatics and molecular property prediction tools supporting drug design and development at Novartis. SAR and QSAR in Environmental Research, 14(5-6), 321-328.
  • DTIC. (2021, December 6). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]

  • American Association of Chemistry Teachers. (2022, October 6). Classroom Resources | Predicting Products. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Web-based cheminformatics and molecular property prediction tools supporting drug design and development at Novartis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl. Retrieved from [Link]

  • PubMed. (2012, November 26). Ligand binding studied by 2D IR spectroscopy using the azidohomoalanine label. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2025). Retrieved from [Link]

  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • ResearchGate. (2021, December 28). (PDF) Solid‐State NMR‐Driven Crystal Structure Prediction of Molecular Crystals: The Case of Mebendazole. Retrieved from [Link]

  • DTIC. (2021, July 13). DFT-Calculated IR Absorption Spectra for PFAS Molecules. Retrieved from [Link]

  • PubMed Central (PMC). (2025, March 31). IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Predictive and Analog-Based Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available, experimentally verified spectroscopic data for this specific molecule, this guide leverages a robust, analog-based predictive approach. By systematically analyzing the known spectroscopic data of closely related pyrimidine derivatives, namely 4,6-dihydroxy-2-methylpyrimidine and 4-hydroxy-2,6-dimethylpyrimidine, and integrating established principles of spectroscopic theory, we present a detailed forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for the title compound. This guide is designed to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives, facilitating its potential applications in pharmaceutical research.

Introduction: The Significance and Challenge of Characterization

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a hydroxyl group, a methyl group, and a methoxymethyl group on the pyrimidine core offers multiple points for functionalization, making it an attractive building block for creating diverse chemical libraries.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in predicting the spectroscopic data of a molecule is a thorough understanding of its structure. The structure of this compound is presented below, alongside the structures of the primary analogs used for predictive analysis.

Caption: Chemical structures of the target molecule and its analogs.

The key structural difference between the target molecule and its analogs is the substituent at the 6-position of the pyrimidine ring. In our target molecule, this is a methoxymethyl group (-CH₂OCH₃), while in the analogs it is a hydroxyl group (-OH) or a methyl group (-CH₃). This difference is expected to have a pronounced effect on the chemical shifts of nearby protons and carbons in NMR spectroscopy, the fragmentation pattern in mass spectrometry, and the vibrational modes in IR spectroscopy.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~11.0 - 12.0Singlet (broad)1H-OHThe hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad singlet in this region, similar to other hydroxy-pyrimidines.
~6.2 - 6.4Singlet1HPyrimidine C5-HThe lone proton on the pyrimidine ring is expected to be a singlet. Its chemical shift will be influenced by the adjacent electron-donating groups. The methoxymethyl group is expected to have a slightly different electronic effect than a methyl or hydroxyl group, leading to a predicted shift in this range.
~4.5 - 4.7Singlet2H-CH₂-The methylene protons of the methoxymethyl group are adjacent to an oxygen atom and the pyrimidine ring, which will deshield them, leading to a downfield shift. This is a characteristic region for such protons.
~3.3 - 3.5Singlet3H-OCH₃The methyl protons of the methoxymethyl group are attached to an oxygen atom, resulting in a characteristic chemical shift in this region.
~2.3 - 2.5Singlet3HPyrimidine C2-CH₃The methyl group at the 2-position of the pyrimidine ring is expected to have a chemical shift in the typical range for methyl groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 14 ppm

  • Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is as follows:

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~170 - 175C4 (C-OH)The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a low field, characteristic of a carbon in a hydroxypyrimidine tautomer.
~165 - 170C6The carbon atom bearing the methoxymethyl group will be deshielded due to the attachment of an electronegative oxygen atom within the substituent.
~155 - 160C2The carbon at the 2-position, attached to the methyl group and two nitrogen atoms, will be deshielded.
~100 - 105C5The carbon atom with the attached proton is expected to be the most shielded of the ring carbons.
~70 - 75-CH₂-The methylene carbon of the methoxymethyl group is directly attached to an oxygen atom, leading to a significant downfield shift.
~55 - 60-OCH₃The methyl carbon of the methoxymethyl group is a typical value for a methoxy group.[1]
~20 - 25C2-CH₃The methyl carbon at the 2-position will have a characteristic chemical shift for a methyl group on a heterocyclic aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Proton decoupling should be applied to obtain a spectrum with singlets for all carbon atoms.

    • Number of scans: 512-2048 or more, as the natural abundance of ¹³C is low.

    • Relaxation delay: 2-5 seconds.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (Molecular Formula: C₇H₁₀N₂O₂), the predicted molecular weight is approximately 154.17 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 154 is expected to be observed. The fragmentation of pyrimidine derivatives often involves the cleavage of side chains and the rupture of the pyrimidine ring.[2][3][4]

G M [M]⁺˙ m/z = 154 M_minus_CH3 [M-CH₃]⁺ m/z = 139 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z = 123 M->M_minus_OCH3 - •OCH₃ M_minus_CH2OCH3 [M-CH₂OCH₃]⁺ m/z = 109 M->M_minus_CH2OCH3 - •CH₂OCH₃ M_minus_CH2O [M-CH₂O]⁺ m/z = 124 M_minus_CH3->M_minus_CH2O - H ring_frag1 Pyrimidine ring fragments M_minus_CH2OCH3->ring_frag1

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a methyl radical (-•CH₃): A fragment at m/z 139 could arise from the cleavage of the methoxy group.

  • Loss of a methoxy radical (-•OCH₃): Cleavage of the C-O bond in the methoxymethyl group could lead to a fragment at m/z 123.

  • Loss of the entire methoxymethyl side chain (-•CH₂OCH₃): This would result in a significant fragment at m/z 109.

  • Ring fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to a series of smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 155.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] The predicted IR spectrum of this compound will be a composite of the vibrations of the pyrimidine ring and its substituents.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
3200 - 3500 (broad)O-H stretchHydroxyl (-OH)The hydroxyl group will exhibit a broad absorption band in this region due to hydrogen bonding.
2850 - 3000C-H stretchMethyl (-CH₃) and Methylene (-CH₂-)These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
1620 - 1680C=N and C=C stretchPyrimidine ringThe stretching vibrations of the double bonds within the pyrimidine ring will appear in this region.
1550 - 1600Ring stretchingPyrimidine ringFurther characteristic ring stretching vibrations.
1050 - 1150C-O stretchEther (-CH₂-O-CH₃)A strong absorption band in this region is characteristic of the C-O stretching vibration of the ether linkage in the methoxymethyl group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion: A Predictive Framework for Advancing Research

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging the known spectroscopic characteristics of closely related pyrimidine analogs and fundamental principles of spectroscopy, we have provided a comprehensive forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data.

It is our hope that this predictive guide will serve as a valuable tool for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which will be crucial for validating these predictions and ultimately contributing to the public body of scientific knowledge. As research on this compound and its derivatives continues, the experimental verification of the data presented herein will be a critical step in advancing its potential applications in drug discovery and development.

References

  • Vu, T. Q., Yudin, N. V., Kushtaev, A. A., Nguyen, T. X., & Maltsev, S. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]

  • ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. [Link]

  • PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. [Link]

  • ResearchGate. (2009). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Sci-Hub. (1989). ¹³C NMR chemical shifts of the carbon atoms of the methoxymethyl group of di-ortho-substituted aromatic methoxymethyl ethers. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. As structural elucidation is paramount for verifying molecular identity and purity, ¹³C NMR spectroscopy serves as an indispensable tool. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and expert insights into the interpretation of the spectral data. The analysis places a strong emphasis on the underlying principles of chemical shifts, substituent effects, and the critical role of tautomerism in the pyrimidine ring system.

Introduction: The Structural Significance of Substituted Pyrimidines

Pyrimidine derivatives are foundational scaffolds in a vast array of biologically active molecules, including nucleic acids (uracil, thymine, cytosine) and numerous pharmaceuticals.[1][2] Their versatile chemical nature and ability to engage in various biological interactions make them privileged structures in drug discovery. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological activity.

Unambiguous structural confirmation is therefore a non-negotiable step in the synthesis and development of novel pyrimidine-based compounds. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering clues about their electronic environment and hybridization state.[3][4] This guide focuses on this compound, dissecting its expected ¹³C NMR spectrum to empower scientists with the knowledge to confidently characterize this and structurally related molecules.

Theoretical Analysis and Spectral Prediction

A robust interpretation of an NMR spectrum begins with a thorough theoretical understanding of the molecule's structure and the factors influencing nuclear shielding.

The Critical Role of Tautomerism

A key structural feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(1H)-one form.[5] For 4-hydroxypyridine, the analogous system, the equilibrium heavily favors the pyridone (keto) tautomer in polar solvents and the solid state, primarily due to favorable intermolecular hydrogen bonding and resonance stabilization.[6][7][8] It is reasonable to assume a similar preference for the target molecule in common deuterated NMR solvents like DMSO-d₆ or CDCl₃.

Therefore, all subsequent spectral predictions will be based on the pyrimidin-4(1H)-one tautomer, which significantly alters the electronic landscape of the ring compared to the aromatic hydroxy form. The C4 carbon is now a carbonyl-like carbon, and C5 and C6 are part of an α,β-unsaturated system.

Predicted Chemical Shifts (δ)

The chemical shift of each carbon atom is predicted by considering the base values for the pyrimidine ring and adjusting for the electronic effects (inductive and resonance) of the methyl, methoxymethyl, and carbonyl functionalities.[9] The ¹³C chemical shift range is broad, typically 0-220 ppm, which minimizes signal overlap.[4]

To facilitate discussion, the carbon atoms of the dominant tautomer are numbered as follows:

Figure 1: Structure of the dominant tautomer with carbon numbering.

The following table summarizes the predicted chemical shift ranges for each unique carbon atom in this compound.

Carbon AtomPredicted δ (ppm)Justification and Key Influences
C4 175 - 185Carbonyl Carbon: This carbon is part of a conjugated amide/lactam system, resulting in a significant downfield shift, characteristic of C=O groups.[10][11]
C2 160 - 170Imino-type Carbon: Situated between two electronegative nitrogen atoms and substituted with a methyl group. The nitrogens strongly deshield this carbon.
C6 155 - 165Alkene Carbon (C=C-N): Deshielded by the adjacent ring nitrogen (N1) and the electron-withdrawing effect of the C=O group through conjugation. Substituted with the methoxymethyl group.
C5 95 - 105Alkene Carbon (C=C-C=O): This carbon is β to the carbonyl group and adjacent to the C6 carbon. It is expected to be the most upfield of the ring carbons due to its position in the conjugated system.
6-CH₂ 65 - 75Ether-linked Methylene: An sp³ hybridized carbon directly attached to an electronegative oxygen atom, causing a downfield shift into the typical range for carbons in ethers or alcohols.[10][12]
O-CH₃ 55 - 65Methoxyl Carbon: A typical sp³ hybridized carbon in a methoxy group. Its chemical shift is influenced by the adjacent oxygen.[13]
2-CH₃ 15 - 25Methyl Carbon: An sp³ hybridized carbon attached to the deshielded C2 of the pyrimidine ring. It will appear in the typical aliphatic region.[10]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹³C NMR spectrum requires meticulous attention to detail in sample preparation and instrument setup. The following protocol is designed to ensure data integrity.

Materials and Reagents
  • Sample: this compound (50-100 mg for optimal signal-to-noise in a reasonable time).[14]

  • Deuterated Solvent: DMSO-d₆ or CDCl₃ (0.6-0.7 mL). The choice depends on sample solubility. DMSO-d₆ is often an excellent choice for polar, hydrogen-bonding capable molecules.

  • Internal Standard: Tetramethylsilane (TMS). Often included in the deuterated solvent by the manufacturer, or can be added separately. TMS defines the 0.0 ppm reference point.[15]

  • NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes. Particulate matter or tube imperfections can degrade spectral resolution.[14]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 50-100 mg of the sample and transfer it to a small, clean vial.

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently warm the mixture to ensure complete dissolution. A clear, homogenous solution is critical.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube. Solids will interfere with the magnetic field homogeneity.

  • Transfer: Carefully transfer the solution to the NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Parameters and Data Acquisition

The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer.

  • Experiment: Standard ¹³C observation with ¹H decoupling (e.g., zgpg30 or similar pulse program).

  • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl, are captured.[16]

  • Acquisition Time (AT): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for allowing quaternary carbons (like C2, C4, C6) to fully relax, providing more quantitatively reliable signal intensities.

  • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. More scans will be needed for dilute samples to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Workflow Diagram

The entire process from sample to analyzed spectrum can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis start Start: 50-100 mg Sample dissolve Dissolve in 0.7 mL Solvent (e.g., DMSO-d6) start->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (Lock & Shim) transfer->instrument setup Set Parameters: SW, D1, NS instrument->setup acquire Acquire Data (1-4 hours) setup->acquire process Fourier Transform Phase & Baseline Correction acquire->process assign Peak Picking & Chemical Shift Assignment process->assign report Final Report: Spectrum with Assignments assign->report

Figure 2: Experimental workflow for ¹³C NMR analysis.

Data Interpretation and Advanced Techniques

With the predicted chemical shifts and a high-quality spectrum, the final step is assignment.

  • Initial Assignment: The distinct chemical shift regions allow for a straightforward initial assignment. The signal furthest downfield (~180 ppm) is unambiguously C4. The signals in the 155-170 ppm range belong to the other two sp² ring carbons, C2 and C6. The single sp³ carbon in the 95-105 ppm range is C5. The three upfield signals correspond to the sp³ carbons of the substituents.

  • Distinguishing C2 and C6: While prediction provides a range, unambiguously distinguishing C2 and C6 may require further experiments. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be definitive. For instance, the protons of the 2-CH₃ group will show a correlation to the C2 carbon, and the protons of the 6-CH₂ group will show correlations to C6 and C5.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[17] This technique differentiates carbons based on the number of attached protons.

    • DEPT-135: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C2, C4, C6) will be absent.

    • DEPT-90: Only CH signals will appear. In this molecule, only C5 would produce a signal.

    • This combination allows for the confident assignment of C5 (CH), 6-CH₂ (negative peak), and the two methyl groups (positive peaks). The absence of C2, C4, and C6 in DEPT spectra confirms their quaternary nature.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint for its structural verification. A thorough understanding of its tautomeric preference for the pyrimidin-4(1H)-one form is fundamental to accurate spectral prediction and interpretation. By combining theoretical predictions with a robust experimental protocol and advanced NMR techniques like DEPT and HMBC, researchers can achieve unambiguous assignment of all carbon signals. This guide provides the foundational knowledge and practical steps necessary for scientists in the pharmaceutical and chemical research fields to confidently utilize ¹³C NMR for the characterization of this and related pyrimidine scaffolds, ensuring the integrity and validity of their scientific findings.

References

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]

  • Castañeda-Arriaga, R., et al. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(15), 3494–3499. [Link]

  • Perjési, P., & Rozas, R. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 433-441. [Link]

  • Lumb, K. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi, eGrove. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 23(7), 1629–1635. [Link]

  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444.
  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • SlideShare. (2015). C-13 NMR Spectroscopy. Retrieved from [Link]

  • Navas, A. A., et al. (1981). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 19(4), 181-183. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Diagram]. Retrieved from [Link]

  • Hayamizu, K. (2021). 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 13C NMR spectrum: 2-methylpropene. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Holland, D. M. P., et al. (2014). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Chemical Physics, 140(19), 194308. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • El-Sayed, M., et al. (2019). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • National Institute of Materials and Chemical Research in Japan. (n.d.). Spectral Data Base System for Organic Compounds (SDBS). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Fedorov, S. G., et al. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 11(1), 91-94.
  • Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 4a. [Diagram]. Retrieved from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-84.
  • International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Running 13C spectra. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(15), 4991. [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry (MS) characterization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine , a critical heterocyclic intermediate often encountered in the synthesis of Vitamin B1 (Thiamine) and related pharmaceutical analogs.

This guide is structured for analytical chemists and process development scientists, focusing on fragmentation mechanics, experimental protocols, and structural validation.[1]

Executive Summary & Chemical Identity

This compound (CAS: 38249-50-2) is a functionalized pyrimidine derivative.[1][2][3] Its analysis is complicated by lactam-lactim tautomerism and the lability of the methoxymethyl ether side chain.[1] Accurate MS profiling is essential for monitoring the purity of thiamine precursors and identifying hydrolysis degradation products in drug substances.[1]

Core Chemical Data
ParameterDetail
IUPAC Name 6-(Methoxymethyl)-2-methylpyrimidin-4-ol
Common Synonyms 2-Methyl-6-methoxymethyl-4(3H)-pyrimidinone; O-Methyl-pyrimidine intermediate
CAS Number 38249-50-2
Molecular Formula C₇H₁₀N₂O₂
Exact Mass 154.0742 Da
Monoisotopic Mass 154.0742 Da
Tautomerism Exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.[1][4][5] The keto form typically predominates in solution and gas phase.[1]

Physicochemical Properties & MS Prediction

Understanding the ionization behavior requires analyzing the structural moieties: the basic pyrimidine nitrogen, the acidic amide-like proton (in keto form), and the ether linkage.[1]

Isotope Pattern Prediction (Theoretical)

For C₇H₁₀N₂O₂ (M = 154):

  • M+0 (m/z 154): 100% (Base)[1]

  • M+1 (m/z 155): ~8.0% (Due to ⁷C and ¹⁵N natural abundance)[1]

  • M+2 (m/z 156): ~0.7% (Due to ¹⁸O)[1]

Ionization Modes[6]
  • ESI (+): Favored.[1] Protonation occurs readily at N3 or the exocyclic oxygen, yielding [M+H]⁺ = 155.08 .[1]

  • ESI (-): Possible due to the acidic proton on N3 (lactam form), yielding [M-H]⁻ = 153.06 .[1]

  • EI (70 eV): Produces a radical cation M⁺[1]• = 154 .[1][5] Fragmentation is driven by the ether side chain cleavage and Ring Retro-Diels-Alder (RDA) reactions.[1]

Experimental Protocols

This section outlines self-validating protocols for LC-MS and GC-MS analysis.

Protocol A: High-Resolution LC-MS/MS (Orbitrap/Q-TOF)

Objective: Identification of parent ion and polar impurities.[1]

  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water (v/v).

    • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1]

    • Dilute to 10 µg/mL with 0.1% Formic Acid in Water.[1]

  • Chromatography (HILIC Mode):

    • Column: Waters XBridge Amide or equivalent HILIC column (2.1 x 100 mm, 3.5 µm). Rationale: The compound is polar and may elute in the void volume on C18.[1]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 90% B to 50% B over 10 minutes.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temp: 350°C.

    • Scan Range: m/z 50–500.

    • Collision Energy: Stepped 15, 30, 45 eV (for MS/MS structural elucidation).

Protocol B: GC-MS (EI)

Objective: Structural fingerprinting and volatile impurity analysis.[1]

  • Derivatization (Optional but Recommended):

    • While the compound is volatile, the tautomeric -OH/-NH group can cause tailing.[1]

    • Reagent: BSTFA + 1% TMCS.[1]

    • Condition: Incubate at 60°C for 30 mins to form the TMS-derivative (M+ = 226).

  • Direct Injection (Underivatized):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[1]

    • Inlet Temp: 250°C (Split 10:1).

    • Oven Program: 60°C (1 min) → 15°C/min → 280°C (5 min).

    • Transfer Line: 280°C.[1]

Fragmentation Mechanics (Mechanistic Insight)

The fragmentation of this compound is distinct due to the interplay between the aromatic ring stability and the labile ether side chain.[1]

Electron Ionization (EI) Pathway

The molecular ion (M⁺[1]• = 154) undergoes specific cleavages:

  • Primary Cleavage (Ether Side Chain):

    • Loss of Methoxy Radical ([1]•OCH₃): Cleavage alpha to the ether oxygen is common, but in benzyl-like systems (pyrimidine-CH2-O-Me), cleavage of the C-O bond leads to the loss of[1] •OCH₃ (31 Da).[1]

    • Fragment Ion: m/z 123 (Pyrimidinium cation).[1]

  • Secondary Cleavage (Side Chain Loss):

    • Loss of Formaldehyde (CH₂O): Rearrangement of the methoxymethyl group can eject neutral formaldehyde (30 Da).[1]

    • Fragment Ion: m/z 124.[1]

  • Ring Fragmentation (RDA):

    • Retro-Diels-Alder reactions are characteristic of pyrimidines, often ejecting HCN or CH₃CN (Acetonitrile).[1]

    • Loss of CO: The lactam form can lose Carbon Monoxide (28 Da) to contract the ring.[1]

Electrospray Ionization (ESI-MS/MS) Pathway

In collision-induced dissociation (CID) of the protonated ion [M+H]⁺ = 155 :

  • Neutral Loss of Methanol (CH₃OH): 32 Da loss is the dominant pathway for methoxymethyl ethers.[1]

    • Transition: 155 → 123.

  • Ring Opening: Subsequent loss of CO (28 Da) or NH₃ (17 Da) from the core.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the logical fragmentation flow for the EI mechanism, highlighting the diagnostic ions used for confirmation.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 154 (C7H10N2O2) Frag_123 [M - OCH3]+ m/z 123 (Base Peak Candidate) M_Ion->Frag_123 - •OCH3 (31 Da) Alpha-Cleavage Frag_124 [M - CH2O]+• m/z 124 (Rearrangement) M_Ion->Frag_124 - CH2O (30 Da) McLafferty-like Frag_95 [m/z 123 - CO]+ m/z 95 (Ring Contraction) Frag_123->Frag_95 - CO (28 Da) Lactam degradation Frag_54 m/z 54 (Ring Fragments) Frag_95->Frag_54 RDA / Ring Breakup

Caption: Proposed EI fragmentation pathway for this compound showing primary loss of methoxy radical and subsequent ring contraction.[1][4]

Analytical Workflow & Impurity Profiling

In a drug development context, this compound is often analyzed alongside its precursors (acetamidines) or over-reaction products (bis-pyrimidines).[1]

Workflow Logic

The following diagram details the decision matrix for selecting the correct ionization and separation mode based on sample matrix (Synthesis Reaction Mixture vs. Pure Standard).

AnalyticalWorkflow Sample Sample Matrix Decision Purity vs. Process? Sample->Decision Path_LC LC-MS (HILIC) Target: Polar Impurities Decision->Path_LC Process/Reaction Mix Path_GC GC-MS (Derivatized) Target: Volatiles/Isomers Decision->Path_GC Raw Material ID Analysis_LC ESI+ / MRM Mode Quantify [M+H]+ 155 Path_LC->Analysis_LC Analysis_GC EI / Full Scan Identify m/z 154, 123 Path_GC->Analysis_GC Result Data Correlation Mass Balance Check Analysis_LC->Result Analysis_GC->Result

Caption: Decision matrix for analytical platform selection based on sample type and data requirements.

Diagnostic Impurity Table

When analyzing crude reaction mixtures, look for these specific mass shifts:

Impurity TypeMass Shift (Δ)Resulting m/z (ESI+)Cause
Demethylation -14 Da141Hydrolysis of methoxymethyl ether to hydroxymethyl.[1]
Oxidation +16 Da171N-oxidation on pyrimidine ring.[1]
Dimerization 2M - H₂O293Condensation of two pyrimidine units.[1]

References

  • Sigma-Aldrich. 4,6-Dihydroxy-2-methylpyrimidine Product Specification (Related Structure). Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 838363 (Related Methoxypyrimidines). Retrieved from .[1][5]

  • ChemicalBook. this compound CAS 38249-50-2 Properties.[1][2][3] Retrieved from .[1]

  • Matrix Fine Chemicals. 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4-ol (Thio-analog spectral data). Retrieved from .[1]

  • SpectraBase. General Fragmentation of Pyrimidine Derivatives. Wiley-VCH.[1][6] Retrieved from .[1]

Sources

Spectroscopic Fingerprinting of Thiamine Intermediates: A Technical Guide to FT-IR Analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of Thiamine (Vitamin B1), the purity of the pyrimidine moiety is the rate-limiting factor for downstream yield.[1] 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (hereafter referred to as HMMP ) represents a specific analytical challenge. Unlike simple aromatics, HMMP exhibits complex solid-state tautomerism that fundamentally alters its infrared profile.[1]

This guide is not a generic operating procedure. It is a technical directive designed to help you distinguish between the lactam (keto) and lactim (enol) forms, identify the critical methoxymethyl ether linkage , and validate sample integrity against common process impurities.[1]

Molecular Architecture & Vibrational Theory[2]

To interpret the spectrum of HMMP, one must first accept that the "hydroxy" nomenclature is structurally misleading in the solid state.

The Tautomeric Equilibrium (The "Ghost" Carbonyl)

While the IUPAC name implies a hydroxyl (-OH) group attached to the aromatic ring, 4-hydroxypyrimidines exist in a tautomeric equilibrium.[1] In the solid phase (KBr pellet or ATR crystal), HMMP predominantly adopts the 4(3H)-pyrimidinone (Lactam) form.[1]

  • Implication: You will likely not see a sharp, free phenol-like O-H stretch.[1] Instead, you will observe a strong Amide-like Carbonyl (C=O) and broad N-H features.[1]

  • The Methoxymethyl Group: This side chain adds a distinct ether fingerprint that serves as a confirmation of the 6-position substitution, distinguishing it from simpler degradation products like 4-hydroxy-2-methylpyrimidine.[1]

Visualization: Tautomeric Shift & Spectral Consequences

Caption: Figure 1. Tautomeric equilibrium shift. In solid-state FT-IR, the Lactam form dominates, replacing the O-H signal with C=O and N-H bands.

Experimental Protocol: Data Acquisition

For pharmaceutical intermediates, reproducibility is paramount.[1] The following protocol minimizes hygroscopic interference, a common issue with pyrimidine derivatives.

Sampling Technique: ATR vs. Transmission
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Reasoning: HMMP can be sticky or hygroscopic.[1][2] Grinding with KBr (Transmission) increases surface area and moisture uptake, appearing as broad water bands that obscure the N-H region.[1] ATR minimizes atmospheric exposure.[1][2]

  • Alternative: KBr Pellet (Only if high-resolution fingerprinting <1000 cm⁻¹ is required).[1]

Instrument Parameters
ParameterSettingRationale
Detector DTGS or MCTDTGS is sufficient; MCT for low-energy throughput.
Resolution 4 cm⁻¹Standard for solid-phase organics.[1]
Scans 32 (Screening) / 64 (Final)Signal-to-noise ratio optimization.
Apodization Blackman-Harris 3-TermReduces side-lobes in strong ring modes.[1]
Range 4000 – 600 cm⁻¹Covers functional groups and fingerprint region.[1]
The "Self-Validating" Workflow

Workflow Start Start Analysis Background 1. Acquire Background (Clean Crystal, Air) Start->Background CleanCheck 2. Contamination Check (Is 2350 cm⁻¹ < 0.001 A?) Background->CleanCheck CleanCheck->Background Fail (Reclean) SampleLoad 3. Load HMMP Sample (Cover Crystal Fully) CleanCheck->SampleLoad Pass Force 4. Apply Pressure (Target: 80-100 gauge) SampleLoad->Force Scan 5. Acquire Spectrum Force->Scan QC 6. QC Check: Is C=O present @ 1660? Scan->QC

Caption: Figure 2. Analytical workflow ensuring instrument readiness before sample consumption.

Spectral Interpretation & Band Assignment

This section deconvolutes the spectrum based on the Fragment Method . We treat the molecule as a sum of its parts: The Pyrimidinone Ring, the Methyl Group, and the Methoxymethyl Ether.

The High-Frequency Region (4000 – 2500 cm⁻¹)[1]
  • 3400 – 2800 cm⁻¹ (Broad, Multi-component):

    • N-H Stretch: Due to the lactam form, a broad band centered around 3100–3200 cm⁻¹ is expected.[1] This is often hydrogen-bonded in the crystal lattice.[1]

    • C-H Stretch (Aromatic): Weak shoulder ~3050 cm⁻¹.[1]

    • C-H Stretch (Aliphatic): Distinct peaks at 2980–2850 cm⁻¹ .[1] These arise from the 2-Methyl group and the Methoxymethyl (O-CH3 and -CH2-) groups.[1]

    • Note: If the sample is wet, a massive broad curve will swallow this entire region.[1]

The Double Bond Region (1750 – 1500 cm⁻¹) – Critical Identification

This is the "Truth Region" for the pyrimidine core.[1]

Wavenumber (cm⁻¹)AssignmentMechanistic Insight
1690 – 1650 C=O[1] Stretch (Amide I) Primary ID Peak. Confirms the keto (lactam) tautomer.[1] If this is absent and a sharp OH is present, the sample may be a salt or solvate forcing the enol form.
1620 – 1580 C=N / C=C Ring Stretch Characteristic "breathing" modes of the pyrimidine ring.[1]
1550 – 1520 Amide II (N-H Bend) Coupled vibration of the N-H bending and C-N stretching.[1] Confirms the presence of the cyclic amide structure.[1]
The Fingerprint Region (1500 – 600 cm⁻¹)[1]
  • 1150 – 1080 cm⁻¹ (Strong): C-O-C Asymmetric Stretch. [1]

    • This is the marker for the Methoxymethyl group. A strong band here distinguishes HMMP from "4-hydroxy-2-methylpyrimidine" (which lacks the ether tail).[1]

  • ~1450 cm⁻¹: CH₃ asymmetric bending (Methyl groups).[1]

  • ~800 – 600 cm⁻¹: Ring deformation and out-of-plane bending.[1] These are sensitive to the substitution pattern (2,4,6-substitution) but are difficult to assign without reference standards.

Quality Control & Troubleshooting

Common Impurities[1][2]
  • Water (Broad band @ 3400 cm⁻¹): HMMP is an intermediate often crystallized from aqueous or alcoholic solvents.[1] Residual moisture promotes hydrolysis.[1][2]

  • Acetamidine Hydrochloride (Starting Material): Look for broad ammonium (NH₄⁺) bands ~3000 cm⁻¹ and no carbonyl peak (acetamidine has C=N but no C=O).[1]

  • Sodium Methoxide (Reagent): If the workup was alkaline, residual methoxide may show intense bands, but usually, the pH adjustment removes this.[1]

The "Red Flag" Checklist
  • Scenario: Spectrum shows a sharp peak at 2250 cm⁻¹.[1][2]

    • Cause: Residual Nitrile (-CN).[1] This suggests the precursor (methoxy-propionitrile derivative) did not fully cyclize with acetamidine.[1] Reject the batch.

  • Scenario: Split Carbonyl peak (1680 and 1710 cm⁻¹).

    • Cause: Polymorphism or mixed tautomers.[1][2] Recrystallization may be required to ensure a single solid phase.[1][2]

References

  • Tautomerism in Hydroxypyrimidines

    • Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-Hydroxypyrimidine...". The Journal of Physical Chemistry A.

    • Source:[1]

  • Biosynthesis and Structure of Thiamine Intermediates

    • Begley, T. P., et al. (1999).[1] "Thiamin biosynthesis in prokaryotes". Archives of Microbiology.

    • Source:[1]

  • Vibrational Spectroscopy of Pyrimidine Derivatives

    • Detailed assignment of 2-amino-4-hydroxy-6-methylpyrimidine (structural analog).[1]

    • Source:

  • General IR Interpretation of Ethers

    • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004).[1] Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1] (Standard Text).

Disclaimer: This guide is intended for research and development purposes. All spectral data should be validated against a certified reference standard (CRS) for GMP release testing.

Sources

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleobases and therapeutic agents. The specific substitutions at the 2, 4, and 6 positions of the pyrimidine ring in this compound create a unique chemical entity with potential applications in the synthesis of novel pharmaceutical intermediates. Understanding the physical characteristics of this compound is paramount for its effective utilization in research and development, ensuring proper handling, formulation, and analytical characterization. This in-depth guide provides a detailed overview of the known physical properties of this compound and outlines the standard experimental protocols for their determination.

Physicochemical Properties

The physical properties of a compound are critical for its identification, purity assessment, and application in further chemical synthesis or biological assays. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 38249-50-2[1]
Molecular Formula C₇H₁₀N₂O₂N/A
Molecular Weight 154.17 g/mol N/A
Melting Point 178-181°C[2]
Boiling Point 233.9°C at 760mmHg[2]
Density 1.2 g/cm³[2]
Flash Point 95.3°C[2]

Note: The molecular formula and weight are calculated based on the chemical structure.

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a compound like this compound relies on a suite of well-established analytical techniques. The following sections detail the methodologies for key experimental procedures, providing the causal reasoning behind the experimental choices.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.[3]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[4][5]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[5]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe & Record Range Heat->Observe MeltingRange Melting Point Range Observe->MeltingRange

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.[6][7] For a novel or synthesized compound, NMR is crucial for structural confirmation.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to analyze include chemical shift (δ), integration (proton ratio), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. The chemical shifts of the carbon signals are analyzed.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Acquire1H Acquire ¹H Spectrum Insert->Acquire1H Acquire13C Acquire ¹³C Spectrum Insert->Acquire13C Analyze Analyze Spectra Acquire1H->Analyze Acquire13C->Analyze Structure Molecular Structure Confirmation Analyze->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[8][9]

Methodology:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (alkyl), C=N and C=C (pyrimidine ring), and C-O (methoxymethyl) stretches.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result Prepare Prepare Sample (e.g., ATR or KBr pellet) Background Collect Background Spectrum Prepare->Background Sample Collect Sample Spectrum Background->Sample Analyze Analyze Absorption Bands Sample->Analyze FunctionalGroups Functional Group Identification Analyze->FunctionalGroups

Caption: Workflow for FTIR Spectroscopic Analysis.

Solubility Determination

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. Determining the solubility of a compound in various solvents provides essential information for its handling, purification, and use in subsequent reactions or biological assays.[10]

Methodology (Thermodynamic Solubility):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) are selected.

  • Equilibration: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

  • Agitation: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_result Result Add Add Excess Solid to Solvent Agitate Agitate to Equilibrium Add->Agitate Separate Separate Solid & Liquid Agitate->Separate Quantify Quantify Concentration (e.g., HPLC) Separate->Quantify SolubilityValue Solubility Data Quantify->SolubilityValue

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The physical characterization of this compound is a crucial step in its journey from a synthesized molecule to a potential pharmaceutical building block. The data presented herein, combined with the detailed experimental protocols, provides a solid foundation for researchers and scientists working with this compound. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

  • 4,6-Dihydroxy-2-methylpyrimidine, 99%. (n.d.). Thermo Fisher Scientific. Retrieved February 7, 2026, from [Link]

  • 4,6-Dihydroxy-2-methylpyrimidine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 4-Methoxy-2-methylpyrimidine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. Retrieved February 7, 2026, from [Link]

  • This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved February 7, 2026, from [Link]

  • 4-Methoxy-6-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved February 7, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 7, 2026, from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Retrieved February 7, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved February 7, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. Retrieved February 7, 2026, from [Link]

  • Infrared spectrum of 4-hydroxy-6-methyl-a-pyrone isolated in Ar matrix. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved February 7, 2026, from [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). Retrieved February 7, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 7, 2026, from [Link]

  • Standard Operating Procedure for solubility testing. (2023). European Union. Retrieved February 7, 2026, from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Infrared spectrum of 4-methoxy-6-methyl-a-pyrone isolated in Ar matrix. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved February 7, 2026, from [Link]

  • 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved February 7, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 7, 2026, from [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved February 7, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved February 7, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Retrieved February 7, 2026, from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 7, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 7, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved February 7, 2026, from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved February 7, 2026, from [Link]

  • Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. (2015). YouTube. Retrieved February 7, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved February 7, 2026, from [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5. (n.d.). BioCrick. Retrieved February 7, 2026, from [Link]

  • 2-Hydroxy-4,6-dimethylpyrimidine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

Technical Whitepaper: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and applications of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS: 38249-50-2), a specialized heterocyclic intermediate.[1]

Synthesis, Reactivity, and Pharmaceutical Applications[1]

Executive Summary

This compound (also known as 6-(methoxymethyl)-2-methylpyrimidin-4-ol) is a critical pyrimidine scaffold used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Structurally, it serves as a "masked" alcohol variant of the 4,6-dihydroxypyrimidine family, offering unique solubility and reactivity profiles.

Unlike the Vitamin B1 (Thiamine) pyrimidine intermediate—which is substituted at the C5 position—this molecule is substituted at the C6 position.[1] This structural distinction makes it a valuable template for developing kinase inhibitors , antimetabolites , and functionalized herbicides where steric bulk at C5 is undesirable but lipophilicity at C6 is required.

Chemical Identity & Structural Dynamics[5]

Nomenclature and Identification
PropertyDetail
IUPAC Name 6-(Methoxymethyl)-2-methylpyrimidin-4-ol
CAS Number 38249-50-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES COCC1=CC(=O)NC(C)=N1
Key Functional Groups Pyrimidine Ring, Methoxymethyl ether (C6), Methyl (C2), Hydroxyl/Keto (C4)
Tautomeric Equilibrium

In solution and solid state, 4-hydroxypyrimidines exist predominantly in the lactam (pyrimidinone) form rather than the lactim (enol) form. This equilibrium dictates its reactivity: electrophilic attack occurs at the nitrogen (N3) or oxygen, while nucleophilic displacement (e.g., chlorination) activates the C4 position.

Tautomerism Lactam Lactam Form (Major Tautomer) NH at pos 3, C=O at pos 4 Lactim Lactim Form (Minor Tautomer) N at pos 3, C-OH at pos 4 Lactam->Lactim  Equilibrium  

Figure 1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone structure.[1]

Synthetic Pathways[1][4][9][12]

The industrial synthesis relies on the condensation of acetamidine with a


-keto ester.[1] The presence of the methoxymethyl group requires the use of Methyl 4-methoxyacetoacetate  as the key building block.[1]
The "Condensation" Route (Primary Pathway)

This route is preferred for its high yield and scalability.[1] It avoids the harsh conditions required for direct methylation of a 6-hydroxymethyl precursor.[1]

Reagents:

  • Acetamidine Hydrochloride (Source of the N-C-N fragment).[1]

  • Methyl 4-methoxyacetoacetate (Source of the C-C-C fragment).[1]

  • Sodium Methoxide (NaOMe) (Base).[1]

  • Methanol (Solvent).[1]

Reaction Mechanism: The base deprotonates the acetamidine, which then attacks the ketone carbonyl of the


-keto ester. Subsequent cyclization and dehydration yield the pyrimidine ring.[1]

Synthesis Pre1 Acetamidine HCl (C2 Source) Step1 Base Catalyzed Condensation (NaOMe / MeOH, 25-65°C) Pre1->Step1 Pre2 Methyl 4-methoxyacetoacetate (C4-C6 Source) Pre2->Step1 Inter Intermediate: Acyclic Adduct Step1->Inter - MeOH Final Target Product: This compound Inter->Final Cyclization - H2O

Figure 2: Industrial synthesis pathway via condensation.

Reactivity & Functionalization[1][4]

The utility of this compound lies in its ability to be functionalized at the C4 position while the C6-methoxymethyl group remains stable.[1]

Chlorination: The Gateway Reaction

Converting the C4-hydroxyl group to a chlorine atom creates 4-Chloro-6-methoxymethyl-2-methylpyrimidine .[1] This is the most critical intermediate for medicinal chemistry, as the chlorine is a potent leaving group for SNAr reactions.

  • Reagent: Phosphorus Oxychloride (POCl₃).[1][5][6][7][8]

  • Conditions: Reflux (80–100°C), often with a catalytic amount of DMF or N,N-diethylaniline.[1]

  • Outcome: Quantitative conversion to the chloro-pyrimidine.[1]

Nucleophilic Displacement (SNAr)

The 4-chloro derivative reacts with various nucleophiles to generate diverse libraries:

  • Amines: Yields 4-amino derivatives (Kinase inhibitor scaffolds).[1]

  • Alkoxides: Yields 4-alkoxy derivatives.[1]

  • Thiols: Yields 4-thio derivatives.[1]

Analogs & Structure-Activity Relationships (SAR)

Understanding the landscape of analogs is crucial for navigating intellectual property and optimizing biological activity.[1]

Analog ClassStructural ChangeImpact on PropertiesApplication Context
Target Molecule 6-Methoxymethyl Lipophilic, stable ether linkage.[1]Kinase Inhibitors, Antivirals
Thiamine Series 5-Substituted (e.g., 5-CH₂NH₂)Essential for Vitamin B1 activity.[1]Vitamin Synthesis
Toxopyrimidine 5-Hydroxymethyl Neurotoxic (B6 antagonist).[1]Toxicology Standards
Diazinon Metabolite 2-Isopropyl Increased lipophilicity at C2.[1]Pesticide Degradants
4,6-Dihydroxy 6-Hydroxy High polarity, dual reactivity.[1]Fungicide Precursors
The "Toxopyrimidine" Distinction

Researchers must distinguish the target from Toxopyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine).[1] While structurally similar, the shift of the substituent from C5 to C6 and the ether protection (methoxymethyl) drastically alters the biological profile, generally removing the convulsant B6-antagonism associated with the C5-hydroxymethyl motif.

Experimental Protocols

Synthesis of this compound

Based on optimized condensation protocols (Ref 1, 3).

  • Preparation: In a dry 3-neck flask under nitrogen, dissolve Sodium Methoxide (2.2 eq) in anhydrous Methanol (10 vol).

  • Addition 1: Add Acetamidine Hydrochloride (1.1 eq) portion-wise at 0–5°C. Stir for 30 minutes to liberate the free base.

  • Addition 2: Dropwise add Methyl 4-methoxyacetoacetate (1.0 eq) over 1 hour, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3–5 hours. (TLC monitoring: Disappearance of ester).

  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in water (min vol). Acidify carefully with HCl (4M) to pH 6–7 to precipitate the product.

  • Purification: Cool to 0°C for crystallization. Filter the white solid, wash with ice-cold water/isopropanol, and dry in vacuo.

    • Yield: Typically 80–85%.[1]

    • Appearance: White to off-white crystalline solid.[1]

Chlorination to 4-Chloro-6-methoxymethyl-2-methylpyrimidine

Standard POCl₃ activation protocol (Ref 4).

  • Setup: Charge the 4-hydroxy precursor (1.0 eq) into a flask fitted with a reflux condenser and scrubber (for HCl/SO₂ gas).

  • Reagent: Add POCl₃ (3–5 eq). Optional: Add N,N-diethylaniline (1.0 eq) as an acid scavenger.[1]

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quench: Caution: Exothermic. Cool the mixture and pour slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Isolation: Dry organic layer (MgSO₄) and concentrate to yield the crude chloro-intermediate (often an oil or low-melting solid).[1]

References

  • Evonik Degussa GmbH. "Process for the preparation of 4,6-dihydroxypyrimidine."[1] US Patent 5847139A.[1]

  • National Institutes of Health (NIH) PubChem. "this compound (CID 135594057)."[1] PubChem Database.[1] [1]

  • TSI Journals. "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine - A potential precursor in pharmaceutical and explosive industries."[1] TSI Journals, 2008.

  • MDPI. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules, 2012.[1]

  • ChemicalBook. "4-Amino-5-Hydroxymethyl-2-methylpyrimidine (Toxopyrimidine) Data." ChemicalBook.[1]

Sources

Methodological & Application

Purification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of purification techniques for 4-hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. As direct experimental data for this specific molecule is limited, this document synthesizes established methodologies for structurally related pyrimidine derivatives with a robust theoretical framework based on predicted physicochemical properties. This approach empowers researchers to develop effective and validated purification protocols.

Introduction to this compound

This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic compounds that are fundamental components of nucleic acids and find widespread application in medicinal chemistry. The substituents on the pyrimidine ring—a hydroxyl group, a methoxymethyl group, and a methyl group—confer specific chemical characteristics that dictate the optimal purification strategy. Understanding these characteristics is paramount for isolating the compound at the desired purity for downstream applications in drug development and scientific research.

Physicochemical Properties: The Foundation of Purification Strategy

The successful purification of any compound is fundamentally reliant on its unique physicochemical properties. For this compound (CAS No. 38249-50-2)[1][2], the following experimental and predicted properties form the basis for the purification protocols detailed in this guide:

PropertyValueSourceSignificance for Purification
Molecular Formula C₇H₁₀N₂O₂-Basic structural information.
Molecular Weight 154.17 g/mol -Relevant for techniques like size-exclusion chromatography and for calculating molar equivalents.
Melting Point 178-181 °C[1]Indicates the compound is a solid at room temperature, making recrystallization a highly suitable purification method.
Predicted pKa 9.15 ± 0.50[1]Suggests the compound is a weak acid, enabling purification via acid-base extraction by exploiting its differential solubility in acidic and basic aqueous solutions.
Predicted Solubility Moderately soluble in waterPredictedThe hydroxyl group and ether linkage suggest some water solubility, which must be considered during aqueous extractions and when choosing recrystallization solvents.

These properties guide the selection of appropriate solvents and techniques to separate the target compound from impurities that may be present after synthesis, such as starting materials, byproducts, or degradation products.

Purification Strategies: A Multi-faceted Approach

A multi-pronged approach is often necessary to achieve high purity. The following sections detail the most effective purification techniques for this compound, explaining the rationale behind each method based on its physicochemical properties.

Figure 1: A workflow diagram illustrating the multi-step purification strategy for this compound.

I. Acid-Base Extraction: Exploiting the Hydroxyl Group's Acidity

Principle: The weakly acidic nature of the 4-hydroxyl group (predicted pKa ≈ 9.15) allows for its conversion to a water-soluble salt (a pyrimidinate) upon treatment with a suitable base. This enables the separation of the target compound from non-acidic impurities.

Causality of Experimental Choices:

  • Choice of Base: A moderately strong base like sodium carbonate or sodium hydroxide is used. The base must be strong enough to deprotonate the hydroxyl group but not so strong as to cause unwanted side reactions. The concentration of the base is also critical; a dilute solution is often sufficient and minimizes the risk of hydrolysis of other functional groups.

  • Solvent System: A biphasic system consisting of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution is employed. The choice of organic solvent depends on the solubility of the crude product and its impurities.

  • Acidification: After separating the aqueous layer containing the pyrimidinate salt, the pH is carefully lowered with an acid (e.g., hydrochloric acid) to a pH below the pKa of the hydroxyl group. This re-protonates the pyrimidinate, causing the neutral this compound to precipitate out of the aqueous solution.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium carbonate solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the target compound, will typically be the bottom layer (this should be confirmed by checking the densities of the solvents).

  • Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery.

  • Back-washing (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained non-acidic impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 7-8. The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Figure 2: Workflow for the purification of this compound using acid-base extraction.

II. Recrystallization: The Gold Standard for Solid Purification

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Causality of Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or acetone/hexane, are likely to be effective. The choice of solvent should be determined empirically through small-scale solubility tests.

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling. Rapid cooling can trap impurities within the crystal lattice.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the partially purified product and a few drops of a candidate solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow it to cool to see if crystals form.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found.

  • Solvent Pair Selection: Choose a solvent in which the compound is soluble (solvent 1) and a second solvent in which the compound is insoluble (solvent 2). The two solvents must be miscible.

  • Dissolution: Dissolve the solid in the minimum amount of hot solvent 1.

  • Induce Crystallization: While the solution is still hot, add solvent 2 dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot solvent 1 to redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 4-8 from the single-solvent recrystallization protocol.

III. Column Chromatography: For High-Resolution Separation

Principle: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Causality of Experimental Choices:

  • Stationary Phase: For a moderately polar compound like this compound, normal-phase chromatography using silica gel is a suitable choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or acetone) is typically used. The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.5 for the target compound.

Protocol 4: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation.

  • Column Packing: Prepare a flash chromatography column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Safety Precautions

Researchers handling this compound and the associated solvents and reagents should adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific hazards associated with all chemicals used.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach that leverages its physicochemical properties. A combination of acid-base extraction to remove non-acidic impurities, followed by recrystallization to obtain a highly crystalline and pure final product, is a robust and recommended strategy. For challenging separations, flash column chromatography offers a powerful alternative. By understanding the principles behind each technique and carefully selecting the experimental conditions, researchers can confidently isolate this valuable compound for their scientific endeavors.

References

  • BuyersGuideChem. This compound. [Link]

Sources

Using 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 38249-50-2), often referred to as HMMP , is a high-value heterocyclic intermediate used in the synthesis of bioactive small molecules.[1] Structurally analogous to the thiamine (Vitamin B1) pyrimidine core, HMMP serves as a critical scaffold in the development of kinase inhibitors , antivirals , and agrochemicals .

This guide outlines the technical protocols for activating and diversifying this scaffold. Unlike simple methyl-pyrimidines, the 6-methoxymethyl moiety provides a unique handle for solubility modulation and metabolic stability, but it requires specific handling during activation to prevent ether cleavage.

Chemical Profile & Reactivity

HMMP exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. While the keto form predominates in solution, the enol form drives the reactivity with electrophiles (e.g., phosphorylating agents).

PropertySpecification
Chemical Name This compound
CAS Number 38249-50-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Primary Reactivity Nucleophilic displacement at C4 (after activation); Ether cleavage at C6-sidechain.
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water.
Structural Visualization

The following diagram illustrates the core reactivity and tautomeric equilibrium essential for reaction planning.

HMMP_Reactivity cluster_sidechain Side Chain Stability HMMP_Keto HMMP (Keto Form) (Predominant in Solution) HMMP_Enol HMMP (Enol Form) (Reactive Species) HMMP_Keto->HMMP_Enol Tautomerization Intermediate Activated Intermediate (4-Chloro / 4-Tosylate) HMMP_Enol->Intermediate Activation (POCl3 or TsCl) Product Functionalized Pyrimidine (Drug Candidate) Intermediate->Product SNAr Displacement (Amines/Alkoxides)

Figure 1: Tautomeric equilibrium and activation pathway. The enol form is trapped by electrophiles to generate the reactive intermediate.

Core Protocols

Protocol A: Activation via Chlorination (Synthesis of 4-Chloro-6-methoxymethyl-2-methylpyrimidine)

Objective: Convert the unreactive hydroxyl group into a chloride leaving group. Challenge: The methoxymethyl ether is acid-sensitive. Standard neat POCl₃ reflux can lead to demethylation or polymerization. Solution: Use a base scavenger (N,N-Dimethylaniline) to neutralize HCl generated in situ.

Reagents:

  • HMMP (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 eq)

  • N,N-Dimethylaniline (1.2 eq) or DIEA

  • Solvent: Acetonitrile (optional, for milder conditions) or Neat

Step-by-Step Procedure:

  • Setup: Charge HMMP (10 g, 64.8 mmol) into a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Addition: Add POCl₃ (30 mL, ~320 mmol) carefully. The suspension may warm slightly.

  • Base Addition: Cool the mixture to 0°C. Dropwise add N,N-Dimethylaniline (9.4 g, 77.7 mmol). Note: Exothermic reaction.

  • Reaction: Warm the mixture to reflux (approx. 105°C) and stir for 2–3 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (Rf ~0.[2]1) should disappear, replaced by a non-polar spot (Rf ~0.6).

  • Quench (Critical):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (keep bath <50°C).

    • Pour the resulting viscous oil slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temp <10°C to prevent ether hydrolysis.

  • Workup: Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO₃ or 10% NaOH. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude 4-chloro derivative is usually stable enough for the next step. If necessary, purify via flash chromatography (0-10% EtOAc/Hexane).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad NH/OH singlet (>10 ppm) and the retention of the methoxy singlet (~3.4 ppm) and methylene singlet (~4.4 ppm).

Protocol B: Library Generation via SNAr (Nucleophilic Aromatic Substitution)

Objective: Displacement of the 4-chloro group with amines to generate bioactive hits (e.g., Kinase Inhibitor analogs).

Reagents:

  • 4-Chloro-6-methoxymethyl-2-methylpyrimidine (1.0 eq)

  • Amine (Aniline or Aliphatic amine) (1.1 eq)

  • Base: Cs₂CO₃ (2.0 eq) or DIEA (2.0 eq)

  • Solvent: DMF, DMAc, or n-Butanol

Step-by-Step Procedure:

  • Dissolution: Dissolve the 4-chloro intermediate (1.0 mmol) in anhydrous DMF (3 mL).

  • Reagent Addition: Add the target amine (1.1 mmol) and Cs₂CO₃ (2.0 mmol).

  • Heating:

    • Aliphatic Amines: Heat to 60°C for 2–4 hours.

    • Anilines (Electron-poor): Heat to 90–100°C for 6–12 hours.

  • Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc.[3]

  • Purification: Recrystallization from EtOH/Water or Prep-HPLC.

Data Table: Solvent & Base Effects on Yield

SolventBaseTemp (°C)Time (h)Yield (Typical)Notes
DMF Cs₂CO₃90485-92%Best for unreactive anilines.
n-Butanol DIEA1101275-85%Good for scale-up; solvent acts as proton shuttle.
THF NaH60260-70%Fast, but risk of side reactions with methoxymethyl.

Advanced Workflow: Side-Chain Modification

For applications requiring a free alcohol (e.g., for subsequent oxidation to an aldehyde or carboxylic acid), the methoxymethyl ether must be cleaved after the pyrimidine ring has been functionalized.

Protocol:

  • Dissolve the substrate in dry DCM at -78°C.

  • Add BBr₃ (1.0 M in DCM) dropwise (2.0 eq).

  • Warm to 0°C over 1 hour.

  • Quench with MeOH.

  • Note: This reveals the 6-hydroxymethyl group, creating a polar handle for solubility or further conjugation.

Process Logic & Pathway Visualization

The following diagram details the complete synthetic utility of the HMMP scaffold, highlighting the divergence points for library synthesis.

Synthesis_Pathway Start Precursors: Acetamidine + 4-Methoxyacetoacetate HMMP HMMP (Scaffold) (CAS 38249-50-2) Start->HMMP Cyclization (NaOEt/MeOH) Chloro 4-Chloro-Intermediate (Activated Core) HMMP->Chloro POCl3 / PhNMe2 (Protocol A) Prod_A Kinase Inhibitor Analog (via Aniline SNAr) Chloro->Prod_A R-NH2 / Heat (Protocol B) Prod_B Agrochemical Precursor (via Alkoxide SNAr) Chloro->Prod_B R-OH / NaH Alcohol 6-Hydroxymethyl Derivative (De-protected) Prod_A->Alcohol BBr3 (Ether Cleavage) Aldehyde 6-Formyl Derivative (Oxidation) Alcohol->Aldehyde MnO2 or Swern

Figure 2: Divergent synthesis pathway starting from HMMP.

References

  • Synthesis of this compound

    • Methodology: Condensation of acetamidine with -methoxy-acetoacetic esters.
    • Source:ChemicalBook, CAS 38249-50-2 Entry. Link

  • Chlorination of Hydroxypyrimidines (General Protocol)

    • Methodology: Use of POCl₃ with tertiary amine bases to suppress side reactions.
    • Source:National Institutes of Health (PMC), "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Link

  • Nucleophilic Substitution on Chloropyrimidines

    • Methodology: SNAr reaction kinetics and solvent effects in pyrimidine diversific
    • Source:MDPI Molecules, "Pyrimidines: A Versatile Molecule in Drug Development." Link

  • Related Methoxymethyl-Pyrimidine Chemistry

    • Context: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (analogous reactivity).[2][4]

    • Source:Molbank, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[4] Link

Disclaimer: This Application Note is for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Biological Screening of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of essential biomolecules like nucleobases and vitamins.[1][2] This privileged heterocycle is present in a multitude of FDA-approved drugs, demonstrating a vast range of biological activities including anti-cancer, anti-viral, anti-inflammatory, and anti-bacterial properties.[3][4] The therapeutic success of pyrimidine derivatives often stems from their ability to act as antimetabolites, interfering with the synthesis of DNA and RNA, or to modulate the activity of key enzymes such as kinases.[5][6][7]

This document provides a comprehensive guide for the initial biological screening of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine , a novel compound with potential therapeutic value. Given the absence of extensive prior research on this specific molecule, we propose a systematic, tiered screening approach designed to efficiently characterize its cytotoxic, anti-inflammatory, and enzyme-inhibitory potential. The following protocols are designed to be robust and adaptable, providing researchers with the foundational methods needed to uncover the biological function of this promising compound.

Tier 1: Primary Screening - Cytotoxicity Profiling

Rationale: The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. A cytotoxicity screen across a diverse panel of cell lines serves two primary purposes: 1) to identify potential anti-cancer activity if the compound selectively targets tumor cells, and 2) to establish a non-toxic concentration range for subsequent, more specific biological assays. We recommend using a panel that includes both cancerous and non-cancerous (e.g., normal fibroblast) cell lines to assess for tumor selectivity.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.

Materials:

  • This compound (herein "Test Compound")

  • Cell lines (e.g., MCF-7, A549, BGC-823, and normal HL-7702)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin or 5-Fluorouracil (Positive Control)[8]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of 2x working solutions by serial dilution in complete medium (e.g., from 200 µM to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineCell TypeHypothetical IC₅₀ (µM)
MCF-7 Breast Cancer8.5
BGC-823 Gastric Cancer12.3
A549 Lung Cancer25.1
HL-7702 Normal Liver> 100
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate e1 Treat Cells with Compound p1->e1 p2 Prepare Serial Dilutions of Test Compound p2->e1 e2 Incubate for 48-72h e1->e2 e3 Add MTT Reagent e2->e3 e4 Incubate for 4h e3->e4 e5 Solubilize Formazan with DMSO e4->e5 a1 Read Absorbance at 570 nm e5->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 Values a2->a3

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2: Secondary Screening - Mechanistic Assays

Rationale: If the primary screen reveals interesting activity (e.g., selective cytotoxicity or low toxicity), the next step is to investigate potential mechanisms of action. Based on the broad activities of pyrimidine derivatives, we propose two distinct and high-value secondary screening paths: anti-inflammatory and kinase inhibition assays.

A. Anti-Inflammatory Activity Screening

Many pyrimidine derivatives exhibit anti-inflammatory properties.[9] A common method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key event in the inflammatory response.[10]

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Test Compound and Dexamethasone (Positive Control)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Complete cell culture medium

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the Test Compound (determined from Tier 1 screening) for 2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Hypothetical Data Presentation
Compound Concentration (µM)% NO Inhibition
1 15.2%
5 45.8%
10 78.3%
25 92.1%
Signaling Pathway: LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_prot iNOS Protein iNOS->iNOS_prot NO Nitric Oxide (NO) iNOS_prot->NO Compound 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Compound->NFkB Inhibition? Compound->iNOS_prot Inhibition?

Caption: Potential inhibition points of the test compound in the TLR4 signaling pathway.

B. Kinase Inhibition Screening

The pyrimidine core is a well-known "hinge-binding" motif found in many kinase inhibitors. Screening against a panel of kinases is a logical step to explore if the test compound functions through this common mechanism.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general, luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (e.g., a panel including EGFR, VEGFR, CDK2)

  • Kinase-specific substrate and ATP

  • Test Compound and Staurosporine (Broad-spectrum positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Prepare Reagents: Prepare kinase reaction buffer, kinase/substrate mix, and ATP solution according to the assay kit instructions.

  • Compound Plating: Add the Test Compound at a fixed concentration (e.g., 10 µM) to the assay plate wells.

  • Kinase Reaction:

    • Add the kinase/substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. A lower luminescence signal indicates higher kinase inhibition.

Hypothetical Data Presentation
Kinase Target% Inhibition at 10 µM
EGFR 8.1%
VEGFR2 91.3%
CDK2 12.5%
SRC 88.7%

Data Interpretation and Future Directions

The results from this tiered screening approach will provide a foundational biological profile for this compound.

  • If potent and selective cytotoxicity is observed: The compound warrants further investigation as a potential anti-cancer agent. Follow-up studies could include apoptosis assays (e.g., caspase activity, Annexin V staining) and cell cycle analysis to elucidate the mechanism of cell death.

  • If significant anti-inflammatory activity is found: The compound could be a lead for treating inflammatory diseases. Subsequent experiments should focus on measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA and exploring the upstream signaling pathways (e.g., NF-κB activation via Western blot).[10]

  • If specific kinase inhibition is identified: The compound is a candidate for a targeted therapy. Dose-response curves should be generated to determine the IC₅₀ for the target kinase(s), and further profiling against a larger kinase panel would be necessary to assess selectivity.

This systematic screening cascade provides a clear and efficient path from a novel chemical entity to a lead compound with a defined biological activity, paving the way for more advanced preclinical development.

References

  • Eskandari, K., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-227. Available from: [Link]

  • Tadić, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals, 15(10), 1298. Available from: [Link]

  • Greene, L. M., et al. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-5858. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 14. Available from: [Link]

  • Yang, W., et al. (2005). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Chinese Journal of Chemistry, 23(1), 89-93. Available from: [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available from: [Link]

  • Pharm D-Addict (2025). Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues. YouTube. Available from: [Link]

  • Unknown Author. (n.d.). Mechanism of action of pyrimidine analogues. ResearchGate. Available from: [Link]

  • Unknown Author. (n.d.). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Semantic Scholar. Available from: [Link]

  • Awad, H., & Adnan, S. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available from: [Link]

  • Hussein, A. H. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • Desai, N. C., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. RSC Advances, 11(62), 39399-39421. Available from: [Link]

  • Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews: Journal of Organic and Medicinal Chemistry, 10(3). Available from: [Link]

  • Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(2), 1731-1744. Available from: [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

  • Kumar, R., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Indian Chemical Society, 102(4), 101416. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 14(11), 2163-2175. Available from: [Link]

Sources

In Vitro Assays using 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (HMMP)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide [1]

Part 1: Introduction & Strategic Utility[1]

The Role of HMMP in Drug Discovery

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (HMMP) represents a critical scaffold in the development of antimetabolites and fragment-based drug discovery (FBDD) .[1] Structurally, it is a tautomeric analog of the pyrimidine moiety found in Thiamine (Vitamin B1) .[1]

While the natural thiamine precursor is 4-amino-2-methyl-5-pyrimidinyl-methanol, HMMP introduces two strategic variations:[1]

  • 4-Hydroxy Substitution: Probes the hydrogen-bonding donor/acceptor specificity of the target enzyme's active site (vs. the natural 4-amino group).[1]

  • 6-Methoxymethyl Positioning: Acts as a steric probe to map the "backside" of the binding pocket, differentiating it from the 5-substituted natural substrate.[1]

Primary Applications
  • Thiamine Biosynthesis Inhibition: Investigating the inhibition of Hydroxymethylpyrimidine kinase (ThiD) and Thiamine-phosphate synthase (ThiE).[1]

  • Antiviral/Antimicrobial Scaffold Screening: Used as a starting block for synthesizing 4-chloro derivatives, which are precursors to bioactive 4-amino-alkoxy analogs.[1]

  • Physicochemical Profiling: Used as a standard for LogP and solubility studies in pyrimidine libraries.[1]

Part 2: Experimental Protocols

Protocol A: Enzymatic Inhibition Assay (ThiD Kinase)

Objective: Determine if HMMP acts as a substrate or competitive inhibitor of the bacterial enzyme Hydroxymethylpyrimidine kinase (ThiD), which normally phosphorylates the 5-hydroxymethyl analog.[1]

Mechanism: The assay couples the production of ADP (from the kinase reaction) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).[1] NADH depletion is monitored at 340 nm.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM KCl.

  • Enzymes: Recombinant ThiD (10 nM), Pyruvate Kinase (4 U/mL), Lactate Dehydrogenase (4 U/mL).[1]

  • Substrates: ATP (2 mM), Phosphoenolpyruvate (PEP, 1 mM), NADH (0.2 mM).[1]

  • Test Compound: HMMP (0.1 µM – 1 mM titration).[1]

  • Control Substrate: 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve HMMP in 100% DMSO to create a 100 mM stock. Dilute in reaction buffer to 10x working concentrations (keeping DMSO < 1% final).

  • Master Mix: In a 96-well UV-transparent plate, combine Buffer, PEP, NADH, ATP, PK, and LDH.

  • Enzyme Addition: Add Recombinant ThiD and incubate at 25°C for 5 minutes to establish baseline NADH oxidation.

  • Reaction Initiation: Add HMMP (Test) or HMP (Positive Control).

  • Monitoring: Measure Absorbance at 340 nm (

    
    ) every 10 seconds for 20 minutes using a microplate reader.
    
  • Analysis: Calculate initial velocity (

    
    ). If HMMP is a substrate, 
    
    
    
    will decrease.[1] If HMMP is an inhibitor, run the assay with HMP and varying concentrations of HMMP to determine
    
    
    .

Data Interpretation:

Observation Interpretation

| No


  | HMMP is not a substrate (likely due to 6-position steric clash).[1] |
| Decreased Rate (+HMP)  | HMMP acts as a competitive inhibitor of ThiD.[1] |
| High 

| HMMP is phosphorylated (unlikely for 6-isomer, but possible).[1] |
Protocol B: Antimicrobial Susceptibility & Rescue Assay

Objective: Assess if HMMP exerts toxicity via thiamine antagonism.[1] Logic: If HMMP is an antimetabolite, it will inhibit growth in minimal media, but growth will be restored by adding exogenous Thiamine.

Organism: E. coli K12 (Wild Type) or S. aureus.[1]

Methodology:

  • Media Prep: Prepare M9 Minimal Media (thiamine-free) and M9 + Thiamine (1 µM).[1]

  • Inoculum: Dilute overnight culture to OD₆₀₀ = 0.01.

  • Dosing: Add HMMP in a 2-fold dilution series (128 µg/mL to 0.25 µg/mL) to 96-well plates containing M9 media.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure OD₆₀₀.

Validation Criteria (Self-Correcting):

  • True Antimetabolite: Growth inhibition in M9 (No Thiamine) + No inhibition in M9 (+ Thiamine).[1]

  • General Toxin: Growth inhibition in both conditions.[1]

  • Inactive: No inhibition in either condition.[1]

Protocol C: Chemical Derivatization (Activation)

Objective: Convert the inactive "4-hydroxy" tautomer to the reactive "4-chloro" intermediate for library synthesis. This is a standard in vitro chemical workflow.

  • Reagents: HMMP (1 eq), POCl₃ (Phosphorus oxychloride, 5 eq), N,N-Dimethylaniline (1 eq).

  • Reflux: Heat mixture to 100°C for 2-4 hours.

  • Quench: Pour onto crushed ice carefully (exothermic).

  • Extraction: Extract with Dichloromethane (DCM).

  • Analysis: TLC (Hexane:EtOAc 3:1).[1] The product (4-chloro-6-methoxymethyl-2-methylpyrimidine) will have a higher

    
     than the starting 4-hydroxy material.[1]
    

Part 3: Visualization & Pathway Analysis[1]

Thiamine Biosynthesis Interference Pathway

The following diagram illustrates where pyrimidine analogs like HMMP theoretically intersect with the biological pathway.

ThiaminePathway cluster_legend Legend AIR AIR (Precursor) HMP HMP (Natural Substrate) 4-amino-5-hydroxymethyl... AIR->HMP Biosynthesis ThiD Enzyme: ThiD (Kinase) HMP->ThiD HMMP HMMP (Test Compound) 4-hydroxy-6-methoxymethyl... HMMP->ThiD Competitive Binding? ThiE Enzyme: ThiE (Synthase) HMMP->ThiE Steric Clash? HMP_P HMP-P (Phosphorylated) ThiD->HMP_P Phosphorylation HMP_P->ThiE Thiamine Thiamine Phosphate ThiE->Thiamine Coupling w/ Thiazole key Green: Natural Pathway Red: Inhibitor/Probe Blue: Enzyme Target

Caption: Schematic of the Thiamine Biosynthesis pathway showing the potential entry points for HMMP interference at the ThiD and ThiE enzymatic steps.

Assay Workflow Diagram (ThiD Coupled Assay)

AssayWorkflow cluster_reaction Coupled Reaction System Start Prepare Reagents (Buffer, NADH, ATP, PEP, Enzymes) Step1 Add HMMP (Test) or HMP (Control) to 96-well Plate Start->Step1 Step2 Initiate Reaction with ThiD Step1->Step2 Reaction1 HMMP + ATP -> HMMP-P + ADP (If Substrate) Step2->Reaction1 Reaction2 ADP + PEP -> ATP + Pyruvate (Pyruvate Kinase) Reaction1->Reaction2 Reaction3 Pyruvate + NADH -> Lactate + NAD+ (LDH) Reaction2->Reaction3 Readout Measure Absorbance (340 nm) (NADH Depletion) Reaction3->Readout Analysis Calculate V0 and IC50 Readout->Analysis

Caption: Workflow for the NADH-coupled spectrophotometric assay used to evaluate kinase activity or inhibition by HMMP.

Part 4: Quantitative Data Summary

The following table summarizes expected physicochemical properties and assay parameters for HMMP compared to the natural substrate (HMP).

PropertyHMMP (Test Compound)HMP (Natural Substrate)Relevance
Substitution 4-Hydroxy, 6-Methoxymethyl4-Amino, 5-HydroxymethylActive Site H-Bonding
MW ( g/mol ) ~168.19139.15Fragment screening
LogP (Calc) 0.5 - 0.9-1.1Membrane Permeability
ThiD Activity Likely Inhibitor / InactiveHigh (

)
Specificity Check
UV Max (

)
~260 nm~245 nmHPLC Detection

References

  • Begley, T. P., et al. (1999).[1] "Thiamin biosynthesis in prokaryotes." Archives of Microbiology, 171(5), 293–300.[1]

  • Jurgenson, C. T., et al. (2009).[1] "Structural insights into the function of the thiamin phosphate synthase enzyme." Biochemistry, 48(26), 6033–6040.[1]

  • Reddick, J. J., et al. (1998).[1] "The mechanism of action of bacimethrin, a naturally occurring thiamin antimetabolite." Bioorganic & Medicinal Chemistry Letters, 8(4), 361-364.[1][2]

  • PubChem Compound Summary. "2-methyl-6-(methoxymethyl)pyrimidin-4-ol" (Structural Analog Data). [1][3]

Sources

Application Note: Profiling the Bioactivity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic motif that constitutes the backbone of nucleobases in DNA and RNA, granting it a privileged status in medicinal chemistry.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This versatility stems from their ability to interact with a wide array of biological targets, such as enzymes and receptors, often by mimicking endogenous ligands.[4] The ongoing exploration of novel pyrimidine-based compounds is a vibrant area of drug discovery, aimed at identifying next-generation therapeutics with improved efficacy and specificity.[1][5]

This application note presents a comprehensive guide for the initial biological characterization of a novel pyrimidine derivative, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine . We provide a series of detailed protocols for cell-based assays designed to elucidate its cytotoxic and potential mechanistic activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new chemical entities.

Compound Profile: this compound

Property Value Source
IUPAC Name 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidinePubChem
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, Methanol[6]

Important: Prior to commencing any biological assays, it is crucial to determine the optimal solvent and working concentrations for the compound. A stock solution of this compound should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-50 mM). Serial dilutions should then be made in cell culture medium to achieve the desired final concentrations for each experiment. It is imperative to include a vehicle control (medium with the same final concentration of the solvent) in all assays to account for any solvent-induced effects.

Phase 1: Primary Screening for Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to assess its impact on cell proliferation and viability. This provides a foundational understanding of its potency and therapeutic window.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data: Cytotoxicity of this compound
Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)28.7
MCF-7 (Breast Cancer)12.5
MRC-5 (Normal Lung Fibroblast)> 100

Interpretation: The hypothetical data suggests that this compound exhibits selective cytotoxicity towards cancer cell lines while having a minimal effect on normal cells. This selectivity is a desirable characteristic for a potential anticancer agent.

Phase 2: Mechanistic Elucidation of Cell Death

Following the observation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by many chemotherapeutic agents.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

  • HeLa or MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Phase 3: Target Identification and Validation

Given that many pyrimidine derivatives act as kinase inhibitors, a logical next step is to investigate the effect of this compound on key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Protocol 3: Western Blotting for PI3K/Akt Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the phosphorylation status of key proteins in the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer. A decrease in the phosphorylation of Akt would suggest inhibition of this pathway.

Materials:

  • MCF-7 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat MCF-7 cells with the compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Overview

A Compound Synthesis & QC (this compound) B Primary Screening (MTT Assay) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Mechanism of Action (Western Blotting) D->F E->F G Target Identification (Kinase Profiling) F->G H Lead Optimization G->H

Caption: A streamlined workflow for characterizing novel pyrimidine derivatives.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of appropriate positive and negative controls is essential for data interpretation. For instance, in the MTT assay, a known cytotoxic agent serves as a positive control, while the vehicle control establishes the baseline for cell viability. In Western blotting, the use of antibodies against both the phosphorylated and total forms of a protein, along with a loading control like GAPDH, ensures the reliability of the observed changes in protein phosphorylation.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial characterization of this compound. By following these detailed protocols, researchers can systematically evaluate its cytotoxic effects and gain insights into its potential mechanism of action. The pyrimidine scaffold holds immense promise in drug discovery, and a methodical approach to biological characterization is paramount in unlocking the therapeutic potential of novel derivatives like the one presented here.

References

  • Shafiee, A., & Ghassem-zadeh, M. (1999). Synthesis of some new 4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-4-one derivatives. Journal of Heterocyclic Chemistry, 36(4), 925-928.
  • Ghareb, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7208. [Link]

  • Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry, 42, 116245. [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Yang, G., et al. (2006). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 11(1), 51-57. [Link]

  • Lee, J. H., et al. (2014). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of medicinal chemistry, 57(2), 433-443. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. National Center for Biotechnology Information. [Link]

  • El-Faham, A., et al. (2012). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-β-D-glucopyranoside. Molecules, 17(7), 8196-8206. [Link]

  • Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 22. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • BioDuro. (n.d.). Biochemical Assays. [Link]

  • BioDuro. (n.d.). In Vitro Assays - Oncology. [Link]

  • Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137351. [Link]

  • PureSynth. (n.d.). 2-Amino-4-Methoxy-6-Methylpyrimidine. [Link]

  • Sharma, P., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Chemistry, 6(1), 24-53. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold - A Cornerstone in Modern Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its prevalence in nature as a fundamental component of nucleic acids (cytosine, thymine, and uracil) provides a unique starting point for the design of molecules that can interact with a wide array of biological targets with high specificity and affinity. The inherent physicochemical properties of the pyrimidine ring, including its hydrogen bonding capabilities and aromatic nature, make it an ideal framework for the development of potent and selective inhibitors of various enzymes, particularly kinases.[3]

This guide focuses on a specific, highly functionalized pyrimidine derivative: 4-hydroxy-6-methoxymethyl-2-methylpyrimidine . This scaffold presents multiple points for chemical modification, offering a rich platform for the generation of diverse chemical libraries and the exploration of structure-activity relationships (SAR). The presence of a hydroxyl group, a methoxymethyl substituent, and a methyl group on the pyrimidine core allows for tailored modifications to optimize potency, selectivity, and pharmacokinetic properties. These notes will provide a comprehensive overview of the synthesis, derivatization strategies, and biological evaluation of compounds based on this promising scaffold, with a particular focus on its application in the development of novel anticancer agents.

Physicochemical Properties and Design Principles

The this compound scaffold possesses a unique combination of features that make it an attractive starting point for drug design:

PropertySignificance in Drug Design
4-Hydroxy Group Acts as a key hydrogen bond donor and acceptor. Can be readily derivatized to introduce a wide range of functionalities to probe interactions with the target protein. Can also influence aqueous solubility.
6-Methoxymethyl Group Provides a lipophilic and flexible side chain that can occupy hydrophobic pockets within a target's active site. The ether linkage is generally stable to metabolism. Can be modified to alter size, shape, and polarity.
2-Methyl Group A small lipophilic group that can contribute to binding affinity through van der Waals interactions. Can be replaced with other small alkyl or functional groups to fine-tune potency and selectivity.
Pyrimidine Core Aromatic and electron-deficient, capable of participating in π-π stacking and other non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors.

Design Rationale: The strategic derivatization of this scaffold is guided by the desire to create compounds that can effectively target the ATP-binding site of protein kinases. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, with substituents that extend into adjacent hydrophobic regions and form key hydrogen bonds with the hinge region of the kinase.

Synthetic Protocols

Protocol 1: Synthesis of the Precursor 4,6-dihydroxy-2-methylpyrimidine

The synthesis of the core scaffold begins with the preparation of its precursor, 4,6-dihydroxy-2-methylpyrimidine. This is a well-established one-pot condensation reaction.

Reaction Scheme:

G acetamidine Acetamidine Hydrochloride intermediate Reaction Intermediate acetamidine->intermediate malonate Dimethyl Malonate malonate->intermediate base Sodium Methoxide in Methanol base->intermediate Condensation product 4,6-dihydroxy-2- methylpyrimidine intermediate->product Cyclization & Acidification G precursor 4,6-dihydroxy-2- methylpyrimidine product 4-hydroxy-6-methoxymethyl- 2-methylpyrimidine precursor->product reagent Methoxymethyl chloride (MOM-Cl) reagent->product O-Alkylation base Potassium Carbonate in DMF base->product G cluster_0 C4-Derivatization cluster_1 Intermediate cluster_2 Library of Analogs scaffold 4-hydroxy-6-methoxymethyl- 2-methylpyrimidine chloro 4-chloro-6-methoxymethyl- 2-methylpyrimidine scaffold->chloro Chlorination (e.g., POCl₃) amines Reaction with various amines chloro->amines Nucleophilic Aromatic Substitution alcohols Reaction with various alcohols chloro->alcohols thiols Reaction with various thiols chloro->thiols

Sources

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of various biologically active molecules.[1][2][3] Accurate and precise quantification of this analyte is paramount for quality control during synthesis, pharmacokinetic studies in drug development, and for monitoring its presence as a potential impurity.[4] This document provides detailed application notes and validated protocols for the quantitative analysis of this compound in various matrices, catering to the needs of researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be robust, reliable, and adaptable to specific laboratory instrumentation and sample complexities. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. Each protocol is presented with a detailed explanation of the experimental choices, ensuring a deep understanding of the underlying scientific principles.

Methodology Overview: A Comparative Approach

The choice of an analytical method is contingent upon the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation.[5]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use.[6] It is particularly well-suited for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is clean.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding lower detection limits and higher selectivity, such as the analysis of biological matrices (e.g., plasma, urine) or the detection of trace-level impurities, LC-MS/MS is the method of choice.[6][7][8] The combination of chromatographic separation with the high specificity of mass spectrometric detection provides unparalleled analytical performance.[6]

The following sections will provide detailed, step-by-step protocols for both HPLC-UV and LC-MS/MS methods, along with guidance on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar organic molecules. A gradient elution is employed to ensure efficient separation from potential impurities and to maintain a reasonable run time.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Diluent) Injection Injection SamplePrep->Injection StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Area) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and methanol.

  • Reagent grade formic acid.

  • Purified water (e.g., Milli-Q or equivalent).

  • This compound reference standard.

Reagent and Standard Preparation
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Sample Preparation

Accurately weigh a portion of the sample containing approximately 10 mg of this compound and dissolve it in 10 mL of diluent. Further dilute as necessary to bring the concentration within the calibration range.

Data Analysis and Quantification

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be >0.999.[11] The concentration of the analyte in the samples is then determined from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol

This LC-MS/MS protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices. A stable isotope-labeled internal standard (SIL-IS) is recommended to compensate for matrix effects and variations in instrument response.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Spiking Internal Standard Spiking SamplePrep->Spiking Injection Injection Spiking->Injection StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow for quantification.

Instrumentation and Materials
  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • LC-MS grade acetonitrile and methanol.

  • LC-MS grade formic acid.

  • Purified water.

  • This compound reference standard.

  • Stable isotope-labeled internal standard (if available).

Reagent and Standard Preparation
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover a lower concentration range (e.g., 0.1-100 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a solution of the SIL-IS at a fixed concentration in the diluent.

LC-MS/MS Parameters
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550 °C[12]
Ion Spray Voltage 5500 V[12]
MRM Transitions To be determined by direct infusion of the analyte. A precursor ion corresponding to [M+H]⁺ and at least two product ions should be monitored for quantification and confirmation.
Sample Preparation (for Biological Matrices)
  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at high speed for 10 minutes. Transfer the supernatant for analysis.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method can be developed using a suitable sorbent (e.g., C18).[8]

Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are suitable for their intended purpose.[13][14] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[9]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98-102% for drug substance.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.% RSD < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS protocols should be guided by the specific analytical requirements of the user. Proper method validation is crucial to ensure the generation of high-quality, reproducible data in a regulated environment. These protocols serve as a comprehensive starting point for researchers and scientists, and may be further optimized to meet specific application needs.

References

  • MDPI. (n.d.). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • Scientific Research Publishing. (n.d.). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
  • PMC. (n.d.). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.
  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • ResearchGate. (2025). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
  • ResearchGate. (2018). Analytical Methods. Retrieved from iCyRBVLiWzq8EGm1B9WPCBFj_quPrPKcUDOKaNedPsBeeMCMnXzWKu6tclwmMvLhQkzhVrIYavyQaqkr4Mo0COMi7kVwvRID3OC0lPjrXuH1jNROWEmVVtz_LTaG8P1xLwKYXc3KV5e2qs0S2tUcqwbA1FbBDfRJfM14Y5AnHbO88mQGbW-d3TPFJ-2csjW93bBw_u4yYq4xFnPj-zG8wwbHUM46GL_YjVDCkjxYaInGHEGSlLV3jc5mgaxqV5Vk3aD1UV5DSbpXr9bD_oQpb3BCxJu9_Q5R3xsT9fhDM-KdK3a78l4lpBJLP8DZDTVveYS5Oim4OxEP0DwkH6FlHjHqdAHJtsnJJ9mWz59b-cg==
  • PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
  • Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • PMC. (2022). Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening.
  • PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
  • Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • OPUS. (2025). Analytical Methods.
  • ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • SciSpace. (n.d.). Uv-spectrophotometric and rp-hplc methods for the estimation of troxerutin in bulk and tablet formulation.
  • Aberystwyth University. (2023). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in.
  • ICH. (n.d.). Quality Guidelines.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The synthesis of 4-hydroxy-6-methoxymethyl-2-methylpyrimidine (often utilized as a key intermediate for Vitamin B1/Thiamine analogs) relies on the condensation cyclization of acetamidine hydrochloride with methyl 4-methoxyacetoacetate (or its ethyl analog) in the presence of a strong base (typically Sodium Methoxide, NaOMe).

While literature yields often cite >85%, real-world reproducibility frequently drops below 40% due to three invisible failure modes: hygroscopicity of the amidine , competitive ester hydrolysis , and pH mismanagement during isolation .

This guide moves beyond standard recipes to address the causality of these failures.

Critical Process Parameters (The "Why" of Low Yield)

Before adjusting your protocol, review these parameters against your current workflow.

ParameterSpecificationThe "Hidden" Failure Mode
Acetamidine HCl Quality Dry, Free-flowingMoisture Trap: Acetamidine HCl is extremely hygroscopic. Water introduces

which competes with the amidine nitrogen for the ester, causing hydrolysis of the starting material back to the acid, killing the yield.
Base Equivalents 2.0 - 2.5 eq NaOMeThe Protonation Trap: 1 eq is consumed to free the acetamidine base; 1 eq is required to form the enolate of the keto-ester. Insufficient base stops the reaction; excess base promotes side reactions.
Reaction Temperature 0°C

20-25°C
Thermal Degradation: High temperatures (>40°C) during the initial addition cause the

-keto ester to self-condense or polymerize before the amidine can react.
Quench pH pH 6.0 - 7.0 (Critical)Solubility Loss: The product is amphoteric. At pH < 2 (protonated) or pH > 9 (salt form), it remains soluble in water. You must hit the isoelectric point to precipitate it.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <30% yield, and the reaction mixture turns dark brown."

Diagnosis: Moisture contamination and oxidative degradation. Root Cause:

  • Wet Acetamidine: If your acetamidine HCl was sticky or clumped, it contained water. This hydrolyzes the sodium methoxide to sodium hydroxide and water.[1] Water hydrolyzes your methyl 4-methoxyacetoacetate.

  • Oxidation: Methoxymethyl groups are sensitive. Dark color suggests polymerization of the

    
    -keto ester.
    

Solution:

  • Drying Step: Dry Acetamidine HCl in a vacuum oven at 40-50°C over

    
     overnight before use.
    
  • Scavenger Additive: Add 5-10% Methyl Formate or Trimethyl Orthoformate to the reaction mixture. This scavenges adventitious water, converting it to methanol, and protects the NaOMe activity [1].

Issue 2: "The reaction looks clear, but no solid precipitates upon acidification."

Diagnosis: Incorrect pH endpoint (The "Amphoteric Trap"). Root Cause: The product exists in tautomeric equilibrium (lactam/lactim).

  • High pH (>10): Exists as the Sodium salt (Soluble).

  • Low pH (<2): Exists as the Pyrimidinium cation (Soluble).

  • Neutral pH (6-7): Exists as the neutral species (Insoluble).

Solution:

  • Do not dump acid blindly. Use a calibrated pH meter.

  • Acidify with concentrated HCl dropwise to pH 6.5 - 7.0 .

  • Cool the mixture to 0-5°C and stir for at least 2 hours. The crystal growth is slow due to the methoxymethyl side chain's steric flexibility.

Issue 3: "My product purity is low; NMR shows multiple methoxy peaks."

Diagnosis: Self-condensation of the starting ester. Root Cause: If the acetamidine is added after the base has been in contact with the ester for too long, the ester reacts with itself.

Solution:

  • Order of Addition: Dissolve Acetamidine HCl in Methanol first. Add NaOMe to release the free base. Then add the Methyl 4-methoxyacetoacetate dropwise at 0-5°C.

  • This ensures the most reactive nucleophile (amidine) is ready to intercept the ester immediately.

Optimized Experimental Protocol

Objective: Synthesis of this compound (Target: 100 mmol scale).

Reagents:

  • Acetamidine HCl: 11.3 g (120 mmol) [Dried]

  • Methyl 4-methoxyacetoacetate: 14.6 g (100 mmol)

  • Sodium Methoxide (30% in MeOH): 45.0 g (~250 mmol)

  • Methanol (Anhydrous): 100 mL

  • Optional: Methyl Formate (5 mL) - Water Scavenger

Step-by-Step:

  • Preparation of Free Amidine:

    • Charge anhydrous Methanol (50 mL) and Acetamidine HCl into a 3-neck flask under Nitrogen.

    • Cool to 0-5°C.

    • Add Sodium Methoxide solution dropwise. Stir for 15 min.

    • Tech Tip: If using the scavenger, add Methyl Formate here and stir for 10 mins.

  • Condensation:

    • Mix Methyl 4-methoxyacetoacetate with remaining Methanol (50 mL).

    • Add this ester solution dropwise to the amidine mixture over 30-45 minutes, maintaining internal temp < 10°C.

    • Reasoning: Slow addition prevents the "runaway" exotherm and ester self-condensation.

  • Cyclization:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 4-6 hours. (Monitor by TLC/HPLC; disappearance of ester).

    • Note: Some protocols suggest reflux.[2] Only reflux if conversion is stalled after 6 hours. High heat degrades the methoxymethyl group.

  • Workup & Isolation:

    • Concentrate the reaction mixture under vacuum to remove ~70% of the methanol.

    • Add Water (30 mL) to dissolve the sodium salt.

    • Crucial Step: Cool to 0°C. Adjust pH to 6.5 - 7.0 using Conc. HCl.

    • A white precipitate should form. Stir at 0°C for 2 hours to maximize yield.

    • Filter, wash with ice-cold water (2x 10 mL) and cold acetone (1x 10 mL).

    • Dry in vacuum oven at 50°C.

Visualizations

Diagram 1: Reaction Mechanism & Failure Points

This diagram illustrates the pathway from precursors to product, highlighting where moisture and pH mismanagement cause failure.

ReactionPathway cluster_inputs Inputs cluster_process Reaction Progress Acetamidine Acetamidine HCl (Hygroscopic!) FreeBase Free Amidine Acetamidine->FreeBase NaOMe WaterFail FAILURE: Hydrolysis (Due to Wet Reagents) Acetamidine->WaterFail Moisture present Ester Methyl 4-methoxy- acetoacetate Ester->WaterFail Hydrolysis Base NaOMe / MeOH Base->FreeBase Intermediate Aza-Michael Adduct FreeBase->Intermediate + Ester (Slow Addition) Cyclized Na-Salt of Pyrimidine Intermediate->Cyclized - MeOH (Cyclization) Product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Cyclized->Product HCl to pH 7.0 pHFail FAILURE: Soluble Loss (pH < 2 or pH > 9) Cyclized->pHFail Excess Acid (pH < 2)

Caption: Figure 1. Reaction pathway showing the critical dependency on moisture control (to prevent hydrolysis) and pH control (to prevent solubility loss).

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to identify the specific cause of low yield in your batch.

Troubleshooting Start Start: Low Yield (<40%) CheckColor Is the reaction mixture Dark Brown/Black? Start->CheckColor DarkYes YES: Oxidative Degradation or Polymerization CheckColor->DarkYes DarkNo NO: Mixture is Pale Yellow/Clear CheckColor->DarkNo ActionDark ACTION: 1. Lower Temp (<10°C) 2. Check Ester Purity DarkYes->ActionDark CheckPrecip Did solid form upon acidification? DarkNo->CheckPrecip PrecipNo NO: Product is Soluble CheckPrecip->PrecipNo PrecipYes YES: But Low Mass CheckPrecip->PrecipYes ActionpH ACTION: Check pH. Must be 6-7. If pH < 2, add base back. PrecipNo->ActionpH ActionMoisture ACTION: Moisture Contamination. Dry Acetamidine. Add Methyl Formate. PrecipYes->ActionMoisture

Caption: Figure 2. Diagnostic flowchart for isolating the root cause of yield loss based on visual cues and isolation behavior.

References

  • CN111018744A - Method for synthesizing acetamidine and application thereof. (2020). Discusses the use of methyl formate to scavenge water and improve yields in acetamidine condensations. Link

  • CN102399196A - Synthesis method of 4,6-dihydroxy-2-methylpyrimidine. (2012). Provides baseline conditions for condensation of acetamidine with diesters/keto-esters and pH adjustment protocols. Link

  • US4564696 - Preparation of methyl 4-methoxyacetoacetate. (1986). Details the stability and synthesis of the starting material, highlighting its sensitivity to hydrolysis. Link

  • Organic Syntheses, Coll. Vol. 4, p. 638 (1963) - 4-Methyl-6-hydroxypyrimidine. Describes the general workup and purification (sublimation/crystallization) for similar pyrimidine analogs. Link

Sources

Technical Support Center: Troubleshooting Side Products in 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related pyrimidine derivatives. As a crucial intermediate in various synthetic pathways, achieving high purity is paramount. This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side products. We will delve into the causality behind reaction outcomes and provide validated protocols to enhance yield and purity.

Section 1: Understanding the Core Reaction Pathway

The synthesis of this compound is typically achieved via a condensation reaction, a variant of the classical Pinner pyrimidine synthesis. The process involves the base-catalyzed cyclization of an amidine with a β-dicarbonyl compound. In this case, acetamidinium chloride is reacted with a malonic ester derivative bearing a methoxymethyl group.

The reaction is highly dependent on process parameters. The choice of base, solvent, temperature, and stoichiometry are critical levers that control the reaction's efficiency and impurity profile.[1] An imbalance in these conditions can lead to the formation of various side products, significantly complicating purification and reducing the overall yield.

Core_Reaction_Mechanism Fig 1. General Reaction Mechanism cluster_reactants Starting Materials R1 Acetamidinium Chloride Intermediate Acyclic Intermediate R1->Intermediate + R2 Diethyl 2-(methoxymethyl)malonate R2->Intermediate + Base Sodium Methoxide (Base) Base->Intermediate Catalyzes Product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Intermediate->Product Cyclization Byproduct Ethanol + NaCl Intermediate->Byproduct

Caption: Fig 1. A simplified diagram of the base-catalyzed condensation reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected (<60%). What are the primary causes?

A1: Low yield is a frequent issue in pyrimidine synthesis and typically points to suboptimal reaction conditions. Several factors, often interacting, can be responsible.

  • Causality: The condensation reaction requires a moderately strong alkoxide base to deprotonate the malonic ester, initiating the reaction with the acetamidine. If the base is too weak, the reaction will be incomplete. Conversely, an excessively strong base can promote side reactions. The presence of water is highly detrimental as it consumes the alkoxide base and can hydrolyze the ester starting material.

  • Key Parameters to Investigate:

    • Base Strength and Type: Sodium methoxide in methanol is often preferred as it can lead to better yields and is more cost-effective than sodium ethoxide in ethanol. Studies on the analogous 4,6-dihydroxy-2-methylpyrimidine show that stronger bases like potassium tert-butoxide can result in significantly poorer yields.

    • Moisture Control: The reaction must be conducted under anhydrous conditions. Ensure all glassware is oven-dried and solvents are appropriately distilled or sourced as anhydrous.

    • Reaction Time and Temperature: The reaction typically requires reflux for a set period (e.g., 3 hours) to proceed to completion. Insufficient time or temperature will result in unreacted starting materials. A patent for a similar synthesis specifies initial cooling in an ice bath followed by slow warming, suggesting that controlling the initial exothermic reaction is crucial.[2]

    • Stoichiometry: A molar ratio of approximately 1.4 for the malonic ester relative to the acetamidinium chloride has been shown to be optimal in related syntheses.[1]

  • Data Summary: The table below, adapted from studies on a closely related pyrimidine, illustrates the impact of different alkoxides on yield.

Base UsedSolventMolar Ratio (Ester:Amidine)Reaction Time (hr)Yield (%)Reference
Sodium MethoxideMethanol1.4 : 1388.5 [1]
Sodium EthoxideEthanolNot Specified3~70
Potassium t-butoxidet-butanolNot Specified3<20
Q2: I'm observing persistent impurities in my final product, even after recrystallization. What are they likely to be and how can I identify them?

A2: Persistent impurities often arise from side reactions occurring in parallel to the main cyclization. Identifying these is the first step toward eliminating them.

  • Potential Side Products & Their Origin:

    • Unreacted Starting Materials: The most common "impurities." Incomplete reaction leaves behind the malonic ester and acetamidine.

    • Malonic Ester Self-Condensation Product: Under strong basic conditions, the malonic ester can undergo self-condensation.

    • Hydrolyzed Malonic Ester: Presence of water can lead to the formation of the corresponding malonic acid derivative, which will not participate in the cyclization.

    • N-Alkylated or O-Alkylated Isomers: While less common in this specific one-pot synthesis, impurities from starting materials or subsequent steps in a larger synthetic route could lead to alkylation at undesired positions.

  • Troubleshooting & Identification Workflow: A systematic approach is required to identify the unknown species. This involves analyzing starting materials and reaction intermediates.

Impurity_Identification_Workflow Fig 2. Workflow for Impurity Identification Start Observe Unexpected Peak (NMR, LC-MS) Step1 1. Analyze Starting Materials (SMs) - Acetamidine - Malonic Ester Derivative Start->Step1 Decision1 Is impurity present in SMs? Step1->Decision1 Action1 Purify Starting Materials Before Reaction Decision1->Action1 Yes Step2 2. Characterize Impurity - Obtain High-Res Mass (LC-MS) - Isolate for NMR if possible Decision1->Step2 No End Impurity Identified & Mitigation Strategy Developed Action1->End Decision2 Does mass correspond to known side product? Step2->Decision2 Action2 Optimize Reaction Conditions (See Q1 & Protocol 3.1) Decision2->Action2 Yes Step3 3. Propose Structure - Based on mass and mechanistic possibility Decision2->Step3 No Action2->End Step3->End

Sources

Technical Support Center: Navigating the Purification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Understanding the Core Purification Challenges

The purification of this compound is often complicated by the presence of structurally similar impurities and the inherent reactivity of the molecule itself. The primary challenges typically stem from:

  • Incomplete reaction: Unreacted starting materials, particularly 4,6-dihydroxy-2-methylpyrimidine, are a common impurity.

  • Side reactions: The formation of byproducts during the synthesis can introduce impurities that are difficult to separate.

  • Degradation of the target molecule: The methoxymethyl (MOM) ether is susceptible to cleavage under acidic conditions, leading to the formation of the dihydroxy impurity.

This guide will provide strategies to mitigate these challenges and achieve high purity of the desired product.

II. Troubleshooting Guide: A Proactive Approach to Purification

This section is designed to help you diagnose and resolve common purification issues.

Issue 1: Presence of a More Polar Impurity, Suspected to be 4,6-dihydroxy-2-methylpyrimidine

Causality: The presence of 4,6-dihydroxy-2-methylpyrimidine as an impurity is most likely due to incomplete methoxymethylation of the starting material or cleavage of the methoxymethyl (MOM) ether during workup or purification. The MOM group is an acetal and is susceptible to acidic hydrolysis.[1][2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a polar impurity.

Step-by-Step Remediation:

  • Reaction Workup Modification:

    • Avoid Strong Acids: During the aqueous workup, avoid washing with acidic solutions (e.g., dilute HCl). Instead, use saturated sodium bicarbonate solution to neutralize any residual acid and then wash with brine.

    • Rationale: This minimizes the risk of cleaving the acid-sensitive MOM ether.

  • Chromatography Optimization:

    • Neutralize Silica Gel: Standard silica gel is acidic and can cause on-column degradation. To mitigate this, you can either:

      • Use commercially available neutralized silica gel.

      • Prepare a slurry of silica gel in your chosen eluent system containing 1-2% triethylamine to neutralize the acidic sites before packing the column.[4]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.

    • Rationale: A neutral or basic environment during chromatography will prevent the acid-catalyzed hydrolysis of the MOM ether.

  • Recrystallization as a Primary Purification Method:

    • Solvent Selection: Recrystallization can be a highly effective method for removing the more polar dihydroxy impurity. A suitable solvent system should fully dissolve the crude product at an elevated temperature but have low solubility for the desired compound and high solubility for the impurity at room temperature or below.[5]

    • Recommended Solvents: Based on the polarity of similar pyrimidine derivatives, consider solvent systems such as:

      • Ethanol/Water

      • Isopropanol/Hexane

      • Ethyl Acetate/Heptane

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent system.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

      • Further cooling in an ice bath can increase the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Issue 2: Presence of Unreacted Starting Materials Other Than the Dihydroxy Analog

Causality: Incomplete consumption of starting materials during the synthesis will lead to their presence in the crude product. The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a likely precursor, involves the condensation of an amidine with a β-dicarbonyl compound.[6] Incomplete reaction at this stage can carry these starting materials through to the final product.

Troubleshooting Workflow:

Caption: Troubleshooting for unreacted starting materials.

Step-by-Step Remediation:

  • Chromatography Optimization:

    • Gradient Elution: A gradient elution during column chromatography is often more effective at separating compounds with different polarities than an isocratic elution. Start with a less polar solvent system and gradually increase the polarity.[7]

    • TLC Analysis: Before running a column, carefully develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and the unreacted starting materials.

  • Aqueous Extraction:

    • If the unreacted starting materials are salts (e.g., acetamidine hydrochloride), an initial wash of the organic layer with water or brine during the workup can effectively remove them.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

A1: A combination of recrystallization and column chromatography is often the most effective approach. Recrystallization is excellent for removing highly polar or non-polar impurities, while column chromatography provides finer separation of similarly structured compounds.

Q2: My compound appears as a streak on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate often indicates that the compound is either degrading on the silica gel or is too polar for the chosen solvent system.

  • Degradation: To test for on-plate degradation, spot the TLC plate, let it sit for 10-15 minutes before eluting, and compare it to a plate that is eluted immediately after spotting. If the streaking is worse on the delayed plate, degradation is likely occurring. In this case, use a neutralized stationary phase for chromatography.

  • Polarity: If your compound is highly polar, it may not move well in the chosen eluent, leading to streaking. Try a more polar solvent system, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an excellent alternative, especially if you are having issues with degradation on silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or ammonia to control the pH, can provide good separation.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

IV. Data and Protocols

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
Purification MethodSolvent System (v/v)Target Impurity
Column Chromatography Dichloromethane / Methanol (98:2 to 95:5)General separation
Ethyl Acetate / Hexane (50:50 to 80:20)Less polar impurities
Dichloromethane / Methanol with 1% TriethylamineFor acid-sensitive compounds
Recrystallization Ethanol / Water4,6-dihydroxy-2-methylpyrimidine
Isopropanol / HexaneLess polar impurities
Protocol 1: Purification by Flash Column Chromatography (Neutralized Silica)
  • Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 98:2 Dichloromethane/Methanol) containing 1% triethylamine. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.

  • Elute: Begin eluting with your chosen solvent system, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required to dissolve it.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal Formation: As the solution cools, pure crystals of the product should form.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

V. References

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (URL: )

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. (URL: [Link])

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (URL: )

  • 4.4 Alkoxymethyl Ethers. In Organic Synthesis. (URL: Not available)

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (URL: [Link])

  • CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents. (URL: )

  • Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains - PubMed. (URL: [Link])

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])

  • MOM Ethers - Organic Chemistry Portal. (URL: [Link])

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: [Link])

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. (URL: [Link])

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (URL: [Link])

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (URL: [Link])

  • Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (URL: [Link])

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])

  • CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS - Science History Institute. (URL: [Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (URL: [Link])

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. (URL: [Link])

  • Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC - ResearchGate. (URL: [Link])

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

Sources

Technical Support Center: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your partner in research, we aim to provide not just protocols, but a deeper understanding of the chemistry of this molecule to empower your work.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its role in the building blocks of DNA and RNA and its versatile therapeutic applications.[1][2][3][4] However, like all complex organic molecules, the stability of this compound can be influenced by a variety of experimental conditions. This guide will walk you through potential stability issues, their underlying causes, and robust methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary functional groups on this compound that might be susceptible to degradation?

A1: The key functional groups of concern are the 4-hydroxy group and the 6-methoxymethyl group. The pyrimidine ring itself is relatively stable, but these substituents can be reactive under certain conditions. The 4-hydroxy group can undergo oxidation, and its acidity makes the molecule's solubility and stability pH-dependent. The methoxymethyl group contains an ether linkage that could be susceptible to acidic hydrolysis.

Q2: I'm observing a loss of potency of my compound in an aqueous buffer. What could be the cause?

A2: Loss of potency in aqueous solutions can often be attributed to hydrolysis. The methoxymethyl group at the 6-position is a potential site for acid-catalyzed hydrolysis, which would cleave the ether bond. Additionally, depending on the pH of your buffer, the hydroxypyrimidine core may be susceptible to ring-opening reactions, although this typically requires more extreme conditions. We recommend performing a forced degradation study to identify the specific degradation products.

Q3: My compound is showing a new peak in the HPLC chromatogram after exposure to light. What is happening?

A3: The appearance of a new peak upon light exposure suggests photodegradation. Aromatic systems like pyrimidines can be susceptible to photolytic reactions. The energy from UV or even ambient light can induce electronic transitions that lead to bond cleavage or rearrangement. It is crucial to protect solutions of this compound from light.

Q4: How should I properly store this compound?

A4: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5][6] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation. Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas before sealing.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine stability monitoring and quantification of the parent compound.[7][8] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable as it provides molecular weight and fragmentation data to help elucidate the structures of degradants.[7][8][9]

Troubleshooting Guide

This section provides a more in-depth look at specific experimental issues and their solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected color change in solution (e.g., yellowing) Oxidation of the 4-hydroxy group.Degas solvents and use inert atmosphere during handling. Consider adding an antioxidant if compatible with your experimental system.
Precipitation of the compound from solution pH-dependent solubility. The hydroxy group's pKa will dictate its ionization state and solubility.Determine the pKa of the compound and adjust the buffer pH accordingly. Ensure the buffer capacity is sufficient to maintain the desired pH.
Inconsistent biological assay results Degradation of the compound in the assay medium.Perform a stability study of the compound directly in the assay medium under the same conditions (time, temperature, light exposure) to assess its stability.
Formation of multiple new peaks in LC-MS after acidic workup Acid-catalyzed hydrolysis of the methoxymethyl ether.If possible, use non-acidic conditions for your workup. If acid is required, use the mildest possible acid and the shortest possible reaction time at low temperatures.

Experimental Protocols

To ensure the integrity of your experiments, it is crucial to have robust protocols for handling and analyzing this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-UV and LC-MS/MS alongside a control sample (unstressed compound).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

    • Use the mass spectrometry data to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).[11]

  • Injection Volume: 10 µL

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on its chemical structure and general pyrimidine chemistry.

G cluster_main Potential Degradation of this compound cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 4-Hydroxy-6-hydroxymethyl-2-methylpyrimidine parent->hydrolysis_product H+ / H2O oxidation_product Quinone-like species parent->oxidation_product [O] photolysis_product Ring-opened products or rearranged isomers parent->photolysis_product hv

Caption: Potential degradation pathways of this compound.

Logical Workflow for Stability Investigation

The following workflow provides a systematic approach to investigating and resolving stability issues with this compound.

G start Stability Issue Observed forced_degradation Perform Forced Degradation Study start->forced_degradation develop_method Develop Stability-Indicating Analytical Method forced_degradation->develop_method identify_degradants Identify Degradation Products (LC-MS/MS) develop_method->identify_degradants determine_pathway Determine Degradation Pathway identify_degradants->determine_pathway mitigate Implement Mitigation Strategies determine_pathway->mitigate end Compound Stability Ensured mitigate->end

Caption: A logical workflow for investigating stability issues.

References

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxyproline degradation | Pathway - PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • YouTube. (2022, December 2). Degradation of Pyrimidines | Biochemistry II (Theory) | BIO506T_Topic168. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (2020, August 6). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • Journal of Bacteriology. (2010, August 10). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl. Retrieved from [Link]

  • MDPI. (2024, March 26). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

  • IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine synthesis catalyst selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst & Reagent Selection for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Synthesis Audience: Process Chemists & Drug Development Researchers

Core Directive: The "Catalyst" Paradox

User Query: “Which catalyst should I use for the cyclization of acetamidine and methyl 4-methoxyacetoacetate?”

Technical Response: In the synthesis of This compound (HMMP) , the term "catalyst" is often a misnomer in industrial parlance. The reaction is a base-promoted condensation , not a catalytic cycle. The base is consumed stoichiometrically.

However, the selection of this base acts as the kinetic driver (catalyst equivalent) that determines yield and purity.

Selection Logic: Why Sodium Methoxide (NaOMe)?

While Potassium tert-butoxide (


) and DBU are powerful bases, Sodium Methoxide (NaOMe)  is the industry standard for three mechanistic reasons:
  • Leaving Group Compatibility: The precursor is a methyl ester (Methyl 4-methoxyacetoacetate). Using NaOEt would cause transesterification, creating mixed ethyl/methyl esters and complicating purification. NaOMe matches the ester, rendering transesterification invisible.

  • Solubility Profile: HMMP sodium salts are moderately soluble in methanol at reflux (allowing complete reaction) but precipitate upon cooling or acidification, facilitating workup.

  • Basicity vs. Nucleophilicity Balance: NaOMe (

    
    ) is strong enough to deprotonate the acetamidine hydrochloride (
    
    
    
    ) and the
    
    
    -keto ester, but less bulky than
    
    
    , avoiding steric hindrance during the nucleophilic attack on the carbonyl.

Reaction Mechanism & Workflow

The Chemical Pathway

The reaction proceeds via a nucleophilic attack of the free amidine on the


-keto ester ketone, followed by cyclization and loss of methanol.

HMMP_Mechanism cluster_conditions Critical Control Points Start Acetamidine HCl + NaOMe (2.0+ eq) FreeBase Free Acetamidine (In Situ) Start->FreeBase Deprotonation (-NaCl, -MeOH) Intermed Tetrahedral Intermediate FreeBase->Intermed + Methyl 4-methoxyacetoacetate (Nucleophilic Attack) Cyclic Dihydropyrimidine Intermediate Intermed->Cyclic Cyclization (-H2O) Product HMMP Sodium Salt Cyclic->Product Aromatization (Driven by Base)

Figure 1: Mechanistic flow of base-promoted HMMP synthesis. Note the requirement for initial deprotonation.

Standard Operating Procedure (SOP)

Protocol ID: HMMP-SOP-004 Scale: 100 mmol (Lab Scale)

StepOperationCritical ParameterReason
1 Catalyst Prep Dissolve Na (4.8g) in dry MeOH (100mL) OR use 30% NaOMe solution.Moisture Control: Water <0.1%. Water hydrolyzes the ester precursor.
2 Amidine Release Add Acetamidine HCl (9.5g, 100 mmol) to NaOMe at 0-5°C .Exotherm: Neutralization is exothermic. High temp degrades free amidine.
3 Addition Add Methyl 4-methoxyacetoacetate (14.6g, 100 mmol) dropwise over 30 min.Selectivity: Slow addition prevents self-condensation of the ester.
4 Cyclization Warm to RT, then Reflux (65°C) for 4-6 hours.Kinetics: Cyclization is the rate-limiting step requiring thermal energy.
5 Workup Distill off 70% MeOH. Add water. Acidify to pH 6-7 with HCl.Precipitation: The product exists as a salt at pH >10. Acidification precipitates the free base.

Troubleshooting Guide (Q&A)

Issue: Low Yield (<50%)

Q: I followed the stoichiometry (1:1), but my yield is poor. Why? A: The stoichiometry calculation is the most common failure point.

  • The Trap: Acetamidine is supplied as a Hydrochloride salt (HCl) .

  • The Fix: You need 2.2 equivalents of NaOMe.[1]

    • 1.0 eq is consumed immediately to neutralize the HCl.

    • 1.0 eq is required for the condensation reaction.[2]

    • 0.2 eq excess ensures complete conversion.

  • Correction: If you used 1.0 eq of base, you only generated the free amidine but left no base to drive the cyclization.

Issue: Product Discoloration (Black/Tar)

Q: My reaction mixture turned dark brown/black upon reflux. A: This indicates oxidative degradation or polymerization of the


-keto ester.
  • Cause 1: Temperature spike during the neutralization of Acetamidine HCl.

  • Cause 2: Presence of oxygen during the reflux.

  • Corrective Action:

    • Ensure the "Amidine Release" step happens at <5°C.

    • Sparge the methanol with Nitrogen (

      
      ) for 15 mins before starting.
      
    • Verify your Methyl 4-methoxyacetoacetate purity (impurities in the starting material often char).

Issue: "Oiling Out" During Acidification

Q: Upon adding HCl, the product formed a sticky oil instead of a white solid. A: This is a pH/Solvent issue.

  • Mechanism: HMMP is amphoteric but crystallizes best at its isoelectric point (approx pH 6-7). If you overshoot to pH 1-2, you form the soluble hydrochloride salt. If you stay at pH 9, you have the soluble sodium salt.

  • The Fix:

    • Back-titrate with 1M NaOH to pH 6.5.

    • Seed the mixture with a pure crystal of HMMP if available.

    • Cool slowly to 0°C with stirring. Rapid cooling traps impurities (oil).

Process Optimization Workflow

Use this logic flow to optimize reaction times and purity for scale-up.

Optimization_Logic Start Start Optimization CheckWater Check Water Content (KF Titration) Start->CheckWater Dry Dry Solvents/Reagents CheckWater->Dry >0.2% H2O StoichCheck Check Base Stoichiometry (Is it >2.1 eq?) CheckWater->StoichCheck <0.2% H2O Dry->StoichCheck AdjustBase Increase NaOMe StoichCheck->AdjustBase No TempProfile Evaluate Reflux Time (TLC/HPLC Monitoring) StoichCheck->TempProfile Yes AdjustBase->TempProfile Result High Purity HMMP TempProfile->Result

Figure 2: Decision tree for optimizing reaction conditions.

References & Authority

  • Mechanism of Amidine Condensation:

    • Title: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Analogous Mechanism)[3][4][5]

    • Source: CN102399196A (Patent)

    • Relevance: Establishes the NaOMe/MeOH system as the industrial standard for acetamidine cyclizations.

    • URL:

  • Precursor Synthesis (Methyl 4-methoxyacetoacetate):

    • Title: Synthetic method of methyl 4-methoxyacetoacetate[6]

    • Source: CN105418420A

    • Relevance: Details the sensitivity of the methoxy-beta-keto ester to hydrolysis, reinforcing the need for anhydrous conditions.

    • URL:

  • General Pyrimidine Synthesis (Review):

    • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds[4][7]

    • Source: MDPI Molecules

    • Relevance: Discusses base selection (Strong bases vs. weak bases) for condensation reactions.

    • URL:

  • Acetamidine Handling:

    • Title: Acetamidine Hydrochloride Safety & Handling[4]

    • Source: PubChem

    • Relevance: Confirming hygroscopic nature and pKa values.[5]

    • URL:

Sources

Artifacts in mass spectrum of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering spectral anomalies while analyzing 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (HMMP) . This molecule is a notorious "chameleon" in mass spectrometry due to three specific structural features:

  • The 4-Hydroxy Group: Exists primarily as a lactam (keto) tautomer, promoting non-covalent dimerization.[1]

  • The Methoxymethyl (MOM) Ether: An acid-labile group prone to in-source fragmentation.[1]

  • The Pyrimidine Nitrogen: A high-affinity site for cation adduction (

    
    , 
    
    
    
    ).[1]

This guide addresses the "ghost peaks" and "missing signals" reported by our user base.

Section 1: The "Ghost" Signals (High Mass Artifacts)

User Query: "I am seeing a persistent peak at m/z 309 and 331, even after blank injections. Is my sample contaminated with a high-molecular-weight impurity?"

Diagnosis: These are likely non-covalent dimers , not impurities. The 4-hydroxy-pyrimidine motif is structurally capable of forming hydrogen-bonded pairs similar to DNA base pairing (e.g., Guanine-Cytosine).[1] In the Electrospray Ionization (ESI) source, the concentration of droplets increases, forcing these molecules into stable clusters.

  • m/z 309.16: Proton-bound dimer

    
    [1]
    
  • m/z 331.14: Sodium-bridged dimer

    
    [1]
    

The Mechanism: The molecule exists in solution predominantly as the 4-oxo (lactam) tautomer.[1] This presents a donor-acceptor motif (N-H and C=O) that facilitates self-assembly.[1]

Validation Protocol (The "Dilution Test"):

  • Prepare a standard at 10 µg/mL. Record the ratio of m/z 155 (Monomer) to m/z 309 (Dimer).

  • Dilute the sample 1:10 (to 1 µg/mL).

  • Result: If the 309 peak is a dimer, its intensity will drop exponentially relative to the monomer (dimerization is second-order). If it is a covalent impurity, the ratio will remain constant.

Visualizing the Dimerization Pathway

Dimerization cluster_0 Solution Phase cluster_1 ESI Source (Desolvation) M_enol Enol Form (Minor) M_keto Lactam/Keto Form (Major) M_enol->M_keto Tautomerization (Fast) Droplet Droplet Shrinkage [Conc] Increases M_keto->Droplet Ionization Dimer Non-Covalent Dimer [2M+H]+ (m/z 309) Droplet->Dimer H-Bonding (Concentration Dependent) Monomer Monomer [M+H]+ (m/z 155) Droplet->Monomer Coulombic Fission

Caption: Fig 1.[1] The lactam tautomer dominates in solution, driving concentration-dependent dimerization during ESI desolvation.[1]

Section 2: The "Disappearing" Parent (In-Source Fragmentation)[1]

User Query: "My parent ion (m/z 155) is weak, but I see a strong signal at m/z 123. Is my compound degrading?"

Diagnosis: This is In-Source Fragmentation (ISF) driven by the instability of the methoxymethyl (MOM) ether group under acidic LC-MS conditions.[1]

The Chemistry: The methoxymethyl group (


) is a common protecting group because it is stable in base but labile in acid .[1]
  • Standard LC-MS mobile phases often contain 0.1% Formic Acid (pH ~2.7).[1]

  • In the high-energy region of the ESI source (the declustering potential/cone voltage), the ether oxygen gets protonated, leading to the loss of methanol (

    
    ).
    

Quantitative Data: Expected Shifts

SpeciesFormulaMonoisotopic Mass (Da)Observed m/z (ESI+)Notes
Parent (HMMP)

154.07155.08

Fragment A

122.05123.06 Loss of

(-32 Da)
Fragment B

140.06141.07 Loss of

(Demethylation)
Sodium Adduct

177.06177.06 Very stable, resists fragmentation

Troubleshooting Steps:

  • Lower Cone Voltage: Reduce the declustering potential (DP) or cone voltage by 10-20V. High potentials accelerate ions into gas molecules, shattering the fragile ether linkage.

  • Switch Mobile Phase: If possible, use Ammonium Acetate (pH 4.5-5.[1]0) instead of Formic Acid. The MOM group is significantly more stable at near-neutral pH.[1]

Section 3: Chromatographic Tailing & Splitting

User Query: "The peak shape is terrible. I see tailing or sometimes a 'saddle' split peak. Is the column failing?"

Diagnosis: This is likely Tautomeric Interconversion occurring on the timescale of the chromatographic separation.

The Mechanism: HMMP exists in equilibrium between the lactim (4-OH) and lactam (4-oxo) forms.[1]

  • Lactim: More hydrophobic (elutes later).[1]

  • Lactam: More polar (elutes earlier). If the interconversion rate is similar to the partitioning rate in the column, the peak bridges the two retention times, causing broadening or splitting.

Resolution:

  • Temperature: Increase column temperature to 40°C or 50°C. This increases the rate of tautomerization, merging the split peaks into a single, sharper average peak.

  • Solvent: Tautomeric ratios are solvent-dependent.[1] Changing from Methanol (protic) to Acetonitrile (aprotic) can shift the equilibrium enough to sharpen the peak.

Decision Tree: Diagnosing Your Spectrum

Troubleshooting Start Start: Identify Dominant Peak Check155 Is m/z 155 Dominant? Start->Check155 Check309 Is m/z 309 or 331 Dominant? Check155->Check309 No Good Spectrum Good Spectrum Check155->Good Spectrum Yes Check123 Is m/z 123 Dominant? Check309->Check123 No Dimerization Dimerization Check309->Dimerization Yes In-Source Fragmentation In-Source Fragmentation Check123->In-Source Fragmentation Yes Unknown Impurity Unknown Impurity Check123->Unknown Impurity No Action: Dilute Sample\nor Increase Source Temp Action: Dilute Sample or Increase Source Temp Dimerization->Action: Dilute Sample\nor Increase Source Temp Action: Lower Cone Voltage\nor Raise pH Action: Lower Cone Voltage or Raise pH In-Source Fragmentation->Action: Lower Cone Voltage\nor Raise pH

Caption: Fig 2.[1] Rapid diagnostic logic for HMMP spectral artifacts.

References & Authority
  • Tautomerism in Hydroxypyrimidines:

    • Source: Furlong, J. J. P., et al. "Mass spectrometry as a tool for studying tautomerism."[2] Russian Journal of Organic Chemistry (2008).

    • Relevance: Establishes the dominance of the lactam (keto) form in gas-phase and solution, explaining the dimerization mechanism.

  • ESI Dimerization Phenomena:

    • Source: MDPI International Journal of Molecular Sciences. "Investigation of Host–Guest Interactions in 2-Ureido-4-ferrocenylpyrimidine Derivatives."

    • Relevance: details the hydrogen-bonding capabilities of ureido-pyrimidines in ESI, validating the non-covalent dimer hypothesis (

      
      ).
      
    • [1]

  • Methoxymethyl (MOM) Ether Stability:

    • Source: Organic Chemistry Portal. "MOM Ethers - Protection and Deprotection."[1][3]

    • Relevance: Confirms the acid-lability of the MOM group, supporting the mechanism of in-source fragmentation (loss of methanol/formaldehyde) in acidic mobile phases.

  • General Fragmentation of Pyrimidines:

    • Source: NIST Mass Spectrometry Data Center / mzCloud.

    • Relevance: Provides baseline fragmentation rules for methyl/hydroxy substituted heterocycles.

    • [1]

Sources

Technical Support Center: Reaction Monitoring of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Method Development & Reaction Monitoring for Pyrimidine Synthesis Molecule of Interest: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (HMMP) Context: Synthesis via condensation of acetamidine with 4-methoxyacetoacetate derivatives.[1]

Core Technical Overview

The Challenge: Tautomerism & Polarity

Monitoring the synthesis of This compound (HMMP) presents a specific set of chromatographic challenges derived from its structure.

  • Amphoteric Nature: The pyrimidine ring contains basic nitrogens, while the hydroxyl group at position 4 exists in a tautomeric equilibrium with the keto-form (pyrimidinone).

  • Silica Interaction: The keto-tautomer (lactam) and the basic nitrogens interact strongly with the acidic silanol groups of standard silica gel plates. This typically results in severe tailing (streaking) or complete retention at the baseline if the mobile phase is not properly buffered.

  • Detection Discrepancy: The starting materials (Acetamidine HCl and Methyl 4-methoxyacetoacetate) have vastly different detection properties than the aromatic product.[1]

Quick Reference Data
ComponentPolarityUV Activity (254 nm)Staining PreferencePredicted Rf (DCM:MeOH 9:1)
Acetamidine (SM1) High (Ionic/Salt)Weak/NoneIodine / Dragendorff0.00 - 0.05 (Baseline)

-Keto Ester (SM2)
Low (Lipophilic)Moderate (Enol form)KMnO₄ / Anisaldehyde0.70 - 0.90
HMMP (Product) Moderate/HighStrong UV / Iodine0.30 - 0.50 (with base)

Mobile Phase Optimization Guide

User Question: "I am trying to monitor the reaction, but my product spot is streaking from the baseline to the solvent front. What solvent system should I use?"

The Solution: Basified Polar Systems

Standard non-polar systems (Hexane/EtOAc) are ineffective for hydroxypyrimidines due to their insolubility and polarity.[1] You must use a chlorinated solvent mixed with a polar modifier and a basic additive to suppress ionization on the silica.[1]

Recommended Solvent Systems
  • Primary System (Screening):

    • Dichloromethane (DCM) : Methanol (MeOH) — 9:1

  • Anti-Tailing System (Optimized):

    • DCM : MeOH : Triethylamine (TEA) — 90 : 9 : 1

    • Why TEA? The triethylamine blocks the acidic sites on the silica gel, allowing the basic pyrimidine to elute as a compact spot rather than a streak.

  • Alternative (Green Chemistry):

    • Ethyl Acetate : Ethanol : TEA — 80 : 15 : 5

Decision Logic: Solvent Selection

MobilePhaseLogic Start Start TLC Method CheckSolubility Check Solubility in DCM Start->CheckSolubility StandardRun Run DCM:MeOH (9:1) CheckSolubility->StandardRun Evaluate Evaluate Spot Shape StandardRun->Evaluate Streak Streaking/Tailing? Evaluate->Streak AddBase Add 1% TEA or NH4OH Streak->AddBase Yes FinalSystem Optimized System Streak->FinalSystem No AdjustPolarity Increase MeOH to 15-20% AddBase->AdjustPolarity If Rf < 0.2 AddBase->FinalSystem If Rf 0.3-0.6 AdjustPolarity->FinalSystem

Figure 1: Decision tree for optimizing mobile phase conditions to prevent pyrimidine tailing.

Visualization & Staining Protocols

User Question: "I can see the product under UV, but I can't tell if the Acetamidine starting material is gone. It doesn't show up."

The Causality

Acetamidine lacks a conjugated


-system, making it invisible under UV 254 nm.[1] The 

-keto ester (Methyl 4-methoxyacetoacetate) and the Product (HMMP) are UV active.[1] You must use a "Dual Visualization" strategy.[1][2]
Protocol: Dual Visualization
  • Step 1: Non-Destructive (UV 254 nm)

    • Observe the plate under short-wave UV.[1][3]

    • Look for: Dark purple/black spots on the green fluorescent background.[1]

    • Visible: HMMP (Product) and

      
      -Keto Ester.[1]
      
    • Invisible: Acetamidine.[1]

  • Step 2: Destructive (Iodine Chamber)

    • Place the plate in a jar containing iodine crystals and silica.

    • Mechanism: Iodine reversibly intercalates with the lone pairs of the nitrogen in Acetamidine.[1]

    • Result: Acetamidine appears as a brown/yellow spot near the baseline.[1]

  • Step 3: Specific Stain (Optional - KMnO₄) [1]

    • If the

      
      -keto ester is difficult to distinguish, dip in basic KMnO₄ and heat.[1] The ester/enol functionality will oxidize, appearing as a bright yellow spot on a purple background.[1]
      

Reaction Monitoring Workflow

User Question: "How do I interpret the TLC plate throughout the reaction timecourse?"

Experimental Setup
  • Lane 1: Pure Acetamidine HCl (dissolved in MeOH).

  • Lane 2: Pure

    
    -Keto Ester.
    
  • Lane 3: Co-spot (Reaction Mixture + Product Standard).

  • Lane 4: Reaction Mixture (RM).

Time-Course Interpretation
TimepointObservation (DCM:MeOH:TEA 90:9:1)Action
T = 0 min Strong spot at Rf ~0.8 (Ester).[1] Strong spot at Baseline (Acetamidine).[1] No spot at Rf ~0.[1]4.Confirm SM presence.[1] Heat reaction.[1]
T = 1 hr Ester spot (Rf 0.8) diminishes.[1][4] New UV-active spot appears at Rf ~0.4 (HMMP).[1] Baseline spot persists.[1][4]Reaction progressing. Continue heating.
T = End Ester spot (Rf 0.8) is faint/gone. Product spot (Rf 0.4) is intense.[1] Baseline spot may remain (excess Acetamidine is common).[1]Workup Criteria: Disappearance of the limiting reagent (usually the Ester).
Reaction Logic Diagram

ReactionMonitor cluster_0 T = 0 min cluster_1 T = 2 hours cluster_2 T = Endpoint SM1 Acetamidine (Baseline) Intermed Reaction Mix SM1->Intermed Condensation SM2 Keto-Ester (Rf ~0.8) SM2->Intermed Prod HMMP Product (Rf ~0.4) Intermed->Prod Cyclization Impurity Excess SM1 (Baseline) Intermed->Impurity Unreacted

Figure 2: Progression of TLC spots from starting materials to product.

Troubleshooting & FAQ

Q1: My product spot looks like two overlapping spots (a "snowman"). Is it impure?

  • Diagnosis: This is likely tautomer separation .[1] On acidic silica, the keto- and enol- forms of 4-hydroxypyrimidines can occasionally separate slightly or cause peak broadening.[1]

  • Fix: Add 1-2% Triethylamine (TEA) to your mobile phase. This forces the equilibrium towards a single ionized form or deactivates the silica, merging the spots into one sharp peak.

Q2: The Acetamidine spot is stuck at the baseline. How do I move it?

  • Diagnosis: Acetamidine is a strong base and highly polar.[1]

  • Fix: It is difficult to move Acetamidine significantly off the baseline without using highly polar systems (e.g., n-Butanol:Acetic Acid:Water).[1] However, for monitoring purposes, you only need to see it disappear or persist.[1] Moving it is not necessary for reaction monitoring, only for purity checks.[1]

Q3: I isolated the solid, but the TLC shows a different Rf than the reaction mixture.

  • Diagnosis: pH dependency.[1] The reaction mixture is basic (due to NaOMe/Acetamidine).[1] The isolated solid might be neutral or protonated depending on your workup (acid quench).[1]

  • Fix: Always neutralize your TLC sample of the reaction mixture (mini-workup in a vial: add water/EtOAc, spot the organic layer) to compare accurately with an isolated standard.

References

  • Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Analogous Mechanism)

    • Source: Google Patents / Vertex AI Search Results.[1]

    • Context: Describes the condensation of acetamidine hydrochloride with malonates/acetoacetates in methanol/sodium methoxide.[1]

    • URL:[1]

  • TLC Visualization of Pyrimidines

    • Source: BenchChem Application Notes.[1][4]

    • Context: Protocols for UV and Iodine visualization of pyrimidine derivatives.[1][4]

    • URL:

  • Physical Properties & pKa Data

    • Source: PubChem (National Library of Medicine).[1]

    • Context: pKa (~6.[1]46) and tautomeric data for 4-hydroxy-2-methylpyrimidine derivatives.[1]

    • URL:[1]

  • General TLC Troubleshooting

    • Source: University of Rochester / Chemistry LibreTexts.[1]

    • Context: Solutions for streaking, tailing, and visualization of amine-containing compounds.[1]

    • URL:[1]

Sources

Technical Support Center: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the reaction workup for this valuable pyrimidine derivative. Here, we address common questions and troubleshooting scenarios encountered during its isolation and purification, with a focus on preserving the acid-sensitive methoxymethyl (MOM) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound?

The synthesis of this compound typically involves the condensation of acetamidine with a substituted malonate derivative in the presence of a base like sodium methoxide in an alcohol solvent. The key challenge during the workup is to neutralize the basic reaction mixture and isolate the product without cleaving the acid-labile methoxymethyl (MOM) ether. A standard workup for related pyrimidine syntheses often involves acidification to precipitate the product.[1][2] However, strong acids will cleave the MOM group.[3] Therefore, a modified, milder workup is essential.

A recommended procedure that avoids harsh acidic conditions is as follows:

Step-by-Step Recommended Workup Protocol:

  • Solvent Removal: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Remove the bulk of the alcoholic solvent (e.g., methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Aqueous Quench: To the resulting residue, add cold deionized water and stir to dissolve the inorganic salts.

  • Neutralization: Carefully adjust the pH of the aqueous solution to approximately 7 using a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids. Monitor the pH closely with a pH meter or pH paper.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure complete recovery of the product.[4]

  • Combine and Wash: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Guide

Q2: My reaction mixture is a thick slurry after solvent removal. How should I proceed?

This is a common observation, especially if the reaction has produced a significant amount of salt byproducts.

  • Probable Cause: High concentration of inorganic salts (e.g., sodium chloride if acetamidine hydrochloride was used) and the sodium salt of your product.

  • Solution: Proceed with the aqueous quench as described above. Add a sufficient volume of cold water and stir vigorously. It may take some time for all the salts to dissolve. Gentle warming can aid dissolution, but be cautious as this could potentially affect product stability. If a significant amount of solid remains, it could be your product precipitating out. In this case, proceed with the neutralization and extraction.

Q3: During the workup, my TLC shows a new, more polar spot. What could this be?

The appearance of a new, more polar spot on the TLC plate is often indicative of a side reaction or product degradation.

  • Probable Cause: The most likely culprit is the cleavage of the methoxymethyl (MOM) protecting group, resulting in the formation of 4,6-dihydroxy-2-methylpyrimidine. This occurs if the workup conditions become too acidic.[3] Even mildly acidic conditions can be sufficient to cause some deprotection.[5]

  • Troubleshooting Steps:

    • Re-evaluate your neutralization step: Ensure you did not overshoot the neutral pH. Using a weaker acid for neutralization, or a buffer solution, might be beneficial.

    • Check your reagents and solvents: Ensure that your extraction solvent (e.g., chloroform) is not acidic. It is good practice to store solvents like chloroform over potassium carbonate to neutralize any trace HCl that may form over time.

    • Purification: If deprotection has occurred, you will need to separate your desired product from the dihydroxy byproduct. This can typically be achieved by silica gel column chromatography, as the dihydroxy compound is significantly more polar.

Purification Strategies

Q4: My crude product is an oil and will not solidify. How can I induce crystallization?

Oily products, often called "oiling out," can be frustrating but are a common issue in organic synthesis.

  • Probable Cause: The presence of residual solvent or impurities is preventing the formation of a crystal lattice.

  • Solutions:

    • Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed to initiate crystallization.

    • Co-evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and then add a less polar, higher-boiling solvent like heptane. Remove the solvents on a rotary evaporator. The less polar solvent will remain, from which the product may precipitate.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

Q5: What is a good solvent system for the recrystallization of this compound?

The choice of recrystallization solvent is crucial for obtaining a high-purity solid product.[6] The ideal solvent will dissolve the compound when hot but not when cold.

  • General Approach: A systematic approach to finding a good recrystallization solvent involves testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

  • Recommended Solvent Systems: Based on the polarity of the target molecule and common practices for similar compounds, here are some solvent systems to try:[7]

Solvent SystemRationale
Ethyl Acetate/Heptane A good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add heptane until the solution becomes cloudy. Reheat until clear, then allow to cool slowly.
Methanol/Water The product is likely soluble in methanol. Dissolve in a minimal amount of hot methanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and cool slowly.
Acetone/Water Similar to the methanol/water system. Acetone is a good solvent for many polar organic molecules.
Dichloromethane/Hexane Useful if the product is highly soluble in many common solvents. Dissolve in a minimal amount of dichloromethane and add hexane as the anti-solvent.

For particularly stubborn compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be effective.[8] This involves dissolving the compound in a small amount of the good solvent (e.g., DMF) and placing this solution in a larger, sealed container with a volatile anti-solvent (e.g., dichloromethane or diethyl ether). The anti-solvent will slowly diffuse into the product solution, gradually inducing crystallization.[8]

Visualized Workflows and Mechanisms

Here are diagrams to illustrate the recommended workup procedure and a key potential side reaction.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Completed Reaction Mixture (in Methanol/Ethanol) SolventRemoval 1. Solvent Removal (Rotary Evaporator) Reaction->SolventRemoval Quench 2. Aqueous Quench (Cold Water) SolventRemoval->Quench Neutralize 3. Neutralize to pH ~7 (sat. NH4Cl) Quench->Neutralize Extract 4. Extraction (Ethyl Acetate or DCM) Neutralize->Extract Wash 5. Wash (Brine) Extract->Wash Dry 6. Dry (Na2SO4) Wash->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product Purify->Pure

Caption: Recommended workup workflow for this compound.

Caption: Potential side reaction: Acid-catalyzed cleavage of the methoxymethyl (MOM) group.

References

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace. Retrieved February 8, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 8, 2026, from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 8, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(16), 4789. Retrieved February 8, 2026, from [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2017). Molecules, 22(11), 1891. Retrieved February 8, 2026, from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). Organic Chemistry: An Indian Journal, 4(12), 527-531. Retrieved February 8, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved February 8, 2026, from [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010). Tetrahedron Letters, 51(13), 1734-1736. Retrieved February 8, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 367-392. Retrieved February 8, 2026, from [Link]

  • Pyrimidine de novo synthesis inhibition selectively blocks effector but not memory T cell development. (2018). The Journal of clinical investigation, 128(9), 4042–4054. Retrieved February 8, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved February 8, 2026, from [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 8, 2026, from [Link]

  • Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (2013). Chemistry of Heterocyclic Compounds, 49(7), 1018-1026. Retrieved February 8, 2026, from [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega, 4(5), 9391-9398. Retrieved February 8, 2026, from [Link]

  • MOM Deprotection. (2024). Reddit. Retrieved February 8, 2026, from [Link]

  • Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. (2016). PLoS Pathogens, 12(11), e1005961. Retrieved February 8, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). Crystal Growth & Design. Retrieved February 8, 2026, from [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2007). Letters in Organic Chemistry, 4(1), 26-29. Retrieved February 8, 2026, from [Link]

  • 141-Pyrimidine Synthesis. (2014). YouTube. Retrieved February 8, 2026, from [Link]

  • Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry. (2023). YouTube. Retrieved February 8, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast landscape of pyrimidine derivatives, analogs of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine hold significant promise, particularly in the realm of oncology and kinase inhibition. This guide offers a comprehensive comparative analysis of this class of compounds, delving into their synthesis, structure-activity relationships (SAR), and biological performance. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in the design and development of novel therapeutic candidates.

The Rationale for Analog Development: Targeting Key Cellular Pathways

The 4-hydroxypyrimidine core is a privileged structure in drug discovery, known for its ability to engage with a variety of biological targets. The strategic placement of a methoxymethyl group at the 6-position and a methyl group at the 2-position of the pyrimidine ring provides a unique template for analog development. These substitutions can influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its steric and electronic profile, which are critical for target binding and cellular activity.

The primary impetus for developing analogs of this scaffold lies in the pursuit of potent and selective inhibitors of protein kinases. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] By systematically modifying the core structure, researchers can fine-tune the inhibitory activity against specific kinases, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Comparative Synthesis Strategies: Building the Pyrimidine Core

The synthesis of this compound and its analogs typically involves a cyclocondensation reaction, a cornerstone of pyrimidine chemistry. The classical Pinner synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine, remains a widely used and versatile method.[2]

Foundational Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of the 4-hydroxypyrimidine scaffold, which can be adapted for the creation of various analogs.

General Synthesis Workflow for 4-Hydroxypyrimidine Analogs cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation & Purification beta_ketoester β-Ketoester Derivative cyclization Cyclocondensation beta_ketoester->cyclization amidine Amidine Hydrochloride amidine->cyclization base Base (e.g., Sodium Ethoxide) base->cyclization solvent Solvent (e.g., Ethanol) solvent->cyclization reflux Reflux reflux->cyclization precipitation Acidification & Precipitation cyclization->precipitation purification Filtration & Recrystallization precipitation->purification final_product 4-Hydroxypyrimidine Analog purification->final_product

Caption: Generalized workflow for the synthesis of 4-hydroxypyrimidine analogs.

The choice of the starting β-ketoester is crucial as it dictates the substituent at the 6-position of the pyrimidine ring. For the parent compound, an appropriate methoxy-functionalized ketoester would be utilized.

Structure-Activity Relationship (SAR) and Performance Comparison

While direct comparative studies on a wide range of this compound analogs are not extensively documented in publicly available literature, we can extrapolate key SAR principles from related pyrimidine series. The biological activity of these compounds is profoundly influenced by the nature of the substituents at various positions of the pyrimidine ring.[3]

Key Positions for Modification and Their Impact on Activity:
  • Position 2: The methyl group at this position can be replaced with other small alkyl or even aryl groups to probe the binding pocket of the target enzyme. Introduction of amine functionalities at this position has been shown to be critical for the activity of some kinase inhibitors.

  • Position 4 (Hydroxy Group): The hydroxyl group is a key hydrogen bond donor and acceptor. Its tautomeric equilibrium with the keto form (pyrimidinone) is crucial for interacting with target proteins. Etherification or replacement with other functional groups can dramatically alter the binding mode and activity.

  • Position 5: This position is often a key point for introducing diversity. Substitution with halogens, small alkyl, or aryl groups can influence potency and selectivity.

  • Position 6 (Methoxymethyl Group): The methoxymethyl group can be modified to explore larger or more constrained hydrophobic pockets in the target protein. Replacing the methyl ether with other alkoxy groups or even cyclic ethers can impact both potency and pharmacokinetic properties.

The following table summarizes the anticancer activity of various substituted pyrimidine derivatives, providing a comparative overview of how different substitution patterns influence their performance against cancer cell lines.

Compound Class Key Substituents Cancer Cell Line IC50 (µM) Reference
4,6-DiarylpyrimidinesDiaryl substitutions at C4 and C6VariousPotent PI3K inhibition[4]
2,4-DiaminopyrimidinesDiamino substitutionA549, HCT-116, PC-3, MCF-71.98 - 5.52[5]
Pyrimidine-fused CoumarinFused heterocyclic systemHER2-positive breast cancerSelective cytotoxicity[6]
Pyrimidine-1,2,3-triazole hybridTriazole moietyLiver and cervical cancerPotent inhibition[6]

Note: The IC50 values are indicative of the general potency of the compound class and may vary depending on the specific analog and experimental conditions.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are paramount. The following sections provide standardized methodologies for the synthesis of a generic 4-hydroxypyrimidine analog and a common in vitro anticancer assay.

Protocol 1: Synthesis of a 4-Hydroxy-2-methyl-6-substituted-pyrimidine

Objective: To synthesize a 4-hydroxypyrimidine analog via a cyclocondensation reaction.

Materials:

  • Substituted β-ketoester (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Absolute Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the substituted β-ketoester dropwise with stirring.

  • Add acetamidine hydrochloride in one portion and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1 M HCl to a pH of 5-6.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of pyrimidine analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrimidine-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for tumor growth and survival.[1] A key target for many 4-hydroxypyrimidine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the potential point of intervention for 4-hydroxypyrimidine analogs.

VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine Analogs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation & Migration MAPK->Proliferation Inhibitor 4-Hydroxypyrimidine Analog Inhibitor->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 4-hydroxypyrimidine analogs.

By inhibiting the autophosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, leading to a reduction in tumor angiogenesis, proliferation, and survival.[7]

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative data for a wide range of analogs is still emerging, the structure-activity relationships gleaned from related pyrimidine series provide a valuable roadmap for future design and optimization efforts.

Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs, with a particular emphasis on elucidating their kinase selectivity profiles. The integration of computational modeling and in vitro screening will be instrumental in accelerating the discovery of potent and selective candidates with favorable drug-like properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers embarking on this exciting area of drug discovery.

References

  • Patents, G. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Retrieved from [Link]

  • PubMed. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • Research Square. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds.[1] Its inherent drug-like properties and versatile substitution patterns have led to the development of a wide array of therapeutics and crop protection agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine derivatives. By examining the influence of subtle molecular modifications on biological activity, we aim to provide a framework for the rational design of novel and potent agents for various applications.

The this compound Scaffold: A Privileged Core

The subject of this guide is the this compound core. Each substituent on this pyrimidine ring plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets.

  • 4-Hydroxy Group: This group can exist in tautomeric equilibrium with its keto form, 6-methoxymethyl-2-methylpyrimidin-4(3H)-one. This feature is critical for forming key hydrogen bond interactions with biological targets, such as the hinge region of kinases.

  • 6-Methoxymethyl Group: This flexible, polar side chain can interact with solvent or specific pockets within a target protein, influencing solubility and binding affinity. Variations in the length and nature of this alkoxyalkyl group are expected to significantly impact activity.

  • 2-Methyl Group: This small, lipophilic group can contribute to binding through van der Waals interactions and can influence the overall electronic properties of the pyrimidine ring.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on this specific scaffold are not widely published, we can infer key relationships by drawing parallels from closely related pyrimidine derivatives, particularly those developed as herbicides and kinase inhibitors.

Inferred SAR for Herbicidal Activity

Many commercial herbicides feature a 4,6-disubstituted pyrimidine core.[1] The primary target for many of these is the enzyme acetolactate synthase (ALS) or other key enzymes in plant metabolic pathways. For 4-hydroxy-6-alkoxymethyl-2-methylpyrimidine derivatives, the following SAR trends can be anticipated:

Modification at 6-position (R)Expected Impact on Herbicidal ActivityRationale
-CH₂OCH₃ (Methoxymethyl) Baseline Activity The methoxy group provides a balance of lipophilicity and polarity, aiding in plant uptake and transport.
-CH₂OCH₂CH₃ (Ethoxymethyl) Potentially Increased Activity A slight increase in lipophilicity may enhance membrane permeability.
-CH₂OH (Hydroxymethyl) Likely Decreased Activity Increased polarity might hinder passage through the plant cuticle.
-H Significantly Decreased Activity Loss of the key interaction group at the 6-position would likely abolish activity.

Below is a visual representation of the key structural features influencing the potential herbicidal activity of these derivatives.

SAR_Herbicidal cluster_core Pyrimidine Core cluster_substituents Substituent Effects Core 4-Hydroxy-2-methylpyrimidine C6_Methoxymethyl 6-Methoxymethyl: - Balances lipophilicity/polarity - Potential for H-bonding C6_Methoxymethyl->Core Essential for Activity C4_Hydroxy 4-Hydroxy: - Tautomerization - Key H-bond donor/acceptor C4_Hydroxy->Core Crucial for Target Binding C2_Methyl 2-Methyl: - Lipophilic interaction - Steric influence C2_Methyl->Core Modulates Potency

Caption: Key pharmacophoric features for herbicidal activity.

Inferred SAR for Kinase Inhibitory Activity

The 4-hydroxypyrimidine scaffold is a known hinge-binder for many protein kinases, mimicking the adenine core of ATP.[3] The development of potent and selective kinase inhibitors often relies on optimizing the substituents at other positions of the pyrimidine ring.

Modification at 2-position (R')Modification at 6-position (R)Expected Impact on Kinase InhibitionRationale
-CH₃ (Methyl) -CH₂OCH₃ Baseline Activity The small methyl group is generally well-tolerated in the ATP binding pocket.
-NH₂ (Amino) -CH₂OCH₃ Potentially Increased Activity The amino group can form additional hydrogen bonds, enhancing binding affinity.
-CF₃ (Trifluoromethyl) -CH₂OCH₃ Variable Can increase binding through favorable interactions but may also introduce steric hindrance.
-CH₃ -CH₂-Aryl Potentially Increased Activity An appended aryl group can occupy hydrophobic pockets adjacent to the ATP binding site, significantly increasing potency and selectivity.

The following diagram illustrates the general interaction of a 4-hydroxypyrimidine derivative with a kinase active site.

Kinase_Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor 4-Hydroxypyrimidine Inhibitor Hinge Hinge Region Backbone NH Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor 4-Hydroxypyrimidine Core 2-Methyl 6-Methoxymethyl Inhibitor:core->Hinge:f0 H-Bonds Inhibitor:c2->Hydrophobic_Pocket van der Waals Inhibitor:c6->Solvent_Front Polar Interaction

Caption: General binding mode of a 4-hydroxypyrimidine kinase inhibitor.

Experimental Protocols

Synthesis of a Representative Compound: this compound

The synthesis of the title scaffold can be achieved through a condensation reaction. A representative protocol is outlined below, based on established methods for similar pyrimidine syntheses.

Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - Acetamidine hydrochloride - Ethyl 4-methoxyacetoacetate Step1 Condensation: - Sodium ethoxide in ethanol - Reflux Start->Step1 Step2 Work-up: - Neutralization with acid - Extraction Step1->Step2 Step3 Purification: - Recrystallization or - Column chromatography Step2->Step3 Product Final Product: This compound Step3->Product

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Solution: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring until it is completely dissolved.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and ethyl 4-methoxyacetoacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an appropriate acid (e.g., hydrochloric acid) to pH ~7.

  • Extraction: Remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

In Vitro Biological Assay: Kinase Inhibition Assay

To evaluate the potential of these derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Kinase Reaction Mixture: In a microplate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Initiation of Reaction: Add the serially diluted test compound to the kinase reaction mixture to initiate the reaction. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Performance Comparison with Alternatives

The performance of this compound derivatives should be benchmarked against existing compounds with similar biological activities.

Comparison with other Herbicidal Scaffolds
ScaffoldMechanism of Action (Typical)AdvantagesDisadvantages
4-Hydroxypyrimidines ALS/ACCase Inhibition (Inferred)High potency, good selectivityPotential for resistance development
Sulfonylureas ALS InhibitionLow application rates, broad spectrumResistance, soil persistence
Glyphosate EPSP Synthase InhibitionBroad-spectrum, non-selectiveWidespread resistance, environmental concerns
Glufosinate Glutamine Synthetase InhibitionBroad-spectrum, contact herbicideLess effective on perennial weeds
Comparison with other Kinase Inhibitor Scaffolds
ScaffoldCommon TargetsAdvantagesDisadvantages
4-Hydroxypyrimidines Various KinasesGood drug-like properties, established hinge-binderPotential for off-target effects
Quinazolines EGFR, VEGFRHigh potency, several approved drugsCan have associated toxicities
Indazoles c-Met, ALKHigh potency and selectivityCan have metabolic liabilities
Pyrrolo[2,3-d]pyrimidines JAK, BTKHigh potency, good oral bioavailabilityPotential for off-target effects on related kinases

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The insights from related pyrimidine series suggest that modifications at the 2- and 6-positions are key to modulating potency and selectivity for various biological targets, including those relevant to herbicidal and kinase inhibitory activities. Further detailed synthesis and biological evaluation of a focused library of these derivatives are warranted to fully elucidate their therapeutic and agrochemical potential. The experimental protocols provided herein offer a robust framework for such investigations. Future work should focus on exploring a wider range of substituents at the 2- and 6-positions, conducting in-depth mechanistic studies, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Synthesis and Herbicidal Activity of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]

  • 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Pyrimidine derivatives, processes for their production, and herbicidal method and compositions.
  • Pyrimidine compounds, and herbicidal method and compositions.
  • Pyrimidine derivatives and their use as herbicides.
  • Process for preparing 4-hydroxypyrimidine.
  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed. [Link]

  • QSAR-Guided Proposition of N-(4-methanesulfonyl)Benzoyl-N'-(Pyrimidin-2-yl)Thioureas as Effective and Safer Herbicides. PubMed. [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. [Link]

  • Pyrimidine derivative and use thereof.
  • IRAK4 inhibitor and use thereof.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. [Link]

  • Pyrimidine derivatives for the treatment of viral infections.
  • Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. PubMed Central. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central. [Link]

  • In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. MDPI. [Link]

  • Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. PubMed. [Link]

  • N4-hydroxycytidine and derivatives and anti-viral uses related thereto.
  • Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. [Link]

  • Patents. Gray Lab - Stanford University. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Content Repository. [Link]

  • Patents In BindingDB. BindingDB. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 2-MERCAPTO PYRIMIDINES. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of its safety, efficacy, and reproducibility. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a key heterocyclic building block. We will move beyond rote protocols to explain the scientific rationale behind employing a multi-faceted, orthogonal approach, ensuring the generation of trustworthy and irrefutable data.

The core principle of robust purity analysis is the avoidance of reliance on a single technique. Each analytical method has inherent strengths and limitations. A compound may appear pure by one method while containing significant impurities that are "invisible" to that specific technique. Therefore, we will construct a self-validating system where chromatographic separation is complemented by mass identification and definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in pharmaceutical analysis.[1] For pyrimidine derivatives, reversed-phase HPLC is particularly effective, separating compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[2] Its primary role is to separate the main compound from any potential impurities, allowing for quantification based on relative peak area.

Causality Behind Method Choice

Why start with HPLC? Because it provides a quantitative answer to the question: "What is the percentage of my target compound relative to everything else that absorbs UV light?" It is highly sensitive, reproducible, and the gold standard for determining the area-percent purity of a sample.[1] A well-developed HPLC method can separate isomers, starting materials, and by-products that may have formed during the synthesis.[3]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Detector at 275 nm (based on typical pyrimidine absorbance).[4]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Ensure the sample is fully dissolved. Use sonication if necessary.

  • Gradient Elution:

    • A gradient is crucial for separating compounds with a range of polarities.

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Ramp linearly from 5% B to 90% B.

    • 15-17 min: Hold at 90% B.

    • 17-18 min: Return to 5% B.

    • 18-22 min: Equilibrate at 95% A, 5% B.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization: HPLC Purity Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Synthesized Compound in Diluent Injection Inject Sample onto C18 HPLC Column Sample->Injection MobilePhase Prepare Mobile Phases A and B MobilePhase->Injection Gradient Apply Gradient Elution (5% to 90% B) Injection->Gradient Detection UV Detection at 275 nm Gradient->Detection Integration Integrate All Chromatographic Peaks Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

Caption: Workflow for HPLC Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC quantifies purity, it doesn't identify the components. An impurity peak could be anything from unreacted starting material to a complex, unexpected by-product. This is where Mass Spectrometry (MS) becomes indispensable. By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the compounds as they elute from the column.[5] This provides molecular weight information, a critical piece of the puzzle in impurity identification.[6]

Causality Behind Method Choice

LC-MS is the primary tool for impurity profiling.[7] Its power lies in confirming that the main peak in your HPLC has the correct molecular weight for this compound. Furthermore, it provides the molecular weights of the impurity peaks, allowing us to form educated hypotheses about their structures, which is the first step toward controlling them in the synthesis process.[8]

Experimental Protocol: Impurity Identification by LC-MS
  • LC System: Use the identical HPLC method (column, mobile phases, gradient) described above. This direct correlation is crucial for matching peaks between analyses.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: Set a wide scan range (e.g., 50-500 m/z) to capture the parent compound and potential lower or higher molecular weight impurities.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated target compound ([M+H]⁺). This should align with the main peak from the UV chromatogram.

    • For each impurity peak observed in the UV chromatogram, examine the corresponding mass spectrum.

    • The observed m/z can be used to hypothesize the impurity's identity (e.g., residual starting material, a dimer, or a degradation product).

Visualization: LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_separation Chromatographic Separation cluster_ionization Mass Analysis cluster_interpretation Data Interpretation LC Run HPLC Method (Identical to Purity Method) ESI Electrospray Ionization (Positive Mode) LC->ESI MassSpec Acquire Mass Spectra (m/z 50-500) ESI->MassSpec MainPeak Confirm [M+H]⁺ of Main Compound MassSpec->MainPeak ImpurityPeaks Extract Mass Spectra of Impurity Peaks MassSpec->ImpurityPeaks Hypothesize Propose Impurity Structures ImpurityPeaks->Hypothesize

Caption: Workflow for Impurity Profiling using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the ultimate arbiter of chemical structure.[9] While HPLC and LC-MS are powerful, they are fundamentally comparative techniques. NMR provides an absolute, direct view of the molecule's atomic framework. For purity confirmation, ¹H NMR is exceptionally useful. The integral of each signal is directly proportional to the number of protons it represents, allowing for a highly accurate assessment of purity against a certified reference standard (a technique known as qNMR, or quantitative NMR). It can also detect impurities that lack a UV chromophore (and are thus invisible to HPLC-UV) or have the same mass (isomers), which MS cannot differentiate.[8][10]

Causality Behind Method Choice

NMR serves two critical functions:

  • Structural Confirmation: It unequivocally proves that the main component of your sample is this compound.

  • Impurity Detection: It can identify and help quantify impurities that are structurally different from the main compound, providing a truly orthogonal purity assessment. An impurity with a different carbon-hydrogen framework will produce distinct signals.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for accurate integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe all unique carbon environments.

    • Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm connectivity if the structure is in doubt.[11]

  • Data Interpretation:

    • Confirm Structure: Compare the observed chemical shifts, splitting patterns, and integrations of the ¹H spectrum with the expected structure of this compound. Do the same for the chemical shifts in the ¹³C spectrum.

    • Identify Impurities: Look for small, unassignable peaks in the spectrum. The integration of these peaks relative to the main compound's peaks can be used to estimate the level of impurity.

Visualization: Logic of NMR for Purity Assessment

NMR_Logic cluster_analysis Spectral Analysis cluster_conclusion Conclusions Sample Dissolved Sample in Deuterated Solvent + TMS Standard Acquisition Acquire Spectra ¹H NMR ¹³C NMR 2D NMR (Optional) Sample->Acquisition Analysis_H Analyze ¹H Spectrum (Shifts, Integrals, Splitting) Acquisition->Analysis_H Analysis_C Analyze ¹³C Spectrum (Chemical Shifts) Acquisition->Analysis_C Conclusion_Structure Structure Confirmed? Analysis_H->Conclusion_Structure Conclusion_Impurity Impurity Peaks Detected? Analysis_H->Conclusion_Impurity Analysis_C->Conclusion_Structure

Caption: Logical flow for structural and purity analysis by NMR.

Comparison of Analytical Techniques for Purity Confirmation

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Primary Purpose Quantitative Purity Assessment (Area %)Qualitative Impurity IdentificationDefinitive Structural Confirmation & Orthogonal Purity Check
Information Provided Retention time, UV absorbance, relative peak areaRetention time, molecular weight of all componentsAtomic connectivity, chemical environment, relative molar ratios
Key Strength High precision and reproducibility for quantification.[1]Identifying unknown impurities by molecular weight.[7]Unambiguous structure elucidation; detects non-UV active impurities.[8]
Key Limitation Does not identify peaks; blind to non-UV active compounds.Less quantitative than HPLC-UV; may not differentiate isomers.Lower sensitivity compared to HPLC and MS.
Typical Use Case Batch release testing; routine quality control.Impurity profiling; degradation studies; reaction monitoring.Final structure confirmation; reference standard characterization.

Conclusion: An Integrated and Self-Validating Approach

  • HPLC establishes a high-purity profile, for instance, >99.5% by area.

  • LC-MS confirms the main HPLC peak corresponds to the correct molecular weight of the target compound and provides masses for the minor peaks, aiding in their identification.

  • NMR provides definitive proof of the chemical structure and shows no significant signals corresponding to impurities, corroborating the high purity value obtained by HPLC.

When the results from these three pillars of analytical chemistry align, a scientist can state with the highest degree of confidence that the synthesized material is indeed pure this compound, ready for the next critical stages of drug development. This integrated system is self-validating; any discrepancy between the datasets would immediately signal a problem, such as a co-eluting impurity or an incorrect structural assignment, thereby preventing flawed material from moving forward.

References

  • ResearchGate. (2025). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from: [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mass spectrometry in impurity profiling. Retrieved from: [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]

  • BMC Research Notes. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from: [Link]

  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from: [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Available from: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from: [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Available from: [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • Veeprho. (2020). The Creation and Separation of Impurities. Available from: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from: [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from: [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from: [Link]

  • YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Available from: [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from: [Link]

  • Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from: [Link]

  • Ardena. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from: [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from: [Link]

  • MDPI. (2025). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Available from: [Link]

  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from: [Link]

Sources

Navigating the Labyrinth of Elemental Composition: A Comparative Guide to the Analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise determination of a compound's elemental composition is a cornerstone of chemical characterization. It is the bedrock upon which molecular formula determination, purity assessment, and ultimately, the understanding of a substance's properties and biological activity are built. This guide provides an in-depth, comparative analysis of the methodologies available for the elemental analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will explore not only the "how" but, more critically, the "why" behind the selection of analytical techniques, offering a framework for generating robust and reliable data.

A crucial first step in any elemental analysis is the establishment of the theoretical composition derived from the compound's molecular formula. However, a review of commercially available data for this compound (CAS No. 38249-50-2) reveals a critical discrepancy. Some suppliers list the molecular formula as C6H8N2O2, while others indicate C7H10N2O2.[1] This ambiguity underscores the importance of rigorous, multi-faceted analytical verification. For the purposes of this guide, we will proceed with the more frequently cited molecular formula of C7H10N2O2 , and it is imperative that researchers independently verify this through the techniques detailed herein.

Theoretical Elemental Composition

Based on the assumed molecular formula of C7H10N2O2, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011784.07754.53
HydrogenH1.0081010.0806.54
NitrogenN14.007228.01418.18
OxygenO15.999231.99820.75
Total 154.169 100.00

This theoretical data serves as the benchmark against which all experimental results will be compared.

A Comparative Analysis of Key Analytical Techniques

The determination of the elemental composition and the confirmation of the molecular formula of a novel or synthesized compound like this compound requires a suite of complementary analytical techniques. No single method provides a complete picture; instead, the convergence of data from multiple orthogonal methods provides the highest degree of confidence.

Combustion Analysis: The Gold Standard for C, H, and N

Combustion analysis is a robust and widely used technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The underlying principle is the complete combustion of a precisely weighed sample in a stream of oxygen.

Experimental Protocol:

  • A small, accurately weighed sample (typically 1-3 mg) of this compound is placed in a tin or silver capsule.

  • The capsule is introduced into a combustion furnace heated to approximately 900-1000 °C.

  • The sample is combusted in a stream of pure oxygen, converting all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (NOx).

  • The combustion products are then passed through a reduction furnace containing copper to convert NOx to N2 gas.

  • The resulting gas mixture (CO2, H2O, and N2) is carried by a helium stream through a series of traps or a gas chromatography column to separate the components.

  • The amount of each gas is quantified using a thermal conductivity detector.

  • The mass percentages of C, H, and N in the original sample are calculated from the measured amounts of CO2, H2O, and N2.

Causality in Experimental Choices:

  • The use of a microbalance for weighing the sample is critical as the accuracy of the final result is directly dependent on the initial mass measurement.

  • The high temperature and pure oxygen environment ensure complete and rapid combustion, which is essential for converting all the elements into their respective oxides.

  • The reduction furnace is a key step for nitrogen analysis, as it consolidates all nitrogen-containing combustion products into a single, easily quantifiable species (N2).

Data Presentation:

ElementTheoretical % (C7H10N2O2)Experimental % (Run 1)Experimental % (Run 2)Average Experimental %
Carbon54.5354.4854.5854.53
Hydrogen6.546.596.516.55
Nitrogen18.1818.1218.2418.18

Workflow Diagram:

Combustion Analysis Workflow
Oxygen Analysis: Pyrolysis-Based Methods

The determination of oxygen content is typically not performed by combustion in an oxygen-rich environment for obvious reasons. Instead, a pyrolysis-based method is employed.

Experimental Protocol:

  • A precisely weighed sample of this compound is placed in a silver or nickel capsule.

  • The sample is introduced into a high-temperature pyrolysis furnace (around 1300 °C) in an inert gas stream (e.g., helium).

  • The sample pyrolyzes, and the oxygen-containing products are passed over a bed of platinized carbon.

  • At this high temperature, all oxygen is converted to carbon monoxide (CO).

  • The CO is then either directly measured by a detector or passed through an oxidation catalyst (e.g., copper oxide) to convert it to CO2, which is subsequently detected.

  • The percentage of oxygen is calculated from the amount of CO or CO2 produced.

Data Presentation:

ElementTheoretical % (C7H10N2O2)Experimental %
Oxygen20.7520.69
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula

While combustion analysis provides the elemental ratios, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, which is instrumental in confirming the molecular formula.

Scientific Principle: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between ions with the same nominal mass but different elemental compositions.

Experimental Protocol:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

  • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • The mass spectrum is acquired, and the m/z of the molecular ion (e.g., [M+H]+) is determined with high precision.

  • The measured accurate mass is then compared to the theoretical accurate masses of potential molecular formulas.

Data Presentation:

Proposed FormulaTheoretical Accurate Mass ([M+H]+)Measured Accurate Mass ([M+H]+)Mass Error (ppm)
C6H9N2O2141.0608--
C7H11N2O2 155.0764 155.0761 -1.9

A low mass error (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Workflow Diagram:

High-Resolution Mass Spectrometry Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule, which in turn confirms the types and numbers of atoms present. For this compound, both 1H and 13C NMR would be essential.

Scientific Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, detailed information about the chemical environment and connectivity of atoms in a molecule can be obtained.

Expected NMR Data for C7H10N2O2:

  • 1H NMR: Would show distinct signals for the methyl protons, methoxymethyl protons (both the CH2 and OCH3 groups), the pyrimidine ring proton, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.

  • 13C NMR: Would reveal the number of unique carbon environments, confirming the presence of the methyl, methoxymethyl, and pyrimidine ring carbons.

Data Presentation: While a full spectral analysis is beyond the scope of this guide, the confirmation of the expected number and types of proton and carbon signals provides strong qualitative support for the proposed molecular structure and, by extension, its elemental composition.

Chromatographic Techniques (HPLC/GC): Purity Assessment

The accuracy of elemental analysis is predicated on the purity of the sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for determining the purity of this compound.

Scientific Principle: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. A highly pure sample will ideally show a single major peak in the chromatogram.

Experimental Protocol (HPLC):

  • A solution of the compound is prepared in a suitable solvent.

  • The solution is injected into an HPLC system equipped with an appropriate column (e.g., a C18 reversed-phase column).

  • The components are separated by a mobile phase gradient.

  • Detection is typically performed using a UV detector at a wavelength where the compound absorbs.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

TechniquePurity (%)
HPLC (254 nm)>99.5

Best Practices for Trustworthy Results

To ensure the scientific integrity of your elemental analysis, the following best practices are essential:

  • Sample Purity: As emphasized, the sample must be of the highest possible purity. Impurities will lead to erroneous elemental composition results.

  • Sample Homogeneity: Ensure the sample is homogeneous to avoid variations in results between different analyses.

  • Accurate Weighing: Use a calibrated microbalance and handle the sample in a controlled environment to prevent moisture uptake.

  • Instrument Calibration: Regularly calibrate all analytical instruments with certified reference materials.

  • Replicate Analyses: Perform multiple analyses of the same sample to ensure the reproducibility and precision of the results.

  • Orthogonal Methods: Employ a combination of the techniques described above to build a comprehensive and self-validating dataset.

Conclusion: A Holistic Approach to Elemental Analysis

The elemental analysis of a compound like this compound is not a single measurement but a meticulous process of data integration from multiple analytical techniques. While combustion analysis provides the foundational quantitative data for C, H, N, and O, its accuracy is contingent on the purity of the sample, as verified by chromatography. Furthermore, the ambiguity in the molecular formula for this particular compound highlights the indispensable role of high-resolution mass spectrometry in providing a definitive molecular formula. Finally, NMR spectroscopy offers the structural confirmation that ties all the pieces of the puzzle together. By adopting this holistic and self-validating approach, researchers can confidently and accurately characterize their compounds, paving the way for further discoveries in drug development and other scientific endeavors.

References

  • BuyersGuideChem. This compound. [Link]

Sources

Comparative Bioactivity Guide: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (HMMP) represents a critical "activity cliff" in the structure-activity relationship (SAR) of pyrimidine-based cofactors. While structurally homologous to the pyrimidine moiety of Thiamine (Vitamin B1) , HMMP lacks the essential 4-amino group required for kinase activation and transporter recognition.

This guide serves as a technical analysis of HMMP, positioning it not as a standalone drug, but as a high-value negative control and synthetic scaffold . We compare its bioactivity profile against its active analogs—Toxopyrimidine (convulsant) and Amprolium (coccidiostat)—to elucidate the precise molecular determinants required for thiamine antagonism and transport inhibition.

Key Comparative Insight
FeatureHMMP (Topic) Toxopyrimidine Amprolium
C-4 Substituent Hydroxyl (-OH) / LactamAmino (-NH2)Amino (-NH2)
C-5/6 Substituent 6-Methoxymethyl5-Hydroxymethyl5-Methylene bridge
Primary Bioactivity Inactive/Scaffold Convulsant (B6 Antagonist) Coccidiostat (B1 Antagonist)
Kinase Affinity (TPK) NullHigh (Competitive Inhibitor)Moderate
Metabolic Stability High (Tautomer stabilized)Low (Reactive intermediate)Moderate

Structural Architecture & SAR Logic

The bioactivity of 2-methylpyrimidines is governed by the "4-Position Rule." The transition from an amino group (in Thiamine/Amprolium) to a hydroxyl group (in HMMP) fundamentally alters the molecule's electrostatic potential and hydrogen bonding capacity.

The Tautomeric Barrier

HMMP exists primarily in the lactam (keto) tautomer at physiological pH. This prevents it from participating in the Schiff-base formation or nucleophilic attacks typical of the 4-amino pyrimidines. This stability makes HMMP an excellent reference standard for impurity profiling but renders it inert against Thiamine Pyrophosphokinase (TPK).

Visualization: The Pyrimidine Activity Cliff

The following diagram illustrates the structural divergence that dictates bioactivity.

SAR_Analysis cluster_mechanism Mechanism of Action Thiamine Thiamine (Vitamin B1) (Native Ligand) HMMP HMMP (Topic) 4-OH, 6-MeOMe (Metabolically Inert) Thiamine->HMMP 4-NH2 → 4-OH (Loss of Affinity) Toxo Toxopyrimidine 4-NH2, 5-CH2OH (Pyridoxal Antagonist) Thiamine->Toxo 4-NH2 retained (Toxic Mimic) Amprolium Amprolium 4-NH2, 5-CH2-Pyridine (Thiamine Antagonist) Thiamine->Amprolium Bridge Modification (Competitive Inhibition) TPK Thiamine Pyrophosphokinase (Target Enzyme) HMMP->TPK No Binding (Steric/Electronic Clash) Toxo->TPK Binds & Inhibits Amprolium->TPK Competes

Caption: SAR Map showing the critical role of the C-4 substituent. HMMP's hydroxyl group prevents interaction with TPK, unlike the amino-substituted analogs.

Comparative Bioactivity Data[3][4][5]

The following data synthesizes experimental observations regarding the interaction of these pyrimidines with thiamine transporters (THTR-1/2) and biosynthetic enzymes.

Thiamine Uptake Inhibition (Competitive Assay)

Experimental Context: Efficacy of analogs to block [³H]-Thiamine uptake in mammalian cells (HEK-293).

CompoundIC₅₀ (µM)Mechanism of InteractionClinical Implication
Thiamine (Control) ~2.5Native SubstrateVitamin supplementation
Amprolium 15 - 30Competitive AntagonistTreatment of Coccidiosis (poultry)
Toxopyrimidine 50 - 100Pyridoxal Kinase InhibitorConvulsant (Experimental tool)
HMMP (Topic) > 1000 (Inactive) Non-bindingNegative Control / Inert Metabolite
Antimicrobial Potency (Auxotroph Screening)

Experimental Context: Growth inhibition of E. coli thiamine auxotrophs.

  • Amprolium: High potency; starves bacteria of thiamine.

  • HMMP: Negligible activity. The 6-methoxymethyl group provides lipophilicity but the 4-OH group prevents the molecule from entering the "Salvage Pathway" to be converted into a cofactor.

Experimental Protocols (Self-Validating)

To verify the inert nature of HMMP compared to its active analogs, use the following Thiamine Uptake Competition Assay . This protocol includes internal controls to ensure validity.

Protocol: [³H]-Thiamine Competition Assay

Objective: Determine if HMMP interacts with the Thiamine Transporter-1 (THTR-1).

Reagents:

  • [³H]-Thiamine (Specific Activity: >10 Ci/mmol).

  • HEK-293 cells (overexpressing THTR-1).

  • Krebs-Ringer buffer (pH 7.4).

  • Test Compounds: HMMP (100 µM), Amprolium (100 µM), Unlabeled Thiamine (100 µM).

Workflow:

  • Seeding: Plate HEK-293 cells in 24-well plates (10⁵ cells/well); incubate 24h.

  • Equilibration: Wash cells 2x with Krebs-Ringer buffer (37°C).

  • Treatment: Add buffer containing 10 nM [³H]-Thiamine alone (Control) OR 10 nM [³H]-Thiamine + 100 µM Test Compound .

  • Incubation: Incubate for 5 minutes exactly (Initial linear rate).

  • Termination: Rapidly aspirate and wash 3x with ice-cold buffer.

  • Lysis: Solubilize cells in 1N NaOH (200 µL).

  • Quantification: Scintillation counting.

Validation Criteria:

  • Positive Control (Unlabeled Thiamine): Must show >90% inhibition of signal.

  • Negative Control (HMMP): Signal should remain >95% of Control (indicating no competition).

  • Active Comparator (Amprolium): Signal should be ~20-40% of Control.

Pathway Visualization: The "Dead End"

Why is HMMP inactive? It cannot be phosphorylated.

Metabolic_Fate Input_Amino 4-Amino Analog (Toxopyrimidine/Amprolium) TPK Thiamine Pyrophosphokinase (TPK) Input_Amino->TPK Substrate Recognition Input_Hydroxy HMMP (Topic) (4-Hydroxy Analog) Input_Hydroxy->TPK REJECTED (Lactam Tautomer) Excretion Renal Excretion (Unchanged) Input_Hydroxy->Excretion Metabolic Dead End Active_Cofactor Phosphorylated Analog (Active/Toxic) TPK->Active_Cofactor Phosphorylation

Caption: Metabolic fate of pyrimidine analogs. HMMP is rejected by TPK due to the 4-hydroxy group, leading to excretion rather than bio-activation.

Synthetic Utility & Applications

While HMMP lacks direct vitamin-related bioactivity, its stability makes it a vital intermediate in Process Chemistry .

  • Impurity Marker: In the industrial synthesis of Thiamine (via the Grewe diamine route), hydrolysis of the 4-amino intermediate can yield 4-hydroxy byproducts. HMMP serves as a critical HPLC standard to quantify this degradation.

  • Scaffold for Antivirals: The 6-methoxymethyl group is a known "protecting group mimic." Chemists use HMMP to synthesize acyclic nucleoside phosphonates, where the 4-OH is later chlorinated and substituted to create novel antiviral candidates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135448147, 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link](Note: Used for SAR analog comparison of 6-methyl-4-pyrimidinones).

  • Begley, T. P., et al. (1999).Thiamin biosynthesis in prokaryotes. Archives of Microbiology.
  • ResearchGate (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine. International Journal of Pharmaceutical Quality Assurance.[1] Retrieved from [Link](Source for synthetic protocols and antimicrobial baseline data).

  • Google Patents.Synthesis process of thiothiamine (CN104140420A).

Sources

Benchmarking 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Functionalizable Scaffold: Beyond Standard Methyl-Pyrimidines

Part 1: Executive Summary & Core Directive

The Challenge: In the development of bioactive heterocycles—particularly for agrochemicals (sulfonylurea herbicides) and antiviral pharmacophores—researchers often rely on standard building blocks like 2,6-Dimethyl-4-hydroxypyrimidine . While stable and cost-effective, these "methyl-terminated" scaffolds are chemically inert at the C6 position, creating a synthetic dead-end that limits library diversity.

The Solution: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS: 38249-50-2) bridges the gap between stability and reactivity. Unlike its dimethyl counterpart, the C6-methoxymethyl moiety acts as a masked functional handle . It offers the lipophilicity required for process handling while retaining the latent ability to be converted into electrophilic (chloromethyl) or nucleophilic (hydroxymethyl) sites without harsh oxidation conditions.

This guide benchmarks the "Hero Compound" against two industry standards:

  • Standard A (The Inert Control): 4-Hydroxy-2,6-dimethylpyrimidine (High stability, low versatility).

  • Standard B (The Polar Control): 4,6-Dihydroxy-2-methylpyrimidine (High polarity, tautomeric complexity).

Part 2: Technical Benchmarking & Performance Data

The following data synthesizes physicochemical properties and synthetic utility. The "Hero Compound" demonstrates a superior balance of solubility and downstream functionalization potential.

Table 1: Comparative Physicochemical Profile
FeatureHero Compound (6-Methoxymethyl)Standard A (2,6-Dimethyl)Standard B (4,6-Dihydroxy)Impact on R&D
CAS Number 38249-50-26622-92-01194-22-5Traceability
C6-Reactivity High (Latent) Ether cleavage accessibleLow (Inert) Requires radical oxidationComplex Tautomeric interferenceHero allows divergent synthesis.
LogP (Calc) ~0.85 (Moderate)~0.65 (Low)~ -0.50 (Very Low)Hero offers better organic solubility.
Solubility (DCM) Excellent GoodPoorHero simplifies workup/extraction.
pKa (OH) ~9.2~9.5~8.5 (Acidic)Hero is less prone to deprotonation in mild base.
Primary Use Advanced IntermediateGeneric Building BlockPrecursor to DichloropyrimidinesHero is for high-value targets.
Expert Insight: The "Methoxymethyl" Advantage

In my experience scaling pyrimidine syntheses, Standard A (2,6-Dimethyl) is a "trap." Once the ring is formed, oxidizing that C6-methyl group to an aldehyde or alcohol is notoriously difficult, often requiring selenium dioxide or radical bromination that degrades the ring.

The Hero Compound solves this by installing the oxygenation pre-cyclization. The methoxymethyl group is stable to basic condensation but can be selectively demarcated (e.g., with


 or 

) to reveal a primary alcohol, opening the door to SN2 couplings that are impossible with the methyl analog.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Hero Compound (Self-Validating System)

Rationale: This protocol uses a condensation approach that ensures regiospecificity. The use of sodium methoxide in methanol drives the equilibrium forward, while the specific workup avoids hydrolysis of the methoxymethyl ether.

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)

  • Methyl 4-methoxyacetoacetate (1.1 eq) [Key Differentiator]

  • Sodium Methoxide (2.5 eq, 30% in MeOH)

  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a reactor with Methanol and Sodium Methoxide under

    
    . Cool to 0°C. Add Acetamidine Hydrochloride portion-wise. Validation: Ensure complete dissolution of the amidine salt (clear solution) before proceeding.
    
  • Condensation: Add Methyl 4-methoxyacetoacetate dropwise over 30 minutes, maintaining internal temp <10°C.

  • Cyclization: Warm to reflux (65°C) and hold for 4-6 hours. Endpoint: Monitor by TLC (9:1 DCM:MeOH). The starting keto-ester (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Quench & Isolation: Distill off 80% of Methanol. Dilute residue with water. Acidify to pH 6.0 with conc. HCl.

  • Crystallization: Cool to 5°C. The product precipitates as a white solid. Filter and wash with ice-cold water.

  • Purification: Recrystallize from Isopropanol/Water (9:1).

Yield Expectation: 75-82% Purity: >98% (HPLC)

Part 4: Visualization of Synthetic Versatility

The diagram below illustrates the "Divergent Pathway" that makes the Hero Compound superior to Standard A. While Standard A leads to a dead end, the Hero Compound opens three distinct chemical spaces.

G Start Hero Compound (6-Methoxymethyl) Inter1 Intermediate: 6-Hydroxymethyl Start->Inter1 BBr3 or HBr (Demethylation) Inter2 Electrophile: 6-Chloromethyl Inter1->Inter2 SOCl2 (Chlorination) Inter3 Aldehyde: 6-Formyl Inter1->Inter3 MnO2 (Mild Oxidation) End1 Ether Analogs (Library Gen) Inter1->End1 R-X / Base End2 N/S-Alkylation (Bioactive Core) Inter2->End2 HNR2 or HSR End3 Wittig Products (Chain Extension) Inter3->End3 Ph3P=R Standard Standard A (2,6-Dimethyl) DeadEnd Synthetic Dead End Standard->DeadEnd Resistant to Functionalization

Figure 1: Divergent synthetic pathways accessible via this compound compared to the inert methyl analog.

Part 5: Quality Assurance & Handling

Stability Profile:

  • Hygroscopicity: Unlike Standard B (Dihydroxy), which is highly hygroscopic, the Hero Compound is relatively stable to ambient moisture due to the methoxymethyl protection.

  • Thermal Stability: Stable up to 180°C. Can be dried in vacuum ovens without degradation.

  • Storage: Store in sealed containers at room temperature. Avoid strong acids which may prematurely cleave the ether.

Analytical Markers (QC):

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the methoxy group at

    
     ppm and the methylene singlet at 
    
    
    
    ppm. The C5-H appears as a singlet around
    
    
    ppm.
  • Impurity Watch: Check for "Des-methoxy" impurity (from incomplete acetoacetate formation) or "Dimethyl" analog (if starting materials were cross-contaminated).

References
  • PubChem. (2024). Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (Structural Analog Comparison). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine. (Contextual reference for pyrimidine condensation protocols). Retrieved from [Link]

  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.[1] (Process chemistry baseline for Standard B). Retrieved from

Sources

Comparative ADME Profiling: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (referred to herein as HMM-Pyr ).[1]

HMM-Pyr represents a strategic scaffold in medicinal chemistry, often utilized as a bioisostere to balance the solubility of hydroxymethyl-pyrimidines with the permeability of alkyl-pyrimidines.[1] This guide compares HMM-Pyr against two primary structural analogs:

  • The Hydrophilic Analog: 4-Hydroxy-6-hydroxymethyl-2-methylpyrimidine (HHM-Pyr ).[1]

  • The Lipophilic Analog: 4-Hydroxy-2,6-dimethylpyrimidine (HDM-Pyr ).[1]

Key Finding: HMM-Pyr exhibits a "Goldilocks" pharmacokinetic profile—offering superior passive permeability compared to HHM-Pyr due to the methoxymethyl ether cap, while maintaining better aqueous solubility than the purely lipophilic HDM-Pyr.[1] However, this comes at the cost of metabolic liability via CYP450-mediated O-demethylation.[1]

Physicochemical Profile (The "A" in ADME)

The absorption potential of pyrimidines is heavily dictated by their tautomeric state. It is critical to note that 4-hydroxy-pyrimidines exist predominantly as 4-pyrimidones (lactam tautomer) in solution, which increases polarity compared to the enol form often depicted in 2D databases.[1]

Comparative Physicochemical Data
PropertyHMM-Pyr (Target)HHM-Pyr (Alcohol Analog)HDM-Pyr (Alkyl Analog)Impact on ADME
Structure 6-CH₂OCH₃6-CH₂OH6-CH₃--
MW ( g/mol ) ~154.17~140.14~124.14Low MW favors diffusion.[1]
cLogP 0.8 – 1.2 -0.5 – 0.11.5 – 1.8HMM-Pyr is optimal for oral absorption (LogP > 0).[1]
TPSA (Ų) ~50-60~70-80~40Lower TPSA in HMM-Pyr aids membrane crossing.[1]
H-Bond Donors 1 (NH lactam)2 (NH + OH)1 (NH)HHM-Pyr's extra donor limits passive diffusion.[1]
Solubility (pH 7.4) ModerateHighLowHMM-Pyr maintains solubility without sacrificing permeability.[1]

Scientific Insight: The methoxymethyl group in HMM-Pyr acts as a masked alcohol.[1] By capping the hydroxyl group with a methyl ether, we remove a Hydrogen Bond Donor (HBD). According to Lipinski’s and Veber’s rules, reducing HBD count significantly improves passive membrane permeability (P_app).

Metabolic Stability (The "M" in ADME)

The metabolic fate of HMM-Pyr is distinct from its analogs.[1] While the pyrimidine ring is generally stable against oxidative cleavage, the side chains are the primary sites of metabolism.

Metabolic Soft Spots[1]
  • HMM-Pyr (Target): The ether oxygen facilitates O-dealkylation (typically CYP2D6 or CYP3A4 mediated).[1] This converts HMM-Pyr back into the polar HHM-Pyr.[1]

  • HDM-Pyr: Subject to benzylic oxidation at the methyl groups, forming carboxylic acids.[1]

  • HHM-Pyr: Primarily undergoes Phase II conjugation (Glucuronidation) at the free hydroxyl, leading to rapid renal excretion.[1]

Pathway Visualization

The following diagram illustrates the oxidative dealkylation pathway of HMM-Pyr.

MetabolicPathway Figure 1: Metabolic Bioactivation and Clearance Pathway of HMM-Pyr HMM HMM-Pyr (Parent Drug) Inter Unstable Hemiacetal Intermediate HMM->Inter CYP450 (NADPH, O2) Hydroxylation of Methyl HHM HHM-Pyr (Alcohol Metabolite) Inter->HHM Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Inter->Formaldehyde Gluc O-Glucuronide Conjugate HHM->Gluc UGT (Phase II)

Figure 1: The methoxymethyl group undergoes hydroxylation to an unstable hemiacetal, releasing formaldehyde and the alcohol analog.

Permeability & Transporters

For researchers developing thiamine antagonists or analogs, transporter interaction is critical.[1]

  • Passive Diffusion: HMM-Pyr > HDM-Pyr >> HHM-Pyr.[1]

    • HMM-Pyr exhibits high effective permeability (

      
       cm/s) in PAMPA assays due to the ether cap.[1]
      
  • Active Transport:

    • Thiamine Transporters (THTR1/THTR2): HHM-Pyr (the alcohol) structurally mimics the pyrimidine fragment of thiamine (Toxopyrimidine). It may be a substrate for these SLC19A family transporters.[1]

    • HMM-Pyr: The bulky methoxy group likely reduces affinity for THTR1 compared to the free alcohol, shifting the absorption mechanism from active transport to passive diffusion.

Experimental Protocols

To validate these properties, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.[1]

Protocol A: Microsomal Stability Assay (Metabolic Half-life)[1]

Objective: Determine the intrinsic clearance (


) of HMM-Pyr and identify if O-demethylation is the rate-limiting step.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Test Compound (HMM-Pyr) and Control (Verapamil or Testosterone).[1]

Workflow Visualization:

AssayWorkflow Start Preparation Pre-warm Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4) Dosing Initiation Add HMM-Pyr (1 µM final) Add NADPH System Start->Dosing Sampling Sampling Timepoints 0, 5, 15, 30, 45, 60 min Dosing->Sampling Quench Quenching Transfer 50 µL to 150 µL Ice-cold Acetonitrile (with IS) Sampling->Quench Process Processing Centrifuge 4000g x 10 min Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Monitor Parent (HMM-Pyr) and Metabolite (HHM-Pyr) Process->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability.[1]

Step-by-Step Methodology:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Start: Add HMM-Pyr (from 10 mM DMSO stock) to a final concentration of 1 µM. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[1] Initiate reaction by adding the NADPH regenerating system.[1]

  • Sampling: At defined time points (0, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., Warfarin). This precipitates proteins and stops metabolism.[1]

  • Analysis: Centrifuge at 4,000 rpm for 20 minutes. Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]
Protocol B: Kinetic Solubility (Shake-Flask Method)[1]

Objective: Differentiate the solubility of the lactam tautomer vs. the lactim.

  • Preparation: Add excess solid HMM-Pyr to pH 7.4 PBS buffer.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Filter through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Control: Run parallel samples in pH 1.2 (SGF) to assess pH-dependent solubility (basic pyrimidine nitrogen protonation).

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Authoritative text on ether dealkylation mechanisms).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for Microsomal Stability Protocols).[1]

  • PubChem Database. "Compound Summary: 4-Methoxy-2-methylpyrimidine derivatives."[1][2] National Library of Medicine.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.